Product packaging for 1,9-Dideoxyforskolin(Cat. No.:CAS No. 64657-18-7)

1,9-Dideoxyforskolin

Número de catálogo: B056874
Número CAS: 64657-18-7
Peso molecular: 378.5 g/mol
Clave InChI: ZKZMDXUDDJYAIB-SUCLLAFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,9-Dideoxyforskolin is a structurally related, but functionally distinct, analog of the diterpene forskolin. Unlike forskolin, which is a potent activator of adenylyl cyclase leading to elevated intracellular cyclic AMP (cAMP) levels, this compound lacks this activity due to the absence of the critical C1 and C9 hydroxyl groups. This unique property makes it an invaluable pharmacological tool in scientific research. Its primary research value lies in its role as a negative control compound in experiments designed to elucidate the specific effects mediated by forskolin's activation of the cAMP signaling pathway. By comparing cellular responses to forskolin and this compound, researchers can confidently attribute observed phenomena to cAMP-dependent mechanisms, ruling out non-specific or off-target effects. Furthermore, this compound has been identified to exhibit cAMP-independent activities, including the inhibition of voltage-gated potassium channels and glucose transporters, opening additional avenues for investigation into ion channel regulation and metabolic processes. It is extensively used in areas such as signal transduction research, cardiac electrophysiology studies, and the characterization of G-protein-coupled receptor (GPCR) pathways. This high-purity compound is essential for researchers demanding precise and reliable controls to validate their findings and advance the understanding of complex cellular signaling networks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O5 B056874 1,9-Dideoxyforskolin CAS No. 64657-18-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZMDXUDDJYAIB-SUCLLAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040384
Record name 1,9-Dideoxyforskolin
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Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64657-18-7
Record name (-)-1,9-Dideoxyforskolin
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Record name 1,9-Dideoxyforskolin
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Record name 1,9-Dideoxyforskolin
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Record name (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-1H-naphtho[2,1-b]pyran-5-yl acetat
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Record name 1,9-DIDEOXYFORSKOLIN
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 1,9-Dideoxyforskolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,9-Dideoxyforskolin is a structural analog of forskolin (B1673556), a widely used diterpene known for its potent activation of adenylyl cyclase. This guide provides a comprehensive overview of the mechanism of action of this compound, highlighting its primary role as a crucial negative control in cAMP signaling research. Furthermore, this document delves into its significant, yet often overlooked, cAMP-independent biological activities. Quantitative data from key experiments are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to offer a complete technical resource for the scientific community.

Core Mechanism of Action: Inactivity towards Adenylyl Cyclase

The principal characteristic of this compound is its inability to activate adenylyl cyclase.[1][2] Unlike its parent compound, forskolin, which directly stimulates most isoforms of adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, this compound lacks this activity.[3] This makes it an indispensable tool for researchers to delineate the specific effects of cAMP-mediated signaling from other potential off-target effects of forskolin.

Studies have consistently demonstrated that while forskolin elicits a robust, dose-dependent increase in cAMP accumulation, this compound fails to do so.[4] In some systems, it has been shown to be completely ineffective in activating adenylyl cyclase.[5] This lack of activity is attributed to the absence of key hydroxyl groups present in the forskolin molecule that are critical for binding to and activating the catalytic subunit of adenylyl cyclase.

Data Presentation: Adenylyl Cyclase Activity
CompoundTargetActionPotency (EC50)Reference
ForskolinAdenylyl CyclaseActivator4 µM (Rat brain)[6]
5-10 µM (Rat cerebral cortical membranes)[7][8]
>50 µM (C6-2B cells)[9]
This compoundAdenylyl CyclaseInactive AnalogIneffective[4][5]

cAMP-Independent Mechanisms of Action

Despite its inactivity towards adenylyl cyclase, this compound is not biologically inert. It exhibits several notable cAMP-independent effects, primarily as an inhibitor of various membrane proteins.

Ion Channel Blockade

This compound has been identified as a blocker of both nicotinic acetylcholine (B1216132) receptors (nAChRs) and voltage-gated calcium channels.[10] This inhibitory action is independent of cAMP signaling.

  • Calcium Channel Inhibition: this compound inhibits voltage-activated calcium currents. This effect is not specific to a particular calcium channel subtype.

Data Presentation: Ion Channel Inhibition
CompoundTargetActionPotencyReference
This compoundVoltage-gated Ca2+ ChannelsInhibitorIC50: 54 µM
Nicotinic Acetylcholine ReceptorsInhibitorMore potent than on Ca2+ channels[10]
ForskolinTorpedo nAChRInhibitorKi: 6.5 µM[11]
Mouse muscle nAChRInhibitorKi: 22 µM[11]
Inhibition of Glucose Transport
Data Presentation: Glucose Transporter Inhibition
CompoundTargetActionPotency (Ki)Reference
This compoundGlucose TransportersInhibitorN/A[13]
ForskolinGLUT1Inhibitor1.8 µM[14]

Experimental Protocols

Adenylyl Cyclase Activity Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity in comparison to forskolin.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Adenylyl Cyclase Reaction:

    • Incubate the membrane preparation with ATP (substrate), Mg2+ or Mn2+ (cofactors), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of forskolin or this compound to the reaction mixture.

    • Incubate at 30°C or 37°C for a defined period (e.g., 10-30 minutes).

  • cAMP Quantification:

    • Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or a lysis buffer from a commercial kit).

    • Quantify the amount of cAMP produced using a competitive binding assay (e.g., radioimmunoassay [RIA] or enzyme-linked immunosorbent assay [ELISA]) or other detection methods such as fluorescence or luminescence-based assays.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Activity

Objective: To measure the effect of this compound on nicotinic acetylcholine receptor and calcium channel currents.

Methodology:

  • Cell Preparation:

    • Use a cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with nAChR subunits or a neuronal cell line with endogenous calcium channels).

    • Plate the cells on glass coverslips for recording.

  • Electrophysiological Recording:

    • Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -70 mV).

  • Data Acquisition:

    • For nAChRs: Apply the agonist (e.g., acetylcholine) via a perfusion system to elicit an inward current. After establishing a stable baseline, co-apply the agonist with varying concentrations of this compound to measure the inhibitory effect.

    • For Calcium Channels: Elicit calcium currents by applying depolarizing voltage steps. After recording baseline currents, perfuse the cell with a solution containing this compound and repeat the voltage steps to determine the extent of current inhibition.

Cellular Glucose Uptake Assay

Objective: To measure the effect of this compound on cellular glucose uptake.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., adipocytes, muscle cells, or cancer cell lines) in appropriate media.

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Glucose Uptake Measurement:

    • Wash the cells to remove any existing glucose.

    • Incubate the cells with a solution containing a labeled glucose analog, such as 2-deoxy-D-[3H]glucose or a fluorescent glucose analog.

    • After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification:

    • Lyse the cells to release the intracellular contents.

    • If using a radiolabeled analog, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using a fluorescent analog, measure the fluorescence using a plate reader or fluorescence microscope.

    • Normalize the uptake to the total protein content of the cell lysate.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Adenylyl Cyclase Signaling Pathway cluster_forskolin Forskolin Action cluster_dideoxyforskolin This compound Action forskolin Forskolin ac Adenylyl Cyclase forskolin->ac Activates camp cAMP atp ATP atp->camp Converts to pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates substrates leading to dideoxyforskolin This compound ac2 Adenylyl Cyclase dideoxyforskolin->ac2 Does Not Activate

Caption: Adenylyl cyclase signaling pathway activated by forsklin but not this compound.

cAMP_Independent_Actions cluster_channels Ion Channel Blockade cluster_transport Glucose Transport Inhibition ddf This compound nachr Nicotinic Acetylcholine Receptor ddf->nachr Inhibits ca_channel Voltage-gated Ca²⁺ Channel ddf->ca_channel Inhibits glut Glucose Transporter ddf->glut Inhibits

Caption: cAMP-independent inhibitory actions of this compound.

Experimental Workflows

Adenylyl_Cyclase_Assay_Workflow start Start: Cell/Tissue Homogenization mem_prep Membrane Preparation (Centrifugation) start->mem_prep reaction_setup Assay Reaction Setup (Membranes, ATP, Mg²⁺, IBMX) mem_prep->reaction_setup treatment Treatment (Forskolin or this compound) reaction_setup->treatment incubation Incubation (e.g., 37°C for 15 min) treatment->incubation termination Reaction Termination incubation->termination quantification cAMP Quantification (ELISA or RIA) termination->quantification end End: Data Analysis quantification->end

Caption: Workflow for an adenylyl cyclase activity assay.

Patch_Clamp_Workflow start Start: Cell Plating giga_seal Form Gigaohm Seal (Micropipette to Cell) start->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp at Holding Potential whole_cell->voltage_clamp baseline Record Baseline Currents (Agonist or Voltage Step) voltage_clamp->baseline drug_app Apply this compound baseline->drug_app post_drug Record Currents in Presence of Drug drug_app->post_drug washout Washout post_drug->washout end End: Data Analysis washout->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound serves as a cornerstone tool in cellular signaling research, primarily due to its well-established inability to activate adenylyl cyclase. This property allows for the precise dissection of cAMP-dependent pathways when used in conjunction with its active analog, forskolin. However, researchers and drug development professionals must remain cognizant of its significant cAMP-independent activities, including the blockade of nicotinic acetylcholine receptors and voltage-gated calcium channels, as well as the inhibition of glucose transport. A thorough understanding of these dual characteristics of this compound is essential for the accurate interpretation of experimental results and for its effective application in the study of complex biological systems.

References

1,9-Dideoxyforskolin: A Technical Guide to its Interaction with Adenylyl Cyclase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,9-Dideoxyforskolin, a derivative of the labdane (B1241275) diterpene forskolin (B1673556), is a critical tool in cellular signaling research. Unlike its parent compound, this compound is biologically inactive as a direct stimulator of adenylyl cyclase. This lack of activity makes it an ideal negative control in experiments investigating the cyclic AMP (cAMP) signaling pathway, ensuring that observed effects are specifically due to adenylyl cyclase activation by forskolin. This guide provides a comprehensive overview of the adenylyl cyclase activity of this compound, including its mechanism of inaction, comparative data with forskolin, and detailed experimental protocols for assessing its effects.

Mechanism of Action: The Critical Role of Hydroxyl Groups

Adenylyl cyclase is a transmembrane enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cAMP. The activation of most adenylyl cyclase isoforms (I-VIII) by forskolin is a well-established mechanism for increasing intracellular cAMP levels.[1][2] This activation is highly dependent on the specific chemical structure of the forskolin molecule.

The key to forskolin's stimulatory activity lies in its hydroxyl groups, particularly at the C1 and C9 positions of the diterpene ring.[1] The C1-OH group is understood to form a crucial hydrogen bond with a valine residue within the catalytic subunit of adenylyl cyclase.[1] This interaction is a critical step in the conformational change that leads to enzyme activation.

This compound, as its name implies, lacks the hydroxyl groups at both the C1 and C9 positions.[1] The absence of the C1-OH group prevents the necessary hydrogen bonding for initiating the activation of the adenylyl cyclase enzyme.[1] Consequently, this compound is rendered ineffective as a direct activator of adenylyl cyclase.[1] While it may still bind to the enzyme due to hydrophobic interactions, it fails to induce the catalytic activity.[1]

Quantitative Data: A Comparative Analysis

The primary utility of this compound in research is as a negative control to forskolin.[3] As such, quantitative data on its adenylyl cyclase activity is predominantly characterized by a lack of stimulation. The following table summarizes the comparative activity of forskolin and this compound.

CompoundTargetAssay SystemReported ActivityReference
Forskolin Adenylyl Cyclase Type IEC50: 0.5 µMMedchemExpress
Forskolin Adenylyl CyclaseRat Cerebral Cortical MembranesEC50: 5-10 µM[4][5]
Forskolin Adenylyl CyclaseRat BrainEC50: 4 µM[6]
This compound Adenylyl CyclaseVariousIneffective / Does not stimulate[1][3]
This compound Adenylyl CyclaseRat Adipocyte MembranesNo stimulation observed up to 100 µM

Experimental Protocols: Measuring Adenylyl Cyclase Activity

The assessment of this compound's effect on adenylyl cyclase activity typically involves a direct measurement of cAMP production in response to the compound, often in parallel with forskolin as a positive control. The following is a generalized protocol based on common methodologies.

Preparation of Cellular Membranes
  • Cell Culture and Lysis: Grow cells of interest to confluency. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.

  • Homogenization: Disrupt the cells using a Dounce homogenizer or sonication. The extent of lysis should be monitored by microscopy.

  • Membrane Isolation: Centrifuge the homogenate at a low speed to remove nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) to pellet the cellular membranes.

  • Washing and Storage: Wash the membrane pellet with the lysis buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Membranes can be used immediately or stored at -80°C.

Adenylyl Cyclase Activity Assay

This protocol outlines the steps for measuring adenylyl cyclase activity.

Materials:

  • Prepared cellular membranes

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

  • ATP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine)

  • Phosphodiesterase inhibitor (e.g., 100 µM IBMX)

  • Forskolin stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • Test compounds (if applicable)

  • cAMP detection kit (e.g., ELISA, RIA, or fluorescence-based)

Procedure:

  • Thaw Membranes: Thaw the prepared membranes on ice.

  • Prepare Reagents: Prepare serial dilutions of forskolin and this compound in the assay buffer. The final DMSO concentration should be kept low (<1%) and consistent across all wells.

  • Assay Setup: In a 96-well plate, add the assay buffer, ATP regenerating system, and phosphodiesterase inhibitor to each well.

  • Add Compounds: Add the diluted forskolin, this compound, or vehicle control to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at 30°C or 37°C for 5-10 minutes.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the diluted membrane preparation to each well.

  • Incubation: Incubate the plate at 30°C or 37°C for 10-30 minutes with gentle agitation.

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

  • cAMP Detection: Quantify the amount of cAMP produced using a suitable detection method according to the manufacturer's instructions.

cAMP Detection Methods

Several methods are available for the quantification of cAMP:

  • Radioimmunoassay (RIA): A highly sensitive method based on the competition between unlabeled cAMP from the sample and a fixed amount of radiolabeled cAMP for a specific anti-cAMP antibody.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent assay that uses an antibody or binding protein to detect cAMP.

  • Fluorometric and Spectrophotometric Assays: These methods involve enzymatic cascades where the final product is a fluorescent or colored compound, with its concentration proportional to the initial cAMP level.[7][8]

  • Radiometric Assay using [α-32P]ATP: This classic method involves incubating membranes with radiolabeled ATP and then separating the produced [32P]cAMP using chromatography.[9]

Visualizing the Molecular Interactions and Experimental Design

Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling pathway, highlighting the direct activation by forskolin and the point of inaction for this compound.

Adenylyl_Cyclase_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G-protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes G_protein->AC Activates Ligand Ligand Ligand->GPCR ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Forskolin Forskolin Forskolin->AC Directly Activates Dideoxyforskolin This compound Dideoxyforskolin->AC Binds but Fails to Activate

Adenylyl Cyclase Signaling Cascade
Experimental Workflow for Assessing Adenylyl Cyclase Activity

This diagram outlines a typical workflow for determining the effect of a test compound on adenylyl cyclase activity.

Experimental_Workflow start Start: Prepare Cellular Membranes assay_setup Set up Assay Plate: - Assay Buffer - ATP Regenerating System - PDE Inhibitor start->assay_setup add_compounds Add Test Compounds: - Vehicle (Control) - Forskolin (Positive Control) - this compound (Negative Control) - Experimental Compound assay_setup->add_compounds pre_incubation Pre-incubate at 37°C add_compounds->pre_incubation initiate_reaction Initiate Reaction with Membranes pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction cAMP_detection Quantify cAMP Production (ELISA, RIA, etc.) terminate_reaction->cAMP_detection data_analysis Data Analysis: - Normalize to Control - Determine EC50/IC50 cAMP_detection->data_analysis end End data_analysis->end

Adenylyl Cyclase Activity Assay Workflow

Conclusion

This compound is an indispensable tool for the study of adenylyl cyclase signaling. Its inability to activate the enzyme, stemming from the lack of essential hydroxyl groups, provides a robust negative control for dissecting the specific effects of cAMP pathway activation by forskolin. Understanding the structural basis for its inactivity, coupled with rigorous experimental design, allows researchers to confidently attribute observed cellular responses to the modulation of adenylyl cyclase. This technical guide serves as a foundational resource for the effective application of this compound in research and drug development.

References

The Biological Activity of 1,9-Dideoxyforskolin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biological activity of 1,9-dideoxyforskolin, a key analog of the labdane (B1241275) diterpene, forskolin (B1673556). While forskolin is widely recognized as a potent activator of adenylyl cyclase (AC), this compound is primarily characterized by its lack of this activity, rendering it an invaluable tool as a negative control in cAMP signaling research.[1][2][3] However, its biological profile is not defined by inaction; emerging research has identified distinct, cAMP-independent activities, particularly its interaction with P-glycoprotein and its effects on ion channels. This guide synthesizes the current understanding of this compound's molecular interactions, presents available quantitative data, and details the experimental protocols used to elucidate its functions.

Core Biological Profile: An Inactive Analog in cAMP Signaling

The defining characteristic of this compound is its inability to activate most isoforms of adenylyl cyclase and, consequently, to elevate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5][6] This inactivity is attributed to the absence of hydroxyl groups at the 1α and 9α positions of the forskolin molecule, which are crucial for the activation of the catalytic domain of adenylyl cyclase.[4][7] Specifically, the hydroxyl group at the C1 position is essential for inducing the conformational change required for catalytic activity.[8][9]

While devoid of direct agonistic activity at adenylyl cyclase, studies have shown that this compound can still physically interact with the enzyme. It has been demonstrated to promote the assembly of the two catalytic subunits of adenylyl cyclase, C1 and C2, albeit with a lower efficacy than forskolin.[8][9] This suggests that while it can bind to the forskolin site, it fails to trigger the subsequent activation step.

Interestingly, a related analog, 7-deacetyl-1,9-dideoxyforskolin, has been shown to act as an inverse agonist at the adenylyl cyclase type 2 (AC2) isoform, reducing its basal activity.[10] This highlights the nuanced and isoform-specific interactions of forskolin analogs with adenylyl cyclase.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Target Molecule Assay Type Cell/System Parameter Value Reference(s)
Adenylyl Cyclase This compoundCatalytic ActivityRecombinant AC1, AC2, AC5Efficacy (vs. Forskolin)Ineffective agonist[8]
7-Deacetyl-1,9-dideoxyforskolinCatalytic ActivityRecombinant AC2ActivityInverse agonist[10]
Voltage-gated Ca2+ Channels This compoundFura-2 MicrofluorimetryRat Cerebellar Granule CellsIC50 (inhibition of KCl-induced Ca2+ influx)54 µM[11]
This compoundPatch ClampRat Cerebellar Granule Cells% Inhibition of Ca2+ currents (at 100 µM)63%[11]
P-glycoprotein (P-gp) This compoundPhotoaffinity LabelingSKVLB cell membranesInhibition of PhotolabelingMore effective than forskolin[1]

Note: A specific binding affinity (Ki) for this compound to adenylyl cyclase has not been determined, though studies indicate it is very low. Similarly, a specific IC50 for the inverse agonism of 7-deacetyl-1,9-dideoxyforskolin on AC2 and for P-gp inhibition by this compound are not available in the reviewed literature.

cAMP-Independent Biological Activities

Beyond its role as an inactive adenylyl cyclase probe, this compound exhibits distinct biological effects.

Calcium Channel Blockade

In rat cerebellar granule cells, this compound has been shown to act as a blocker of voltage-activated calcium channels.[11] It reduces the increase in intracellular calcium concentration induced by membrane depolarization with potassium chloride, with an estimated IC50 of 54 µM.[11] Patch-clamp experiments further confirmed that 100 µM this compound inhibits voltage-activated Ca2+ currents by 63%, an effect not observed with forskolin under the same conditions.[11] This blocking effect does not appear to be specific to a particular subtype of calcium channel.[11]

Interaction with P-glycoprotein (MDR1)

This compound interacts with the P-glycoprotein (P-gp) multidrug transporter, a key protein involved in multidrug resistance in cancer cells.[12][13] Both forskolin and this compound have been shown to enhance the cytotoxicity of adriamycin in cells that overexpress P-glycoprotein.[1] Furthermore, this compound was found to be more effective than forskolin at inhibiting the photolabeling of P-glycoprotein, indicating a direct interaction.[1] This suggests that this compound may act as a chemosensitizing agent, partially reversing multidrug resistance through its interaction with P-gp.[1]

Signaling Pathways and Experimental Workflows

Adenylyl_Cyclase_Activation_Pathway cluster_forskolin Compound Interaction GPCR GPCR G_protein Gαs G-protein GPCR->G_protein Ligand binding AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Forskolin Forskolin Forskolin->AC Directly Activates (Bypasses GPCR) Dideoxy This compound Dideoxy->AC Binds but Does Not Activate

Figure 1: Adenylyl cyclase signaling pathway showing the direct activation by forskolin and the non-activating binding of this compound.

P_Glycoprotein_Inhibition_Workflow start Start: P-gp expressing cells (e.g., MCF7/ADR) load_dye Incubate cells with Rhodamine 123 (P-gp substrate) start->load_dye add_compound Add test compound (this compound) load_dye->add_compound incubate Incubate for a defined period add_compound->incubate wash Wash cells to remove extracellular dye and compound incubate->wash measure Measure intracellular fluorescence (Flow Cytometry or Plate Reader) wash->measure analyze Analyze data: Compare fluorescence with and without inhibitor measure->analyze result Result: Increased fluorescence indicates P-gp inhibition analyze->result

Figure 2: Experimental workflow for assessing P-glycoprotein inhibition using a Rhodamine 123 accumulation assay.

Experimental Protocols

Adenylyl Cyclase Activity Assay (Negative Control)

This protocol is adapted from methodologies that use this compound as a negative control to confirm that an observed effect of forskolin is mediated by adenylyl cyclase activation.[1]

1. Preparation of Cellular Membranes:

  • Cell Culture: Culture cells of interest (e.g., HEK293, Sf9) expressing the adenylyl cyclase isoform(s) of interest to high density.

  • Harvesting: Scrape cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EDTA) containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and intact cells.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C).

  • Final Pellet: Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Adenylyl Cyclase Activity Assay:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM ATP), an ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine), and a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • Addition of Compounds: Add forskolin (positive control, e.g., 10 µM final concentration), this compound (negative control, e.g., 10-100 µM final concentration), or vehicle (e.g., DMSO) to respective wells.

  • Initiation of Reaction: Add the prepared cell membranes (e.g., 10-20 µg of protein) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C or 37°C for 15-30 minutes.

  • Termination: Stop the reaction by adding a stopping solution (e.g., 0.1 M HCl or a lysis reagent from a cAMP detection kit).

  • cAMP Detection: Quantify the amount of cAMP produced using a commercially available kit (e.g., ELISA, HTRF, or luminescence-based assay) according to the manufacturer's instructions.

Fura-2 Microfluorimetry for Calcium Channel Activity

This protocol is based on the methodology used to determine the Ca2+ channel blocking activity of this compound in rat cerebellar granule cells.[11]

1. Cell Preparation and Dye Loading:

  • Cell Culture: Culture primary rat cerebellar granule cells on glass coverslips.

  • Dye Loading: Incubate the cells with a loading buffer containing the Ca2+-sensitive fluorescent dye Fura-2 AM (e.g., 5 µM) and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in a physiological salt solution (e.g., HEPES-buffered saline) for 30-60 minutes at room temperature in the dark.

  • De-esterification: Wash the cells with the physiological salt solution and allow for an additional 30 minutes to ensure complete de-esterification of the Fura-2 AM by intracellular esterases.

2. Calcium Imaging:

  • Microscopy Setup: Mount the coverslip onto the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

  • Perfusion: Continuously perfuse the cells with the physiological salt solution.

  • Excitation and Emission: Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

  • Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio for a stable period.

  • Cell Depolarization: Induce membrane depolarization and Ca2+ influx by switching to a high potassium solution (e.g., containing 30 mM KCl).

  • Compound Application: After a washout period and return to baseline, perfuse the cells with a solution containing the desired concentration of this compound for several minutes.

  • Second Depolarization: While still in the presence of this compound, apply the high potassium solution again to measure the inhibited Ca2+ influx.

  • Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio to determine the intracellular Ca2+ concentration. Compare the peak response in the presence and absence of this compound to determine the percentage of inhibition and calculate the IC50 from a dose-response curve.

Conclusion

This compound serves as a critical research tool, primarily as a negative control to delineate the cAMP-dependent actions of forskolin. Its inability to activate adenylyl cyclase, coupled with its ability to interact with the enzyme's catalytic subunits, provides valuable insights into the structure-activity relationships of diterpene activators. Furthermore, the cAMP-independent activities of this compound, including its roles as a calcium channel blocker and an inhibitor of the P-glycoprotein multidrug transporter, open avenues for its use in studying these distinct physiological processes. For researchers in pharmacology and drug development, a thorough understanding of the multifaceted biological profile of this compound is essential for the rigorous design and interpretation of experiments in cellular signaling and transport.

References

A Comparative Analysis of Forskolin and Its Inactive Analog, 1,9-Dideoxyforskolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of forskolin (B1673556), a potent activator of adenylyl cyclase, and its structural analog, 1,9-dideoxyforskolin. While structurally similar, this compound lacks the critical hydroxyl groups necessary for adenylyl cyclase activation, rendering it a valuable negative control in research settings. This document details their respective mechanisms of action, presents quantitative data on their biological activities, outlines experimental protocols for their study, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction

Forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, is a widely utilized research tool due to its ability to directly activate most isoforms of adenylyl cyclase, leading to a rapid increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This property makes it invaluable for studying cAMP-mediated signaling pathways. In contrast, this compound, a synthetic analog, is largely inactive at adenylyl cyclase and is therefore an ideal negative control to delineate cAMP-dependent effects from other potential off-target actions of forskolin.[3][4] This guide serves to elucidate the key differences between these two compounds, providing a technical resource for their appropriate use in experimental design.

Chemical Structures and Mechanism of Action

The primary structural difference between forskolin and this compound lies in the absence of hydroxyl groups at the 1 and 9 positions in the latter. These hydroxyl groups on forskolin are critical for its interaction with and activation of the adenylyl cyclase enzyme.[4][5] Forskolin activates adenylyl cyclase by binding to a specific site on the catalytic subunit, which promotes a conformational change that enhances the enzyme's catalytic activity, converting ATP to cAMP.

This compound, lacking these key hydroxyl groups, does not effectively bind to or activate adenylyl cyclase.[4] Consequently, it does not significantly increase intracellular cAMP levels and serves to confirm that an observed effect of forskolin is indeed mediated by the cAMP pathway. While largely inactive on adenylyl cyclase, this compound has been reported to exhibit other biological activities, such as blocking voltage-activated Ca2+ channels, albeit at higher concentrations.[6]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters differentiating the biological activities of forskolin and this compound.

Table 1: Potency of Forskolin in Adenylyl Cyclase Activation
Parameter Value
EC50 for Adenylyl Cyclase Activation (rat brain)4 µM[7]
EC50 for Adenylyl Cyclase Activation (rat cerebral cortical membranes)5-10 µM[8][9]
EC50 for cAMP increase in intact S49 cells5 µM[7]
EC50 for direct cAMP accumulation in C6-2B cells>50 µM[10]
EC50 for increasing (-)-isoproterenol potency in C6-2B cells22 nM[10]
Table 2: Binding Affinity and Other Activities
Compound Parameter
ForskolinKd for Adenylyl Cyclase (in the presence of Gsα)
ForskolinKd for Adenylyl Cyclase (in the absence of Gsα)
This compoundIC50 for blocking voltage-activated Ca2+ currents

Experimental Protocols

In Vitro Adenylyl Cyclase Activation Assay

This protocol outlines a general method for measuring the activation of adenylyl cyclase in response to forskolin, using this compound as a negative control.

4.1.1. Materials

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Assay buffer (e.g., HBSS)

  • Forskolin stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • 3-isobutyl-1-methylxanthine (IBMX) stock solution (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well microplate

4.1.2. Procedure

  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.[11] Passage cells upon reaching 80-90% confluency.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 to 50,000 cells per well and incubate overnight to allow for attachment.[11][12]

  • Compound Preparation: Prepare serial dilutions of forskolin and this compound in assay buffer. Include a vehicle control (DMSO).

  • Assay: a. Aspirate the growth medium from the wells and wash once with assay buffer. b. Add assay buffer containing a phosphodiesterase inhibitor, such as 100-500 µM IBMX, to each well and incubate for 15-30 minutes at 37°C.[13] c. Add the prepared dilutions of forskolin, this compound, or vehicle control to the respective wells. d. Incubate for 15-30 minutes at 37°C.[12]

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Determine the concentration of cAMP in each well and plot the dose-response curves to calculate EC50 values for forskolin. Compare the response to that of this compound, which should show no significant increase in cAMP.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway Diagram

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the distinct interactions of forskolin and this compound.

AdenylylCyclaseSignaling cluster_membrane Plasma Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation of targets Forskolin Forskolin Forskolin->AC Direct Activation Dideoxyforskolin This compound Dideoxyforskolin->AC No Activation

Caption: Adenylyl cyclase signaling pathway.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical adenylyl cyclase activation assay.

ExperimentalWorkflow Start Start CellCulture Cell Culture (e.g., HEK293) Start->CellCulture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding Incubation1 Overnight Incubation (37°C, 5% CO2) CellSeeding->Incubation1 AddIBMX Add PDE Inhibitor (e.g., IBMX) Incubation1->AddIBMX PrepareCompounds Prepare Forskolin & This compound Dilutions AddCompounds Add Compounds to Cells PrepareCompounds->AddCompounds AddIBMX->AddCompounds Incubation2 Incubate (15-30 min, 37°C) AddCompounds->Incubation2 LyseCells Lyse Cells Incubation2->LyseCells MeasurecAMP Measure cAMP Levels (HTRF, ELISA, etc.) LyseCells->MeasurecAMP DataAnalysis Data Analysis (Dose-Response Curves) MeasurecAMP->DataAnalysis End End DataAnalysis->End

Caption: Adenylyl cyclase activation assay workflow.

Conclusion

Forskolin and this compound represent a powerful toolset for the investigation of cAMP-dependent signaling pathways. The potent activating properties of forskolin, coupled with the inert nature of this compound at adenylyl cyclase, allows for rigorous experimental design and the confident attribution of observed cellular effects to the modulation of cAMP levels. This guide provides the foundational technical information necessary for researchers, scientists, and drug development professionals to effectively utilize these compounds in their studies.

References

1,9-Dideoxyforskolin: A Technical Guide to its Discovery, Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dideoxyforskolin, a synthetic analogue of the labdane (B1241275) diterpene forskolin (B1673556), serves as a critical tool in cellular biology and pharmacology. Unlike its parent compound, which is a potent activator of adenylyl cyclase, this compound is biologically inactive in this regard, making it an ideal negative control for studying cAMP-mediated signaling pathways.[1] This guide provides a comprehensive overview of the discovery, synthesis, and key biological activities of this compound, with a focus on its applications in research. It details experimental protocols for its synthesis and biological evaluation, presents quantitative data in a structured format, and visualizes relevant cellular pathways and workflows.

Discovery and History

This compound is not a naturally occurring compound found in the plant Coleus forskohlii, the source of forskolin. Instead, it was first created as a synthetic derivative. Its primary role in scientific research emerged from the need to distinguish the cAMP-dependent effects of forskolin from its other, non-cAMP-mediated activities. By removing the hydroxyl groups at the 1 and 9 positions of the forskolin molecule, the resulting this compound loses its ability to activate adenylyl cyclase.[1] This property has made it an indispensable tool for researchers to validate that an observed biological effect of forskolin is indeed mediated by the accumulation of cyclic AMP. Beyond its use as a negative control, studies have revealed that this compound possesses its own distinct biological activities, notably as an inhibitor of glucose transport and as a blocker of certain ion channels.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₂H₃₄O₅[2][3]
Molecular Weight 378.50 g/mol [2][3]
CAS Number 64657-18-7[2][3]
Appearance White to off-white solid[2][4]
Optical Activity [α]²⁶/D +93.6° (c = 6.12 in chloroform)[1][2][4]
Solubility Chloroform: 50 mg/mL, Methanol: 28 mg/mL, Ethanol: 6.6 mg/mL, DMSO: 3 mg/mL, Insoluble in dilute aqueous acid and base[1][2][4]

Synthesis of this compound

The first synthesis of this compound was achieved from ptychantin A, a naturally occurring diterpene isolated from the liverwort Ptychanthus striatus.[5][6] The synthesis is an 8-step process with an overall yield of 37%.[5][6]

Experimental Protocol: Synthesis from Ptychantin A

The following is a generalized protocol based on the key transformations described in the literature. For a detailed, step-by-step procedure, it is recommended to consult the original research article by Hagiwara et al.

  • Starting Material: Ptychantin A.

  • Key Steps:

    • The synthesis involves a series of protection and deprotection steps of the various hydroxyl groups.

    • A crucial step is the removal of the hydroxyl group at the 1-position. This is achieved through a solid-state thiocarbonylimidazolation followed by a radical cleavage.[2][5]

    • The removal of the 9α-hydroxy group is another key transformation.

  • Purification: The final product and intermediates are typically purified using column chromatography on silica (B1680970) gel.

G Ptychantin_A Ptychantin A Intermediates Multi-step Protection/Deprotection and Modifications Ptychantin_A->Intermediates 8 Steps Dideoxyforskolin This compound Intermediates->Dideoxyforskolin Final Purification

Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily characterized by its lack of adenylyl cyclase stimulation and its inhibitory effects on glucose transporters and ion channels.

Adenylyl Cyclase Activity

This compound is considered biologically inactive towards adenylyl cyclase and is therefore a valuable negative control for forskolin.[1] Studies on various adenylyl cyclase isoforms have shown that this compound does not stimulate cAMP production.[7][8]

This protocol provides a general framework for assessing the effect of this compound on adenylyl cyclase activity.

  • Membrane Preparation:

    • Isolate crude membranes from cells or tissues expressing the adenylyl cyclase isoform of interest.

    • Homogenize cells in a hypotonic lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Adenylyl Cyclase Assay:

    • Incubate the membrane preparation with varying concentrations of this compound, forskolin (as a positive control), and a vehicle control.

    • Initiate the enzymatic reaction by adding a reaction mixture containing ATP, Mg²⁺, and a phosphodiesterase inhibitor (e.g., IBMX).

    • Incubate at 37°C for a defined period.

    • Terminate the reaction.

  • cAMP Quantification:

    • Measure the amount of cAMP produced using a commercially available ELISA or radioimmunoassay (RIA) kit.

G cluster_forskolin Forskolin cluster_dideoxyforskolin This compound Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_F Cellular Response PKA->Cellular_Response_F Phosphorylates Targets Dideoxyforskolin This compound AC_inactive Adenylyl Cyclase Dideoxyforskolin->AC_inactive Does not activate No_cAMP No significant cAMP production AC_inactive->No_cAMP

Differential effects on adenylyl cyclase signaling.
Glucose Transport Inhibition

This compound has been identified as an inhibitor of glucose transport.[5]

ParameterValueCell/SystemReference
EC₅₀ (Glucose Transport Inhibition) ~12.8 µMRat Adipocytes[9]

A common method to assess glucose transport inhibition is to measure the uptake of a radiolabeled glucose analogue, such as 2-deoxy-D-[³H]glucose.

  • Cell Culture: Culture cells of interest (e.g., adipocytes, myocytes) to an appropriate confluency.

  • Pre-incubation: Incubate the cells with varying concentrations of this compound or a vehicle control in a glucose-free buffer.

  • Glucose Uptake: Initiate glucose uptake by adding a buffer containing radiolabeled 2-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose.

  • Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration of the cell lysate and calculate the percentage of inhibition compared to the vehicle control.

G Glucose_Extracellular Extracellular Glucose GLUT Glucose Transporter (e.g., GLUT1/4) Glucose_Extracellular->GLUT Glucose_Intracellular Intracellular Glucose GLUT->Glucose_Intracellular Transport Dideoxyforskolin This compound Dideoxyforskolin->GLUT Inhibits

Inhibition of glucose transport by this compound.
Ion Channel Activity

This compound has been shown to have a Ca²⁺ channel blocker-like action in rat cerebellar granule cells.[10]

ParameterValueCell/SystemReference
IC₅₀ (Ca²⁺ Channel Blockade) ~54 µMRat Cerebellar Granule Cells[10]
Inhibition of voltage-activated Ca²⁺ currents (at 100 µM) ~63%Rat Cerebellar Granule Cells[10]

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.

  • Cell Preparation: Prepare primary cultures of neurons (e.g., cerebellar granule cells) or cell lines expressing the ion channel of interest.

  • Recording Setup: Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal between a glass micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.

  • Voltage Protocol: Apply a voltage protocol to elicit ion channel currents (e.g., a series of depolarizing voltage steps to activate voltage-gated Ca²⁺ channels).

  • Compound Application: Perfuse the cell with a control solution and then with a solution containing this compound at various concentrations.

  • Data Acquisition and Analysis: Record the ion channel currents before, during, and after the application of the compound. Analyze the data to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence.

G Ca_Extracellular Extracellular Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel Ca_Extracellular->VGCC Ca_Intracellular Intracellular Ca²⁺ VGCC->Ca_Intracellular Influx Dideoxyforskolin This compound Dideoxyforskolin->VGCC Blocks Depolarization Membrane Depolarization Depolarization->VGCC Activates

Blockade of voltage-gated Ca²⁺ channels.

Conclusion

This compound is a vital synthetic tool for researchers in various fields of biology and pharmacology. Its inability to activate adenylyl cyclase makes it an excellent negative control for dissecting cAMP-dependent signaling pathways. Furthermore, its distinct inhibitory effects on glucose transporters and ion channels highlight the importance of considering potential off-target effects of forskolin and provide avenues for the development of new pharmacological probes. The experimental protocols and data presented in this guide offer a valuable resource for scientists utilizing this compound in their research endeavors.

References

The Pharmacological Profile of 1,9-Dideoxyforskolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Dideoxyforskolin, a derivative of the labdane (B1241275) diterpene forskolin (B1673556), serves as an indispensable tool in pharmacological research. Unlike its parent compound, which is a potent activator of adenylyl cyclase, this compound is biologically inactive in this regard, making it an ideal negative control for studies investigating cAMP-mediated signaling pathways. However, emerging evidence has revealed a distinct pharmacological profile for this compound, characterized by a range of cAMP-independent effects. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its interactions with ion channels and glucose transporters. Detailed experimental protocols and visualizations of relevant signaling pathways are presented to facilitate its effective use in research and drug development.

Core Pharmacological Activities

This compound's primary utility stems from its inability to activate adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This property makes it an excellent negative control in experiments designed to elucidate the effects of forskolin-induced cAMP elevation. However, it is crucial for researchers to be aware of its off-target, cAMP-independent activities to avoid misinterpretation of experimental results. These activities primarily involve the modulation of ion channels and glucose transporters.

Interaction with Adenylyl Cyclase

This compound does not stimulate adenylyl cyclase.[1][2][3] This inactivity is attributed to the absence of hydroxyl groups at the 1 and 9 positions of the forskolin molecule, which are critical for the activation of the enzyme.

Effects on Ion Channels

This compound has been shown to modulate the activity of several types of ion channels through mechanisms that are independent of cAMP signaling.

  • Voltage-Gated Calcium (Ca2+) Channels: this compound acts as a blocker of voltage-activated Ca2+ channels.[4][5] In rat cerebellar granule cells, it has been shown to reduce the increase in intracellular calcium concentration ([Ca2+]i) in response to membrane depolarization with an estimated IC50 of 54 µM.[6]

  • Nicotinic Acetylcholine (B1216132) (nACh) Receptors: This compound is a blocker of nicotinic acetylcholine receptors.[5] Patch-clamp studies have demonstrated that it can fast and reversibly block nACh receptor currents in chromaffin cells.[5] While the direct Ki or IC50 for nAChR binding by this compound is not definitively reported in the available literature, studies on its parent compound, forskolin, have shown Ki values of 6.5 µM and 22 µM for Torpedo and mouse nACh receptors, respectively.[7] this compound has been described as being more potent than forskolin as a nicotinic acetylcholine receptor blocker.[5]

  • Voltage-Gated Potassium (K+) Channels: this compound has been observed to alter the gating of voltage-dependent potassium channels in a manner independent of adenylyl cyclase activation.[2] It has been shown to inhibit the delayed K+ current (IK) with an approximate IC50 of 80 µM.[8]

  • Voltage-Gated Sodium (Na+) Channels: Evidence suggests that this compound can also affect voltage-gated sodium channels, augmenting late channel activity in a cAMP-independent fashion.[9]

Inhibition of Glucose Transport

This compound is an inhibitor of the GLUT1 glucose transporter.[10] This inhibition is significant as GLUT1 is a primary transporter for basal glucose uptake in many cell types, and its overexpression is a hallmark of various cancers. While a specific Ki value for this compound is not available, its parent compound, forskolin, has a reported dissociation constant (Kd) of 1.8 µM for GLUT1.[11] this compound has been shown to have an equivalent effect to forskolin in lowering retinal glucose in diabetic models, indicating its potential as a tool for studying glucose transport.[10]

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological effects of this compound.

TargetEffectValueSpecies/Cell TypeReference
Adenylyl CyclaseActivationInactiveNot Applicable[1][2][3]
Voltage-Gated Ca2+ ChannelsInhibitionIC50: 54 µMRat cerebellar granule cells[6]
Voltage-Gated K+ Channels (delayed rectifier)InhibitionIC50: ~80 µMToad nodes of Ranvier[8]
Nicotinic Acetylcholine ReceptorsInhibitionMore potent than forskolin (Forskolin Ki: 6.5-22 µM)Chromaffin cells[5][7]
GLUT1 Glucose TransporterInhibitionEffect equivalent to forskolin (Forskolin Kd: 1.8 µM)Not Specified[10][11]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from various sources and should be adapted to specific experimental conditions.

Adenylyl Cyclase Activity Assay (Negative Control)

This protocol outlines the use of this compound as a negative control in an adenylyl cyclase activity assay.

Objective: To confirm that the effects of a test compound are mediated by adenylyl cyclase activation by comparing its activity to that of forskolin (positive control) and this compound (negative control).

Materials:

  • Cell membranes expressing the adenylyl cyclase of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP.

  • ATP regenerating system (e.g., 10 mM creatine (B1669601) phosphate, 50 µg/mL creatine kinase).

  • Phosphodiesterase inhibitor (e.g., 100 µM IBMX).

  • Forskolin (positive control).

  • This compound (negative control).

  • Test compound.

  • cAMP detection kit (e.g., ELISA-based).

Procedure:

  • Prepare cell membranes by homogenization and differential centrifugation.

  • Resuspend the membrane pellet in Assay Buffer.

  • In a 96-well plate, add 20 µL of Assay Buffer containing the ATP regenerating system and phosphodiesterase inhibitor.

  • Add 10 µL of forskolin, this compound, test compound, or vehicle (for basal activity) at desired concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M HCl.

  • Centrifuge the plate at 1000 x g for 10 minutes.

  • Use the supernatant to determine the amount of cAMP produced using a commercial cAMP detection kit according to the manufacturer's instructions.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a competitive binding assay to assess the interaction of this compound with nicotinic acetylcholine receptors.

Objective: To determine the binding affinity (Ki) of this compound for nAChRs.

Materials:

  • Membrane preparation from a source rich in nAChRs (e.g., rat brain cortex or cells expressing a specific nAChR subtype).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Radioligand: e.g., [³H]-Nicotine or [³H]-Cytisine.

  • Non-labeled nicotine (B1678760) (for determining non-specific binding).

  • This compound.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

Procedure:

  • In a 96-well plate, add 50 µL of membrane preparation (50-100 µg protein).

  • Add 25 µL of varying concentrations of this compound.

  • For total binding, add 25 µL of Binding Buffer.

  • For non-specific binding, add 25 µL of a high concentration of non-labeled nicotine (e.g., 100 µM).

  • Add 25 µL of the radioligand at a concentration close to its Kd.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold Binding Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Glucose Uptake Inhibition Assay

This protocol details a method to measure the inhibitory effect of this compound on glucose uptake in cells.

Objective: To determine the IC50 of this compound for the inhibition of glucose transport.

Materials:

  • Cell line with high GLUT1 expression (e.g., HeLa or A549 cancer cells).

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer: 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4.

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG).

  • This compound.

  • Phloretin or Cytochalasin B (positive controls for GLUT inhibition).

  • Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

  • Scintillation cocktail (for radiolabeled glucose).

Procedure:

  • Seed cells in a 24-well plate and grow to near confluence.

  • Wash the cells twice with warm KRPH buffer.

  • Pre-incubate the cells for 15 minutes at 37°C with KRPH buffer containing various concentrations of this compound or a positive control inhibitor.

  • Initiate glucose uptake by adding 2-Deoxy-D-[³H]glucose (final concentration 0.5-1 µCi/mL) or 2-NBDG (final concentration 50-100 µM).

  • Incubate for 5-10 minutes at 37°C.

  • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRPH buffer.

  • Lyse the cells with lysis buffer.

  • For radiolabeled glucose, transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • For fluorescent glucose, measure the fluorescence of the lysate using a plate reader.

  • Determine the protein concentration in each well to normalize the data.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the pharmacological profile of this compound.

Signaling Pathways

cluster_0 Adenylyl Cyclase Pathway cluster_1 Ion Channel Modulation (cAMP-Independent) cluster_2 Glucose Transport Inhibition Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_AC Cellular Response PKA->Cellular_Response_AC Phosphorylates targets DDF This compound DDF->AC Does NOT Activate DDF_ion This compound Ca_Channel Voltage-Gated Ca2+ Channel DDF_ion->Ca_Channel Blocks nAChR Nicotinic ACh Receptor DDF_ion->nAChR Blocks K_Channel Voltage-Gated K+ Channel DDF_ion->K_Channel Modulates Ca_Influx Ca2+ Influx Depolarization Membrane Depolarization K_Efflux K+ Efflux Cellular_Response_Ion Altered Neuronal Excitability Ca_Influx->Cellular_Response_Ion Depolarization->Cellular_Response_Ion K_Efflux->Cellular_Response_Ion DDF_glut This compound GLUT1 GLUT1 Transporter DDF_glut->GLUT1 Inhibits Glucose_Int Intracellular Glucose GLUT1->Glucose_Int Transports Glucose_Ext Extracellular Glucose Glucose_Ext->GLUT1 Glycolysis Glycolysis Glucose_Int->Glycolysis ATP_Prod ATP Production Glycolysis->ATP_Prod Cellular_Metabolism Altered Cellular Metabolism ATP_Prod->Cellular_Metabolism

Caption: Overview of the distinct signaling pathways modulated by this compound.

Experimental Workflows

cluster_0 Adenylyl Cyclase Assay Workflow cluster_1 Radioligand Binding Assay Workflow cluster_2 Glucose Uptake Assay Workflow A1 Prepare Cell Membranes A2 Incubate with Forskolin (Positive Control), This compound (Negative Control), or Test Compound A1->A2 A3 Add ATP and Incubate A2->A3 A4 Stop Reaction A3->A4 A5 Measure cAMP Concentration A4->A5 A6 Compare Activities A5->A6 B1 Prepare nAChR-rich Membranes B2 Incubate Membranes with Radioligand and varying concentrations of This compound B1->B2 B3 Separate Bound and Free Radioligand (Filtration) B2->B3 B4 Quantify Bound Radioligand B3->B4 B5 Determine IC50 and Ki B4->B5 C1 Culture GLUT1-expressing Cells C2 Pre-incubate with This compound C1->C2 C3 Add Labeled Glucose Analog (e.g., 2-NBDG) C2->C3 C4 Stop Uptake and Wash Cells C3->C4 C5 Lyse Cells and Measure Signal C4->C5 C6 Determine IC50 C5->C6

Caption: Standard experimental workflows for characterizing this compound's activity.

Conclusion

This compound is a multifaceted pharmacological tool. While its primary role as a negative control in cAMP signaling studies is well-established, its cAMP-independent effects on ion channels and glucose transporters are of growing interest. A thorough understanding of this dual pharmacological profile is essential for the accurate design and interpretation of experiments. This guide provides a comprehensive overview of the known activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. As research continues to uncover the nuances of its interactions with various cellular targets, this compound will undoubtedly remain a valuable compound in the arsenal (B13267) of researchers and drug development professionals.

References

Unveiling the Cellular Targets of 1,9-Dideoxyforskolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dideoxyforskolin, a derivative of the labdane (B1241275) diterpene forskolin (B1673556), has emerged as a critical tool in cellular biology and pharmacology. Unlike its parent compound, which is a potent activator of adenylyl cyclase, this compound lacks this activity, rendering it an invaluable negative control in studies of cAMP-mediated signaling pathways. However, its biological functions extend beyond this role. Emerging evidence has identified several distinct cellular targets of this compound, revealing a pharmacological profile independent of adenylyl cyclase activation. This technical guide provides an in-depth overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Cellular Targets

The primary cellular targets of this compound identified to date include facilitative glucose transporters and specific ion channels. Its interaction with these targets underscores its potential as a modulator of cellular transport and excitability.

Facilitative Glucose Transporters (GLUTs)

This compound has been shown to be an inhibitor of facilitative glucose transporters, particularly GLUT1. This inhibition is significant as it is independent of adenylyl cyclase activation, a pathway that can also influence glucose transport. The inhibitory effect of this compound on glucose uptake has been demonstrated in various cell types, including adipocytes and red blood cells. Systemic treatment with this compound has been shown to lower retinal glucose levels in diabetic mice, an effect equivalent to that of forskolin, indicating that this action is independent of cAMP signaling[1]. While the precise IC50 value for this compound's inhibition of GLUT1 is not consistently reported across studies, its ability to bind to GLUT1 is evident[1].

Voltage-Gated Calcium Channels

A significant cAMP-independent effect of this compound is its role as a blocker of voltage-activated Ca2+ channels. In rat cerebellar granule cells, this compound was found to reduce the increase in intracellular calcium concentration ([Ca]i) induced by membrane depolarization. This blockade is not specific to a particular Ca2+ channel type.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

This compound also exhibits inhibitory effects on nicotinic acetylcholine receptors. This action, like its other effects, is not mediated by adenylyl cyclase. Studies on chromaffin cells have shown that this compound effectively blocks nicotinic acetylcholine receptor currents[2]. It has been suggested that this effect might be attributed to a potent local anesthetic-like property of the molecule[3].

Data Presentation: Quantitative Analysis

The following table summarizes the available quantitative data on the interaction of this compound with its known cellular targets.

TargetCell Type/SystemMethodParameterValueReference
Voltage-Gated Ca2+ ChannelsRat Cerebellar Granule CellsFura-2 MicrofluorimetryIC5054 µM[2]
Voltage-Gated Ca2+ CurrentsRat Cerebellar Granule CellsPatch-Clamp% Inhibition at 100 µM63%[2]
Nicotinic Acetylcholine Receptor CurrentsChromaffin CellsPatch-ClampObservationEffective blockade[2]
Glucose Transporter (GLUT1)Diabetic Mice RetinaIn vivo glucose measurementObservationLowered retinal glucose[1]

Note: Specific IC50 or Ki values for the inhibition of glucose transporters and nicotinic acetylcholine receptors by this compound are not consistently available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the cellular targets of this compound.

Measurement of Adenylyl Cyclase Activity

This assay is fundamental to confirm the lack of adenylyl cyclase activation by this compound, establishing it as a negative control for forskolin.

Principle: The assay measures the enzymatic conversion of ATP to cyclic AMP (cAMP) in cell membranes or purified enzyme preparations. The amount of cAMP produced is then quantified, typically using a competitive binding assay with a labeled cAMP tracer or by chromatographic methods.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

  • Adenylyl Cyclase Assay:

    • Prepare a reaction mixture containing assay buffer, ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the test compounds (forskolin as a positive control, this compound, and a vehicle control).

    • Initiate the reaction by adding the membrane preparation to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid or by boiling).

  • cAMP Quantification:

    • Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay) or by separating and quantifying radiolabeled cAMP if [α-³²P]ATP was used as a substrate.

Inhibition of Glucose Transport Assay ([³H]-2-deoxyglucose Uptake)

This protocol is used to measure the inhibitory effect of this compound on glucose uptake in cultured cells.

Principle: Cells are incubated with a radiolabeled glucose analog, 2-deoxyglucose ([³H]-2-DG), which is transported into the cell and phosphorylated but not further metabolized, thus trapping it inside. The amount of intracellular radioactivity is proportional to the rate of glucose transport.

Protocol:

  • Cell Culture and Preparation:

    • Culture cells (e.g., adipocytes, myoblasts) to the desired confluency in appropriate culture plates.

    • Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) to remove any residual glucose.

  • Inhibition and Glucose Uptake:

    • Pre-incubate the cells with this compound at various concentrations (and appropriate controls) for a specified time.

    • Initiate glucose uptake by adding a solution containing [³H]-2-deoxyglucose and unlabeled 2-deoxyglucose.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-2-DG.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the cell lysates to normalize the glucose uptake data.

    • Calculate the percentage of inhibition of glucose uptake for each concentration of this compound.

Whole-Cell Patch-Clamp for Ion Channel Blockade

This electrophysiological technique is employed to directly measure the effect of this compound on ion channel currents, such as those from nicotinic acetylcholine receptors or voltage-gated calcium channels.

Principle: A glass micropipette with a very small tip is sealed onto the membrane of a single cell, allowing for the measurement of the electrical currents flowing through the ion channels in the entire cell membrane (whole-cell configuration).

Protocol:

  • Cell Preparation:

    • Plate cells (e.g., chromaffin cells, neurons) on coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup:

    • Place the coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external recording solution.

    • Fill a glass micropipette with an internal solution that mimics the intracellular environment and mount it on the patch-clamp amplifier headstage.

  • Whole-Cell Recording:

    • Under visual guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

    • Clamp the cell membrane potential at a desired holding potential (e.g., -70 mV).

  • Drug Application and Data Acquisition:

    • Record baseline ion channel currents elicited by an agonist (for ligand-gated channels like nAChRs) or by a voltage step protocol (for voltage-gated channels).

    • Apply this compound to the cell via the perfusion system.

    • Record the ion channel currents in the presence of the compound.

    • Wash out the compound to observe the reversibility of the effect.

    • Analyze the recorded currents to determine the extent of channel blockade.

Visualizations: Signaling Pathways and Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding of the cellular effects of this compound.

Signaling Pathway: cAMP-Independent Actions of this compound

dideoxyforskolin_pathway cluster_membrane Cell Membrane DDF This compound GLUT Glucose Transporter (e.g., GLUT1) DDF->GLUT Inhibits Ca_Channel Voltage-Gated Ca2+ Channel DDF->Ca_Channel Blocks nAChR Nicotinic Acetylcholine Receptor DDF->nAChR Blocks Glucose_in Glucose GLUT->Glucose_in Cellular_Response1 Decreased Glucose Uptake Ca_in Ca2+ Ca_Channel->Ca_in Cellular_Response2 Reduced Ca2+ Influx Ion_in Ions (Na+, K+) nAChR->Ion_in Cellular_Response3 Inhibition of Nicotinic Signaling Glucose_out Glucose Glucose_out->GLUT Ca_out Ca2+ Ca_out->Ca_Channel Ion_out Ions (Na+, K+) Ion_out->nAChR

Caption: cAMP-independent inhibitory effects of this compound.

Experimental Workflow: Glucose Uptake Inhibition Assay

glucose_uptake_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Uptake cluster_analysis Analysis A 1. Culture cells to confluency B 2. Wash with glucose-free buffer A->B C 3. Pre-incubate with This compound B->C D 4. Add [3H]-2-deoxyglucose to initiate uptake C->D E 5. Terminate uptake and wash cells D->E F 6. Lyse cells E->F G 7. Measure radioactivity (Scintillation Counting) F->G H 8. Normalize to protein concentration G->H I 9. Calculate % Inhibition H->I

Caption: Workflow for assessing glucose uptake inhibition.

Logical Relationship: Forskolin vs. This compound

forskolin_comparison cluster_targets Cellular Targets Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates GLUTs Glucose Transporters Forskolin->GLUTs Inhibits IonChannels Ion Channels (Ca2+, nAChR) Forskolin->IonChannels Blocks DDF This compound DDF->AC No Effect DDF->GLUTs Inhibits DDF->IonChannels Blocks

Caption: Comparison of the cellular effects of Forskolin and this compound.

Conclusion

This compound is a multifaceted pharmacological agent whose utility extends far beyond its role as an inactive analog of forskolin. Its distinct inhibitory effects on glucose transporters and specific ion channels, all independent of adenylyl cyclase activation, make it a valuable tool for dissecting complex cellular signaling and transport processes. This technical guide provides a comprehensive overview of the current understanding of the cellular targets of this compound, equipping researchers, scientists, and drug development professionals with the necessary data, protocols, and conceptual frameworks to advance their investigations into its mechanisms of action and potential therapeutic applications. Further research is warranted to elucidate the precise molecular interactions and to determine the full spectrum of its cellular targets.

References

An In-depth Technical Guide to In Vitro Studies of 1,9-Dideoxyforskolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro pharmacology of 1,9-dideoxyforskolin, a widely utilized analog of the adenylyl cyclase activator, forskolin (B1673556). While primarily known for its role as a negative control in cAMP signaling studies, this compound exhibits a range of its own biological activities. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and illustrates relevant signaling pathways and workflows.

Core Concepts: A Forskolin Analog with Distinct Properties

This compound is a derivative of forskolin that lacks the hydroxyl groups at the 1 and 9 positions. These chemical modifications are critical to its pharmacological profile, rendering it largely inactive as a direct activator of most adenylyl cyclase (AC) isoforms.[1][2][3][4] This property has led to its widespread use as a negative control to ensure that the observed effects of forskolin are specifically due to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1][5]

However, research has revealed that this compound is not entirely inert and can exert several cAMP-independent effects. These include the blockage of ion channels and interactions with other cellular targets, making it a valuable tool for dissecting complex signaling pathways.[6][7]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the in vitro effects of this compound.

Target Assay Cell/Tissue Type Effect IC50 / EC50 Reference
Voltage-Activated Ca2+ ChannelsFura-2 microfluorimetryRat cerebellar granule cellsInhibition of KCI-induced Ca2+ influxIC50: 54 µM[6]
Nicotinic Acetylcholine ReceptorsPatch-clamp (whole-cell)Bovine chromaffin cellsBlockade of receptor currentsMore potent than forskolin[7]
Adenylyl Cyclase[3H]forskolin binding inhibitionBovine brain membranesInhibition of forskolin bindingDid not inhibit labeling[8]
Glucose TransporterPhotolabeling with 125I-7-AIPP-FskHuman erythrocyte membranesInhibition of labelingInhibited labeling[8]
Adenylyl CyclasecAMP generationRat adipocyte membranesStimulationNo stimulation up to 100 µM[9]
Glucose TransportGlucose transport inhibitionRat adipocyte membranesInhibitionFull inhibition[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments involving this compound.

Adenylyl Cyclase Activation Assay

This assay measures the activity of adenylyl cyclase in response to various compounds, using this compound as a negative control.[1]

1. Preparation of Cellular Membranes:

  • Harvest cultured cells and wash them twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in an ice-cold lysis buffer containing a protease inhibitor cocktail.

  • Incubate the suspension on ice for 15-30 minutes to facilitate cell swelling.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate at high speed in a refrigerated centrifuge to pellet the cellular membranes.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

2. Adenylyl Cyclase Activity Measurement:

  • Thaw the prepared membranes on ice and dilute them to the desired concentration in an ice-cold assay buffer.

  • Prepare serial dilutions of forskolin, this compound, and any test compounds in the assay buffer. Ensure the final DMSO concentration is low (<1%) and consistent across all wells.

  • In a 96-well microplate, add the assay buffer, ATP, a phosphodiesterase inhibitor (e.g., 100 µM IBMX), and the diluted compounds (forskolin, this compound, or test compound).

  • Pre-incubate the plate at 30°C or 37°C for 5-10 minutes.

  • Initiate the enzymatic reaction by adding the diluted membrane preparation to each well.

  • Incubate the plate at 30°C or 37°C for 10-30 minutes with gentle agitation.

  • Terminate the reaction according to the protocol of the chosen cAMP detection kit.

  • Measure the amount of cAMP produced using a suitable detection method, such as ELISA, HTRF®, or a luminescence-based assay.[10][11]

Measurement of Intracellular Calcium Concentration

This protocol is used to assess the effect of this compound on voltage-gated calcium channels.[6]

  • Culture rat cerebellar granule cells on coverslips.

  • Load the cells with the calcium-sensitive fluorescent dye Fura-2.

  • Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence microscopy.

  • Perfuse the cells with a standard physiological saline solution.

  • Induce membrane depolarization and subsequent calcium influx by switching to a high-potassium solution (e.g., containing 30 mM KCl).

  • Monitor the changes in intracellular free Ca2+ concentration ([Ca2+]i) by measuring the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm.

  • To test the effect of this compound, pre-incubate the cells with the compound for a specified period before depolarization with the high-potassium solution.

  • Compare the increase in [Ca2+]i in the presence and absence of this compound to determine its inhibitory effect.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the in vitro studies of this compound.

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activates G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Forskolin Forskolin Forskolin->AC Directly Activates Dideoxyforskolin This compound Dideoxyforskolin->AC Largely Inactive

Caption: Adenylyl Cyclase Signaling Pathway and Points of Intervention.

Experimental_Workflow_AC_Assay start Start prep_membranes Prepare Cellular Membranes (Homogenization & Centrifugation) start->prep_membranes prepare_reagents Prepare Reagents (Forskolin, this compound, ATP, IBMX) start->prepare_reagents initiate_reaction Initiate Reaction (Add membrane preparation) prep_membranes->initiate_reaction plate_setup Set up 96-well plate (Add reagents and compounds) prepare_reagents->plate_setup pre_incubation Pre-incubate plate (5-10 min at 30-37°C) plate_setup->pre_incubation pre_incubation->initiate_reaction incubation Incubate (10-30 min at 30-37°C) initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction detect_cAMP Detect cAMP (ELISA, HTRF®, Luminescence) terminate_reaction->detect_cAMP analyze_data Analyze Data detect_cAMP->analyze_data

Caption: Workflow for an In Vitro Adenylyl Cyclase Activity Assay.

Dideoxyforskolin_Off_Target_Effects cluster_membrane_targets Membrane Targets cluster_intracellular_targets Intracellular Targets cluster_effects Cellular Effects DDF This compound Ca_Channel Voltage-Gated Ca2+ Channels DDF->Ca_Channel Blocks nAChR Nicotinic Acetylcholine Receptors DDF->nAChR Blocks Glucose_Transporter Glucose Transporters DDF->Glucose_Transporter Inhibits PXR Pregnane (B1235032) X Receptor (PXR) DDF->PXR Activates Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Nicotinic_Response Inhibition of Nicotinic Response nAChR->Nicotinic_Response Glucose_Uptake Inhibition of Glucose Uptake Glucose_Transporter->Glucose_Uptake Gene_Expression Altered Gene Expression (e.g., CYP3A) PXR->Gene_Expression

Caption: cAMP-Independent (Off-Target) Effects of this compound.

Conclusion

This compound is a multifaceted pharmacological tool. While its primary application in vitro remains that of a negative control for forskolin-induced adenylyl cyclase activation, a growing body of evidence demonstrates its own distinct biological effects.[6][7][9][12] Researchers and drug development professionals should be cognizant of these cAMP-independent actions, particularly when interpreting data from experiments where this compound is used. Understanding these off-target effects is critical for the accurate interpretation of experimental results and for potentially identifying new therapeutic applications for this and related compounds.

References

Unveiling the Off-Target Signaling of 1,9-Dideoxyforskolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive technical guide detailing the cyclic adenosine (B11128) monophosphate (cAMP)-independent signaling pathways of 1,9-dideoxyforskolin. This document serves as an essential resource for researchers, scientists, and drug development professionals, providing in-depth quantitative data, detailed experimental protocols, and mandatory visualizations to elucidate its off-target effects.

This compound, an analog of the well-known adenylyl cyclase activator forskolin (B1673556), is widely utilized as a negative control in cAMP signaling studies due to its inability to stimulate adenylyl cyclase.[1][2][3] However, emerging evidence reveals that this compound is not biologically inert and engages in several distinct signaling pathways independent of cAMP. This guide provides a detailed technical overview of these non-canonical signaling activities, focusing on its interaction with the Pregnane (B1235032) X Receptor (PXR), ion channels, and glucose transporters.

Core Signaling Pathways of this compound

While forskolin's primary mechanism of action involves the direct activation of adenylyl cyclase, leading to a surge in intracellular cAMP, this compound lacks this capability.[1][4] Instead, its biological effects are mediated through at least three distinct cAMP-independent pathways:

  • Pregnane X Receptor (PXR) Agonism: this compound functions as an agonist for PXR, a nuclear receptor primarily expressed in the liver and intestine that regulates the expression of drug-metabolizing enzymes and transporters.[4][5]

  • Ion Channel Modulation: This compound exhibits inhibitory effects on neuronal nicotinic acetylcholine (B1216132) receptors and voltage-gated calcium channels.[6][7]

  • Glucose Transport Inhibition: this compound directly interacts with and inhibits facilitative glucose transporters (GLUTs).[4][8]

These off-target activities necessitate careful consideration when using this compound as a control in experimental settings. The following sections provide a detailed exploration of these pathways, including quantitative data and relevant experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the cAMP-independent effects of this compound and its parent compound, forskolin.

Target Compound Parameter Value Cell/Tissue Type Reference
Pregnane X Receptor (PXR) This compoundAgonist ActivityConfirmedPrimary Hepatocytes[4][5]
Voltage-Gated Ca2+ Channels This compoundIC5054 µMRat Cerebellar Granule Cells[8]
Nicotinic Acetylcholine Receptors This compoundPotency vs. ForskolinMore PotentChromaffin Cells[6][7]
Glucose Transporter (GLUT1) ForskolinKd1.8 µMReconstituted Human Red Cell GLUT1[9]
Insulin-Stimulated Glucose Transport ForskolinHalf-maximal Inhibition35-50 µML6 Muscle Cells[4][8]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of this compound.

cluster_PXR PXR Activation Pathway DDF This compound PXR PXR DDF->PXR Agonist PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PPRE PXR Response Element (e.g., in CYP3A promoter) PXR_RXR->PPRE Binds to CYP3A CYP3A Gene Transcription PPRE->CYP3A Induces

PXR activation by this compound.

cluster_IonChannel Ion Channel Inhibition DDF This compound nAChR Nicotinic Acetylcholine Receptor DDF->nAChR Ca_Channel Voltage-Gated Ca2+ Channel DDF->Ca_Channel Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Allows Ca_Channel->Ion_Influx Allows

Inhibition of ion channels by this compound.

cluster_GLUT Glucose Transport Inhibition DDF This compound GLUT Glucose Transporter (e.g., GLUT1) DDF->GLUT Binds to Glucose_Uptake Cellular Glucose Uptake GLUT->Glucose_Uptake Facilitates cluster_workflow PXR Activation Assay Workflow A Culture & Transfect HepG2 Cells B Treat with This compound A->B C Lyse Cells B->C E Isolate RNA B->E D Measure Luciferase Activity C->D F qRT-PCR for CYP3A mRNA E->F cluster_workflow Intracellular Calcium Measurement Workflow A Load Cells with Fura-2 AM B Establish Baseline [Ca2+]i A->B C Depolarize with KCl B->C D Apply this compound C->D E Measure F340/F380 Ratio D->E F Calculate [Ca2+]i and IC50 E->F cluster_workflow Glucose Uptake Assay Workflow A Culture & Differentiate Cells B Glucose Starve A->B C Treat with This compound B->C D Add 2-deoxy-D-[3H]glucose C->D E Stop Uptake & Lyse Cells D->E F Scintillation Counting & Data Analysis E->F

References

Methodological & Application

Application Notes and Protocols for 1,9-Dideoxyforskolin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,9-Dideoxyforskolin is a labdane (B1241275) diterpene that serves as a valuable tool in cellular and molecular biology research. As a close structural analog of forskolin (B1673556), a potent activator of adenylyl cyclase, this compound is primarily utilized as a negative control in experiments investigating the cyclic AMP (cAMP) signaling pathway. Its inability to activate most isoforms of adenylyl cyclase allows researchers to distinguish between cAMP-dependent and independent effects of forskolin.[1] Furthermore, recent studies have identified an alternative biological activity for this compound as an agonist of the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism.[2]

These application notes provide detailed protocols for the use of this compound as a negative control in adenylyl cyclase activation assays and for its application in PXR activation studies.

Data Presentation

Solubility Data

For effective use in in vitro and cell-based assays, proper solubilization of this compound is crucial. The following table summarizes its solubility in various common laboratory solvents. It is recommended to first dissolve the compound in an organic solvent like DMSO before further dilution in aqueous buffers to avoid precipitation.[3][4]

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~3 mg/mL
Ethanol~6.6 mg/mL
Methanol~28 mg/mL
Chloroform~50 mg/mL
Dilute Aqueous Acid and BaseInsoluble
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL (after initial DMSO solubilization)[3]
Dose-Response Data

The following table presents dose-response data for this compound in the context of cAMP production, highlighting its general inactivity compared to forskolin.

AssayCell TypeCompoundConcentration RangeEffect on cAMP ProductionReference
cAMP Production AssayCHOrH2 cellsThis compoundUp to 10 µMMinimal to no increase[5]
cAMP Production AssayCHOrH2 cellsForskolinUp to 10 µMDose-dependent increase[5]

Signaling Pathways

Adenylyl Cyclase Signaling Pathway

This compound is often used to confirm that the effects of forskolin are specifically mediated through the activation of adenylyl cyclase and the subsequent production of cAMP. Forskolin directly activates adenylyl cyclase, leading to the conversion of ATP to cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets. This compound, lacking critical hydroxyl groups, does not effectively bind to and activate adenylyl cyclase.

Adenylyl_Cyclase_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activates G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Cellular_Response Cellular_Response Downstream_Targets->Cellular_Response Forskolin Forskolin Forskolin->AC Directly Activates Dideoxyforskolin This compound Dideoxyforskolin->AC Does Not Activate PXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dideoxyforskolin This compound PXR_inactive PXR (Inactive) Dideoxyforskolin->PXR_inactive Binds and Activates PXR_active PXR (Active) PXR_inactive->PXR_active Translocates PXR_RXR_Complex PXR-RXR Heterodimer PXR_active->PXR_RXR_Complex RXR RXR RXR->PXR_RXR_Complex DNA DNA (PXRE) PXR_RXR_Complex->DNA Binds to Gene_Transcription Target Gene Transcription (e.g., CYP3A4) DNA->Gene_Transcription Induces Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Cells (e.g., culture, membrane prep) Treatment Treat Cells/Membranes with Compounds Prepare_Cells->Treatment Prepare_Reagents Prepare Reagents (e.g., this compound, forskolin) Prepare_Reagents->Treatment Incubation Incubate (e.g., 37°C) Treatment->Incubation Detection Detect Signal (e.g., cAMP levels, luciferase activity) Incubation->Detection Data_Collection Collect Data Detection->Data_Collection Normalization Normalize Data (to controls) Data_Collection->Normalization Graphing Generate Dose-Response Curves and Statistical Analysis Normalization->Graphing

References

Application Notes and Protocols for 1,9-Dideoxyforskolin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dideoxyforskolin is a derivative of Forskolin, a labdane (B1241275) diterpene isolated from the Indian Coleus plant (Coleus forskohlii). Unlike its parent compound, this compound is widely recognized as a biologically inactive analog. Its primary application in a cell culture setting is to serve as a negative control in experiments investigating the effects of Forskolin and the role of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. While Forskolin directly activates most isoforms of the enzyme adenylyl cyclase, leading to a rise in intracellular cAMP levels, this compound does not share this activity.[1] This lack of adenylyl cyclase activation makes it an invaluable tool for distinguishing cAMP-dependent effects from other, off-target effects of Forskolin or the experimental conditions.

Mechanism of Action

The defining characteristic of this compound is its inability to stimulate adenylyl cyclase.[1] Adenylyl cyclase is a key enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), leading to a cascade of cellular responses. By using this compound alongside Forskolin, researchers can attribute observed cellular changes specifically to the elevation of cAMP.

However, it is crucial to note that "biologically inactive" in the context of adenylyl cyclase activation does not necessarily mean inert in all biological systems. Some studies have indicated that this compound may have other cellular effects, such as the inhibition of glucose transport, albeit with a lower potency than Forskolin. Therefore, careful interpretation of results is warranted.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of this compound in cell culture experiments.

Table 1: Physicochemical Properties and Solubility

PropertyValueSource
Molecular FormulaC₂₂H₃₄O₅Cayman Chemical
Molecular Weight378.5 g/mol Cayman Chemical
Solubility
DMSO~3 mg/mLSigma-Aldrich[2]
Ethanol~6.6 mg/mLSigma-Aldrich[2]
Methanol~28 mg/mLSigma-Aldrich[2]
Chloroform~50 mg/mLSigma-Aldrich[2]
Dilute Aqueous Acid/BaseInsolubleSigma-Aldrich[2]

Table 2: Experimental Concentrations

ApplicationConcentration RangeNotesSource
Negative Control for Adenylyl Cyclase ActivationUp to 100 µMDid not stimulate adenylyl cyclase at these concentrations.PubMed
Inhibition of Glucose Transport (EC₅₀)12.8 µMDemonstrates a potential off-target effect, though less potent than Forskolin (EC₅₀ = 0.24 µM).PubMed
General Use as a Negative ControlTypically used at the same concentration as ForskolinEnsures that any observed effects are not due to the compound's structure or solvent.General Practice

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = 10 mM * 378.5 g/mol * Volume (L)

    • For 1 mL of a 10 mM stock solution: Mass = 10 * 378.5 * 0.001 = 3.785 mg

  • Dissolve the powder: Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the powder is dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important for long-term storage and use in sensitive cell culture applications.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.

Protocol 2: Using this compound as a Negative Control in a Cell-Based Assay

This protocol provides a general workflow for using this compound as a negative control in a typical cell culture experiment designed to assess the effects of Forskolin-induced cAMP elevation.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Forskolin stock solution (e.g., 10 mM in DMSO)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Multi-well cell culture plates

  • Assay-specific reagents (e.g., for measuring cell viability, gene expression, or protein phosphorylation)

Procedure:

  • Cell Seeding: Seed your cells of interest into a multi-well plate at a density that allows for optimal growth and response during the experiment. Allow the cells to adhere and recover overnight, or as required for your specific cell line.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the Forskolin and this compound stock solutions.

    • Prepare serial dilutions of Forskolin in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

    • Prepare working solutions of this compound at the same final concentrations as Forskolin.

    • Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration present in the highest concentration of the test compounds. The final DMSO concentration in the culture medium should ideally be below 0.5% to avoid solvent toxicity.

  • Treatment of Cells:

    • Carefully remove the old medium from the cells.

    • Add the prepared working solutions to the respective wells:

      • Untreated Control: Fresh complete culture medium.

      • Vehicle Control: Medium containing DMSO.

      • Positive Control: Medium containing Forskolin at various concentrations.

      • Negative Control: Medium containing this compound at the same concentrations as Forskolin.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes for acute signaling events, or 24-72 hours for chronic effects like changes in gene expression or cell differentiation).

  • Downstream Analysis: Following incubation, perform your desired endpoint assay. This could include:

    • cAMP Measurement: Use an ELISA or a FRET-based biosensor to confirm that Forskolin, but not this compound, increases intracellular cAMP.

    • Western Blotting: Analyze the phosphorylation status of PKA substrates (e.g., CREB).

    • Gene Expression Analysis (qPCR or RNA-seq): Investigate changes in the transcription of cAMP-responsive genes.

    • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Assess the impact on cell growth.

    • Morphological Analysis: Observe changes in cell shape or differentiation markers.

Visualizations

cluster_Forskolin Forskolin Pathway cluster_Dideoxyforskolin This compound Forskolin Forskolin AC_active Adenylyl Cyclase (Active) Forskolin->AC_active Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Dideoxyforskolin This compound AC_inactive Adenylyl Cyclase (Inactive) Dideoxyforskolin->AC_inactive Does NOT Activate

Caption: Signaling pathway of Forskolin vs. This compound.

cluster_workflow Experimental Workflow start Seed Cells in Multi-well Plate prepare Prepare Working Solutions: - Forskolin - this compound - Vehicle (DMSO) start->prepare treat Treat Cells prepare->treat incubate Incubate for a Defined Period treat->incubate analyze Downstream Analysis: - cAMP Assay - Western Blot - qPCR - Viability Assay incubate->analyze end Compare Results analyze->end

Caption: General experimental workflow for using this compound.

Concluding Remarks

This compound is an essential tool for researchers studying cAMP-mediated cellular processes. Its inability to activate adenylyl cyclase provides a robust negative control to validate that the effects observed with Forskolin are indeed due to the elevation of intracellular cAMP. When planning experiments, it is important to consider potential off-target effects and to include all appropriate controls for a rigorous and well-interpreted study. The protocols and data provided here serve as a comprehensive guide for the effective use of this compound in cell culture.

References

Application Notes and Protocols for 1,9-Dideoxyforskolin in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo dosage information for 1,9-dideoxyforskolin. The following protocols and dosage considerations are therefore hypothetical and based on common practices for in vivo compound administration in rodents. Researchers should conduct dose-ranging and toxicity studies to determine the appropriate dosage for their specific animal model and experimental design.

Introduction

This compound is a structural analog of forskolin (B1673556), a diterpene isolated from the plant Coleus forskohlii. Unlike forskolin, which is a potent activator of adenylyl cyclase and thus increases intracellular cyclic AMP (cAMP) levels, this compound does not activate adenylyl cyclase.[1] This property makes it an ideal negative control for in vitro and in vivo experiments investigating the cAMP-mediated effects of forskolin.

While primarily used in in vitro settings, this compound has demonstrated other biological activities, such as the partial reversal of doxorubicin (B1662922) resistance in murine sarcoma cell lines, a mechanism that appears to be independent of cAMP elevation.[1][2] This suggests potential applications for in vivo studies, particularly in the context of cancer chemotherapy.

Potential In Vivo Applications

  • Negative Control: To distinguish between cAMP-dependent and independent effects of forskolin in various physiological and pathological models.

  • Cancer Research: To investigate its potential as a chemosensitizing agent in animal models of multidrug-resistant cancers.[1][2]

Data Presentation: Dosage and Administration (Hypothetical)

As no specific in vivo dosage data for this compound has been identified in the reviewed literature, the following table presents a hypothetical dosage range for a murine model. This is for illustrative purposes only and must be validated experimentally.

ParameterHypothetical Value/RangeNotes
Animal Model Mouse (e.g., BALB/c, C57BL/6)The choice of strain will depend on the specific research question (e.g., syngeneic tumor models).
Route of Administration Intraperitoneal (IP)A common route for systemic administration of experimental compounds in rodents.
Dosage Range (Hypothetical) 1 - 20 mg/kgThis range is an educated estimate. A dose-finding study is essential to determine the optimal and maximum tolerated dose.
Vehicle 10% DMSO, 40% PEG300, 50% SalineThis compound is soluble in DMSO and ethanol (B145695). A vehicle containing a solubilizing agent like DMSO or PEG300 is necessary for aqueous administration. The final DMSO concentration should be kept low to minimize toxicity.
Dosing Frequency Once dailyThis would need to be determined based on the compound's pharmacokinetic and pharmacodynamic profile, which is currently not well-characterized in vivo.
Treatment Duration 7 - 28 daysDependent on the experimental model (e.g., tumor growth studies).

Signaling Pathway of this compound (as a Forskolin Control)

Forskolin_vs_Dideoxyforskolin cluster_forskolin Forskolin Pathway cluster_dideoxy This compound forskolin Forskolin ac Adenylyl Cyclase forskolin->ac Activates camp cAMP atp ATP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effects pka->downstream dideoxy This compound ac2 Adenylyl Cyclase dideoxy->ac2 Does NOT Activate

Caption: Forskolin vs. This compound signaling.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a 10 mg/mL stock solution and a 1 mg/mL dosing solution. Adjustments may be necessary based on the required final concentration and the solubility of the specific batch of the compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation (10 mg/mL):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add sterile DMSO to achieve a concentration of 100 mg/mL. For example, to 10 mg of powder, add 100 µL of DMSO.

    • Vortex or sonicate until the powder is completely dissolved. This will be the stock solution.

  • Dosing Solution Preparation (1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 50% Saline):

    • For a final volume of 1 mL, combine the following in a sterile tube:

      • 100 µL of the 100 mg/mL this compound stock solution in DMSO.

      • 400 µL of sterile PEG300.

      • 500 µL of sterile saline.

    • Vortex thoroughly to ensure a homogenous solution. The final concentration will be 10 mg/mL.

    • Prepare a fresh dosing solution for each day of administration.

  • Vehicle Control Preparation:

    • Prepare a vehicle control solution by mixing the same proportions of the vehicle components without the compound:

      • 100 µL of sterile DMSO.

      • 400 µL of sterile PEG300.

      • 500 µL of sterile saline.

Intraperitoneal Administration in Mice

This protocol outlines the standard procedure for IP injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound dosing solution or vehicle control

  • 25-27 gauge needles

  • 1 mL syringes

  • 70% ethanol for disinfection

  • Appropriate mouse restraint device

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

  • Injection Site Identification:

    • The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Administration:

    • Disinfect the injection site with 70% ethanol.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the desired volume (typically not exceeding 10 mL/kg).

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions following the injection.

Experimental Workflow: Hypothetical Chemosensitization Study

Experimental_Workflow cluster_treatment Daily Treatment (e.g., 14 days) start Start: Tumor Cell Implantation (e.g., Murine Sarcoma S180) tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization group1 Group 1: Vehicle Control (IP) randomization->group1 group2 Group 2: Doxorubicin randomization->group2 group3 Group 3: This compound (IP) randomization->group3 group4 Group 4: Doxorubicin + this compound randomization->group4 monitoring Monitor Tumor Growth and Body Weight group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Endpoint Reached (e.g., Tumor Volume Limit) monitoring->endpoint analysis Tissue Collection and Analysis (e.g., Immunohistochemistry, Western Blot) endpoint->analysis

References

Application Notes and Protocols for 1,9-Dideoxyforskolin in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

1,9-Dideoxyforskolin is a derivative of forskolin (B1673556), a labdane (B1241275) diterpene isolated from the Indian Coleus plant (Coleus forskohlii). Unlike its parent compound, this compound is a biologically inactive analog.[1][2] Its primary utility in research is as a negative control in experiments involving forskolin.[1][2] Forskolin is a potent activator of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger in numerous signaling pathways.[3][4][5] In contrast, this compound does not stimulate adenylyl cyclase, allowing researchers to distinguish cAMP-dependent effects of forskolin from its other potential off-target activities.[2][6]

Mechanism of Action

The key difference in the mechanism of action between forskolin and this compound lies in their interaction with adenylyl cyclase. Forskolin directly binds to and activates most isoforms of adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.[3][4] this compound, while structurally similar, is incapable of activating this enzyme.[2] This makes it an ideal tool for verifying that the observed cellular responses to forskolin are indeed mediated by the cAMP pathway.

Beyond its role as a negative control, some studies have indicated that this compound may possess its own biological activities, independent of adenylyl cyclase. For instance, it has been reported to exhibit calcium channel blocker-like properties in certain cell types.[7][8] This underscores the importance of using this control to fully understand the pharmacological profile of forskolin.

Solubility Data

This compound is a solid, white to off-white compound with a molecular weight of 378.50 g/mol .[9] It is soluble in several organic solvents but is insoluble in dilute aqueous acids and bases.[2][10] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions for in vitro experiments.

SolventSolubility
DMSO 3 mg/mL [2][10]
DMSO 30 mg/mL [9]
Chloroform50 mg/mL[2][10]
Methanol28 mg/mL[2][10]
Ethanol6.6 mg/mL[2][10]
DMF30 mg/mL[9]
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL[9]

Note: The solubility of this compound in DMSO has been reported with some variability. It is recommended to start with the lower concentration and gently warm to facilitate dissolution if a higher concentration is required.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for use in various cell-based assays.

Materials:

  • This compound (solid, MW: 378.50 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L * 0.001 L * 378.50 g/mol * 1000 mg/g = 3.785 mg

  • Weighing: Carefully weigh out approximately 3.79 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming at 37°C for 3-5 minutes can aid in solubilization.[11]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.[10] When stored properly, DMSO stock solutions are generally stable for several months.

Protocol 2: Use of this compound as a Negative Control in Cell Culture

This protocol provides a general workflow for treating cultured cells with this compound as a negative control alongside forskolin treatment to investigate cAMP-dependent signaling.

Materials:

  • Cultured cells (e.g., adherent or suspension cells)

  • Complete cell culture medium

  • 10 mM Forskolin in DMSO (stock solution)

  • 10 mM this compound in DMSO (stock solution, from Protocol 1)

  • Vehicle control (DMSO)

  • Sterile cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for cAMP measurement, gene expression analysis, etc.)

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize for 24 hours before treatment.

  • Preparation of Working Solutions:

    • Thaw the stock solutions of forskolin, this compound, and a DMSO aliquot at room temperature.

    • Pre-warm the cell culture medium to 37°C.[11]

    • Prepare working solutions by diluting the stock solutions directly into the pre-warmed culture medium to achieve the desired final concentration (e.g., 10 µM).

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[11] Prepare a vehicle control with the same final concentration of DMSO as the treatment groups.

  • Cell Treatment:

    • Aspirate the old medium from the cells (for adherent cells).

    • Add the prepared media containing the respective treatments to the cells:

      • Group 1: Vehicle Control (Medium + DMSO)

      • Group 2: Forskolin (e.g., 10 µM)

      • Group 3: this compound (e.g., 10 µM)

    • Incubate the cells for the desired period (this will be experiment-dependent, ranging from minutes to hours).

  • Downstream Analysis:

    • Following incubation, harvest the cells or cell lysates.

    • Perform the desired downstream analysis, such as:

      • Measurement of intracellular cAMP levels (e.g., using an ELISA kit).

      • Western blotting to analyze protein phosphorylation.

      • RT-qPCR to assess gene expression changes.

  • Data Interpretation: Compare the results from the forskolin-treated group to both the vehicle control and the this compound-treated group. A significant effect observed with forskolin but not with this compound or the vehicle control would strongly suggest a cAMP-mediated mechanism.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Forskolin Forskolin Forskolin->AC Activates Dideoxyforskolin This compound (Inactive Analog) Dideoxyforskolin->AC Does Not Activate ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Adenylyl cyclase signaling pathway.

Experimental_Workflow prep_stock 1. Prepare 10 mM Stock Solution of this compound in DMSO prep_treatments 3. Prepare Treatment Media prep_stock->prep_treatments seed_cells 2. Seed Cells in Culture Plates (24h incubation) treat_cells 4. Treat Cells with Prepared Media (Incubate for desired time) seed_cells->treat_cells vehicle Vehicle (DMSO) forskolin Forskolin (Positive Control) dideoxy This compound (Negative Control) harvest 5. Harvest Cells/Lysates treat_cells->harvest analyze 6. Downstream Analysis (e.g., cAMP assay, Western, qPCR) harvest->analyze interpret 7. Data Interpretation analyze->interpret

Caption: Experimental workflow for negative control.

References

Application Notes and Protocols: 1,9-Dideoxyforskolin in cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger crucial for various physiological processes. Its intracellular levels are primarily regulated by the enzyme adenylyl cyclase (AC). Forskolin (B1673556), a diterpene isolated from Coleus forskohlii, is a widely used research tool that directly activates most isoforms of adenylyl cyclase, leading to a rapid increase in intracellular cAMP.[1][2][3] 1,9-Dideoxyforskolin is a forskolin analog that serves as an essential negative control in cAMP studies. Unlike forskolin, it lacks the critical hydroxyl groups at the 1 and 9 positions, rendering it incapable of activating adenylyl cyclase.[4][5] This document provides detailed application notes and protocols for the effective use of this compound in cAMP assays.

Mechanism of Action

The activation of adenylyl cyclase by forskolin involves the formation of a hydrogen bond between the C1-hydroxyl group of the forskolin molecule and the enzyme.[5] this compound's lack of this hydroxyl group prevents this critical interaction, and as a result, it does not stimulate adenylyl cyclase to produce cAMP.[4][5] This makes it an ideal tool to differentiate cAMP-dependent effects from other potential non-specific effects of the diterpene scaffold. Some studies have even suggested that certain forskolin analogs, including this compound derivatives, can act as antagonists or inverse agonists at specific adenylyl cyclase isoforms.[6]

Signaling Pathway Overview

The following diagram illustrates the canonical cAMP signaling pathway and highlights the points of intervention for both Forskolin and this compound.

cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Gsα Ligand Ligand Ligand->GPCR ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CellularResponse Cellular Response PKA->CellularResponse Gene Gene Expression CREB->Gene Transcription Gene->CellularResponse Forskolin Forskolin Forskolin->AC Direct Activation Dideoxyforskolin This compound Dideoxyforskolin->AC No Activation

Caption: cAMP signaling pathway modulation.

Quantitative Data Summary

The following tables summarize the comparative activity of Forskolin and this compound on adenylyl cyclase and subsequent cAMP production.

Table 1: Comparative Efficacy in Adenylyl Cyclase Activation

CompoundTargetEffectEC50Concentration TestedReference
ForskolinAdenylyl CyclaseActivator~2-20 µMUp to 100 µM[4]
This compoundAdenylyl CyclaseInactiveNo stimulation observedUp to 100 µM[4]

Table 2: Example Dose-Response Data in CHOrH2 Cells

CompoundConcentrationcAMP ProductionReference
Forskolin10 µMSignificant increase[7]
This compound10 µMNo significant increase[7]

Experimental Protocols

Protocol 1: Basic cAMP Accumulation Assay using this compound as a Negative Control

This protocol outlines a general procedure for measuring cAMP accumulation in cultured cells. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Forskolin (positive control)

  • This compound (negative control)

  • 3-isobutyl-1-methylxanthine (IBMX) or other phosphodiesterase (PDE) inhibitor

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA)

Workflow Diagram:

A 1. Seed cells in a multi-well plate B 2. Culture cells (e.g., 24-48 hours) A->B C 3. Pre-incubate with PDE inhibitor (e.g., IBMX) B->C D 4. Treat cells with compounds: - Vehicle - Forskolin (Positive Control) - this compound (Negative Control) - Test Compound C->D E 5. Incubate (e.g., 10-30 min at 37°C) D->E F 6. Lyse cells E->F G 7. Measure intracellular cAMP (e.g., HTRF, AlphaScreen) F->G H 8. Analyze data G->H

Caption: Workflow for a cell-based cAMP assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment: Gently wash the cells with warm PBS or serum-free medium. Add medium containing a PDE inhibitor such as IBMX (typically 100-500 µM) and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

  • Compound Addition: Prepare serial dilutions of Forskolin and this compound. A typical concentration range for Forskolin is 0.1 to 100 µM. For this compound, use a concentration equivalent to the highest concentration of Forskolin used (e.g., 100 µM) to serve as a direct negative control. Add the compounds to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 10-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Cell Lysis: Remove the medium and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.

  • cAMP Detection: Perform the cAMP measurement using a competitive immunoassay format like HTRF, AlphaScreen, or ELISA. These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific antibody.[8][9][10]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to interpolate the cAMP concentrations in your samples. Plot the dose-response for Forskolin and demonstrate the lack of response for this compound.

Protocol 2: Investigating Gαi-Coupled GPCRs

For Gαi-coupled receptors, which inhibit adenylyl cyclase, Forskolin is used to elevate basal cAMP levels so that a subsequent decrease upon agonist stimulation can be measured. This compound can be used to confirm that the receptor agonist itself does not have unforeseen effects on cAMP in the absence of AC stimulation.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Compound Addition:

    • To measure agonist-induced inhibition: Add your Gαi-coupled receptor agonist in the presence of a fixed concentration of Forskolin (typically the EC50 to EC80 concentration, e.g., 1-10 µM).

    • Negative Control: In separate wells, add the Gαi agonist in the presence of the equivalent high concentration of this compound to ensure the agonist does not have off-target effects on basal cAMP.

  • Proceed with steps 4-7 from Protocol 1. The expected result is a dose-dependent decrease in Forskolin-stimulated cAMP levels in the presence of the Gαi agonist.

Conclusion

This compound is an indispensable tool in cAMP research. Its inability to activate adenylyl cyclase makes it the definitive negative control for experiments involving its parent compound, Forskolin. By incorporating this compound into experimental designs, researchers can confidently attribute observed cellular responses to the elevation of intracellular cAMP, thereby ensuring the specificity and validity of their findings.

References

Application Notes and Protocols for Utilizing 1,9-Dideoxyforskolin in GPCR Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The study of their signaling pathways is crucial for drug discovery and understanding physiological processes. A key second messenger in many GPCR signaling cascades is cyclic adenosine (B11128) monophosphate (cAMP), the production of which is catalyzed by the enzyme adenylyl cyclase (AC). Forskolin (B1673556), a labdane (B1241275) diterpene, is a widely used tool in GPCR research due to its ability to directly activate most isoforms of adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels.

However, this direct activation can sometimes mask or complicate the interpretation of signaling events originating from the GPCR itself, particularly for Gi-coupled receptors which inhibit adenylyl cyclase. To address this, the forskolin analog, 1,9-dideoxyforskolin , serves as an invaluable research tool. Unlike its parent compound, this compound does not activate the majority of adenylyl cyclase isoforms.[1][2][3] This property makes it an excellent negative control to distinguish between GPCR-mediated and direct adenylyl cyclase-mediated effects of forskolin. Furthermore, evidence suggests that this compound can act as an antagonist to forskolin's effects and, in some instances, as an inverse agonist, particularly on adenylyl cyclase isoform 2 (AC2).[4][5]

These application notes provide detailed protocols and data for the effective use of this compound in the study of GPCRs, with a focus on cAMP modulation assays for both Gs- and Gi-coupled receptors.

Key Applications of this compound in GPCR Research

  • Negative Control for Forskolin-Induced cAMP Production: To ensure that the observed increase in cAMP is a result of Gs-coupled GPCR activation and not a direct effect of forskolin on adenylyl cyclase.

  • Studying Gi-Coupled GPCRs without Artificial cAMP Elevation: To measure the inhibition of basal adenylyl cyclase activity by Gi-coupled GPCRs without the confounding stimulation by forskolin.

  • Investigating Adenylyl Cyclase Isoform-Specific Regulation: To probe the differential regulation of AC isoforms, particularly as an antagonist or inverse agonist of AC2.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on adenylyl cyclase activity.

CompoundAdenylyl Cyclase IsoformEffectPotency (IC50/Ki)Reference
This compoundMost AC isoformsNo activation-[1][2]
This compoundAC2Inverse Agonism/AntagonismNot explicitly quantified[4][5]
ForskolinMost AC isoforms (except AC9)ActivationEC50 ≈ 0.5 µM[6]

Note: Precise IC50 or Ki values for this compound's antagonistic or inverse agonistic effects on specific adenylyl cyclase isoforms are not widely reported in the literature. The primary reported characteristic is its lack of agonistic activity.

Signaling Pathways and Experimental Workflows

Gs-Coupled GPCR Signaling Pathway

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist GPCR_Gs Gs-Coupled GPCR Ligand->GPCR_Gs Binds G_Protein_s Gs Protein (αβγ) GPCR_Gs->G_Protein_s Activates AC Adenylyl Cyclase G_Protein_s->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Gs-coupled GPCR signaling cascade.

Gi-Coupled GPCR Signaling Pathway

Gi_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist GPCR_Gi Gi-Coupled GPCR Ligand->GPCR_Gi Binds G_Protein_i Gi Protein (αβγ) GPCR_Gi->G_Protein_i Activates AC Adenylyl Cyclase G_Protein_i->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Gi-coupled GPCR signaling cascade.

Experimental Workflow for cAMP Assay

experimental_workflow start Start: Cell Culture cell_seeding Seed cells expressing GPCR in a multi-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h starvation Serum-starve cells (optional, 2-4 hours) incubation_24h->starvation treatment Treat cells with compounds: - Agonist/Antagonist - Forskolin (positive control) - this compound (negative control) starvation->treatment incubation_stim Incubate for stimulation (e.g., 15-30 minutes) treatment->incubation_stim lysis Lyse cells to release cAMP incubation_stim->lysis detection Detect cAMP levels (e.g., HTRF, ELISA, AlphaScreen) lysis->detection analysis Data Analysis: - Normalize to controls - Generate dose-response curves - Calculate EC50/IC50 detection->analysis end End analysis->end

Caption: General workflow for a cell-based cAMP assay.

Experimental Protocols

Note: Optimal cell density, incubation times, and reagent concentrations should be determined empirically for each specific cell line and GPCR target.

Protocol 1: Using this compound as a Negative Control in a Gs-Coupled GPCR cAMP Assay

Objective: To confirm that the agonist-induced cAMP production is mediated by the Gs-coupled GPCR and not by direct adenylyl cyclase activation.

Materials:

  • Cells stably or transiently expressing the Gs-coupled GPCR of interest (e.g., HEK293, CHO).

  • Cell culture medium (e.g., DMEM, Ham's F-12).

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA and 0.5 mM IBMX).

  • Gs-coupled receptor agonist.

  • Forskolin (positive control).

  • This compound (negative control).

  • cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).

  • White or black-walled 96- or 384-well microplates.

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the cells into a 96- or 384-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the Gs agonist in assay buffer.

    • Prepare stock solutions of forskolin and this compound in DMSO and dilute to the final desired concentration in assay buffer. A typical final concentration for forskolin is 10 µM, and for this compound is 10-50 µM.

  • Assay Protocol:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the appropriate volume of assay buffer containing the different treatments to the wells:

      • Basal Control: Assay buffer only.

      • Agonist Stimulation: Serial dilutions of the Gs agonist.

      • Positive Control: Forskolin (e.g., 10 µM).

      • Negative Control: this compound (e.g., 10 µM).

      • Vehicle Control: Assay buffer with the same final concentration of DMSO as the compound-treated wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Detection:

    • Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the basal control.

    • The agonist should produce a dose-dependent increase in cAMP.

    • Forskolin should produce a robust increase in cAMP.

    • This compound should not produce a significant increase in cAMP levels compared to the basal control.

    • Plot the normalized response against the agonist concentration to determine the EC50.

Protocol 2: Investigating Gi-Coupled GPCR Activation using this compound

Objective: To measure the inhibition of basal adenylyl cyclase activity upon activation of a Gi-coupled GPCR, without the use of forskolin. This approach is particularly useful for sensitive assays that can detect small changes in basal cAMP levels.

Materials:

  • Cells stably or transiently expressing the Gi-coupled GPCR of interest.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA and 0.5 mM IBMX).

  • Gi-coupled receptor agonist.

  • This compound (as a control to show no effect on basal cAMP).

  • Highly sensitive cAMP detection kit (e.g., GloSensor™ cAMP Assay).

  • White-walled 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed cells as described in Protocol 1.

  • Compound Preparation:

    • Prepare serial dilutions of the Gi agonist in assay buffer.

    • Prepare a solution of this compound in assay buffer (e.g., 10 µM).

  • Assay Protocol:

    • Remove the culture medium and wash the cells.

    • Add the assay buffer containing the respective compounds:

      • Basal Control: Assay buffer only.

      • Agonist Stimulation: Serial dilutions of the Gi agonist.

      • Negative Control: this compound (e.g., 10 µM).

      • Vehicle Control: Assay buffer with the corresponding DMSO concentration.

    • Incubate at 37°C for 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a high-sensitivity detection kit as per the manufacturer's instructions.

  • Data Analysis:

    • The Gi agonist should induce a dose-dependent decrease in basal cAMP levels.

    • This compound should have no significant effect on basal cAMP levels.

    • Plot the percentage of inhibition of basal cAMP against the agonist concentration to determine the IC50.

Protocol 3: Characterizing the Antagonistic Effect of this compound on Forskolin-Stimulated cAMP Production

Objective: To demonstrate the ability of this compound to antagonize forskolin-induced cAMP production.

Materials:

  • Cells expressing an adenylyl cyclase isoform of interest (e.g., AC2).

  • Cell culture medium.

  • Assay buffer.

  • Forskolin.

  • This compound.

  • cAMP detection kit.

  • Microplates and plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells as described in Protocol 1.

  • Compound Preparation:

    • Prepare a fixed, submaximal concentration of forskolin (e.g., EC50 concentration, typically around 1 µM).

    • Prepare serial dilutions of this compound.

  • Assay Protocol:

    • Remove the culture medium and wash the cells.

    • Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes at 37°C.

    • Add the fixed concentration of forskolin to all wells except the basal control.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Include the following controls:

      • Basal Control: Assay buffer only.

      • Forskolin Control: Forskolin at the fixed concentration.

      • Vehicle Control.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels.

  • Data Analysis:

    • This compound should produce a dose-dependent inhibition of the forskolin-stimulated cAMP response.

    • Plot the percentage of inhibition against the concentration of this compound to determine its IC50 value for antagonizing the forskolin effect.

Conclusion

This compound is a critical tool for the precise study of GPCR signaling. Its inability to activate adenylyl cyclase allows for its use as a robust negative control, ensuring the specificity of observed cAMP changes to GPCR activation. Furthermore, its potential as an antagonist and inverse agonist opens avenues for investigating the nuanced regulation of different adenylyl cyclase isoforms. The provided protocols offer a framework for integrating this compound into experimental designs to yield clearer and more reliable data in GPCR research and drug discovery.

References

1,9-Dideoxyforskolin: A Key Research Tool for Elucidating cAMP-Independent Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dideoxyforskolin is a structural analog of forskolin (B1673556), a widely used diterpenoid compound isolated from the plant Coleus forskohlii. While forskolin is a potent activator of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), this compound is biologically inactive in this regard. This lack of adenylyl cyclase activation makes this compound an invaluable tool for dissecting the complex signaling roles of forskolin and for identifying cAMP-independent cellular effects. This document provides detailed application notes and experimental protocols for the effective use of this compound as a research tool.

Mechanism of Action and Primary Applications

The primary utility of this compound in research stems from its inability to stimulate adenylyl cyclase. This property allows it to serve as a crucial negative control in experiments investigating the effects of forskolin. By comparing the cellular response to forskolin with that of this compound, researchers can distinguish between cAMP-dependent and cAMP-independent pathways.

Beyond its role as a negative control, this compound exhibits its own biological activities, which are independent of cAMP signaling. These include the blockade of various ion channels and the inhibition of glucose transporters. Understanding these off-target effects is critical for the accurate interpretation of experimental results.

Key Applications:
  • Negative Control: To confirm that the observed effects of forskolin are mediated by adenylyl cyclase activation and subsequent cAMP production.

  • Investigating cAMP-Independent Signaling: To explore cellular pathways modulated by forskolin that are not dependent on cAMP.

  • Ion Channel Research: As a tool to study the function and modulation of specific ion channels, such as voltage-gated calcium (Ca2+) and potassium (K+) channels, and nicotinic acetylcholine (B1216132) receptors.

  • Metabolic Studies: To investigate the regulation of glucose transport across cell membranes.

Quantitative Data Summary

The following tables summarize the known quantitative data for the biological activities of this compound.

TargetActionCell Type/SystemIC50/Ki ValueReference(s)
Voltage-gated Ca2+ channelsBlockerRat cerebellar granule cells54 µM (IC50)[1]
Nicotinic Acetylcholine ReceptorNon-competitive inhibitorTorpedo electroplax expressed in Xenopus oocytes6.5 µM (Ki)[2]
Nicotinic Acetylcholine ReceptorNon-competitive inhibitorMouse muscle expressed in Xenopus oocytes22 µM (Ki)[2]
Glucose Transporter (GLUT1)InhibitorHuman red cell>10 µM (qualitative)[3][4]

Note: Further quantitative data for other potential targets are still being investigated.

Experimental Protocols

Preparation and Handling of this compound

Solubility:

  • Methanol: 28 mg/mL

  • DMSO: 3 mg/mL

  • Chloroform: 50 mg/mL

  • Ethanol: 6.6 mg/mL

  • Dilute aqueous acid and base: Insoluble

Storage: Store stock solutions at -20°C. For experimental use, dilute the stock solution in the appropriate aqueous buffer immediately before the experiment. The final concentration of the solvent (e.g., DMSO) in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced cellular effects.

Protocol 1: Adenylyl Cyclase Activity Assay

This protocol is designed to confirm the lack of adenylyl cyclase activation by this compound and to use it as a negative control for forskolin-induced cAMP production.

Materials:

  • Cells or membrane preparations expressing the adenylyl cyclase of interest

  • Forskolin

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP)

  • Phosphodiesterase inhibitor (e.g., 100 µM IBMX)

  • cAMP detection kit (e.g., ELISA, TR-FRET, or luminescence-based)

Procedure:

  • Cell/Membrane Preparation: Prepare cell lysates or purified membranes from the cells of interest according to standard protocols.

  • Reaction Setup: In a microplate, add the following to each well:

    • Assay buffer

    • Phosphodiesterase inhibitor

    • Forskolin (positive control, e.g., 10 µM) or this compound (test compound, various concentrations) or vehicle (negative control).

  • Initiate Reaction: Add the cell lysate or membrane preparation to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 15-30 minutes).

  • Terminate Reaction: Stop the reaction according to the cAMP detection kit manufacturer's instructions (e.g., by adding a lysis buffer or by heat inactivation).

  • cAMP Detection: Measure the amount of cAMP produced in each well using the chosen detection method.

Expected Results: Forskolin should significantly increase cAMP levels compared to the vehicle control. This compound should not show any significant increase in cAMP levels at concentrations where forskolin is active.

Adenylyl_Cyclase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_cells Prepare Cells/ Membranes setup Set up Reaction in Microplate prep_cells->setup prep_reagents Prepare Reagents (Forskolin, DDF, Buffer) prep_reagents->setup initiate Initiate Reaction with Cells/Membranes setup->initiate incubate Incubate initiate->incubate terminate Terminate Reaction incubate->terminate detect Detect cAMP Levels terminate->detect analyze Analyze Data detect->analyze

Caption: Workflow for the adenylyl cyclase activity assay.

Protocol 2: Measurement of Intracellular Calcium Using Fura-2 AM

This protocol details the use of this compound to investigate its effects on intracellular calcium concentration ([Ca2+]i), a known cAMP-independent action.

Materials:

  • Adherent cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4

  • This compound

  • Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

    • Incubate cells with the loading solution at room temperature for 30-60 minutes in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.

    • Apply this compound (e.g., at its IC50 of 54 µM for Ca2+ channel blockade) dissolved in HBS to the cells.

    • Continue to acquire ratiometric fluorescence images to monitor changes in [Ca2+]i.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensity at 340 nm to that at 380 nm for each time point.

    • The change in this ratio is proportional to the change in [Ca2+]i.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis culture Culture Cells on Coverslips load Load with Fura-2 AM culture->load wash Wash Cells load->wash mount Mount on Microscope wash->mount baseline Acquire Baseline Images mount->baseline apply Apply this compound baseline->apply record Record Fluorescence Changes apply->record ratio Calculate 340/380 Ratio record->ratio plot Plot Ratio vs. Time ratio->plot

Caption: Workflow for intracellular calcium imaging with Fura-2 AM.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for using this compound to study its effects on ion channel activity. The specific voltage protocols will vary depending on the ion channel of interest.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (e.g., Tyrode's solution)

  • Internal solution (pipette solution, composition depends on the channel being studied)

  • This compound

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration.

  • Recording:

    • Apply the appropriate voltage-clamp protocol to elicit the ion currents of interest.

    • Record baseline currents.

    • Perfuse the cell with the external solution containing this compound at the desired concentration.

    • Record the currents in the presence of the compound.

    • Wash out the compound with the external solution to observe reversibility.

  • Data Analysis:

    • Measure the amplitude and kinetics of the ion currents before, during, and after the application of this compound.

    • Construct dose-response curves to determine the IC50 of inhibition.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis pipette Prepare Patch Pipette seal Form Giga-seal pipette->seal cell_prep Prepare Cells in Recording Chamber cell_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Currents whole_cell->baseline apply Apply this compound baseline->apply record_drug Record Currents with Drug apply->record_drug washout Washout record_drug->washout measure Measure Current Parameters washout->measure analyze Analyze and Plot Data measure->analyze Signaling_Pathways cluster_forskolin Forskolin cluster_ddf This compound cluster_cellular Cellular Components cluster_responses Cellular Responses Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates IonChannels Ion Channels (Ca2+, K+, nAChR) Forskolin->IonChannels Modulates GlucoseTrans Glucose Transporters Forskolin->GlucoseTrans Inhibits DDF This compound DDF->AC Does NOT Activate DDF->IonChannels Modulates DDF->GlucoseTrans Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates cAMP_dep cAMP-Dependent Responses PKA->cAMP_dep cAMP_indep cAMP-Independent Responses IonChannels->cAMP_indep GlucoseTrans->cAMP_indep

References

Application Notes and Protocols: 1,9-Dideoxyforskolin in Cardiac Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dideoxyforskolin is a derivative of forskolin (B1673556), a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii. While forskolin is a potent activator of adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP), this compound is a crucial control compound in cardiac research as it does not activate adenylyl cyclase.[1][2] Its primary utility lies in its ability to help researchers differentiate between cAMP-dependent and cAMP-independent cellular effects of other compounds, particularly its parent compound, forskolin. Recent studies have also revealed that this compound is not merely an inactive analog but possesses its own pharmacological activities, primarily as a blocker of ion channels.[2][3] These application notes provide a comprehensive overview of the use of this compound in cardiac research, including its mechanism of action, key experimental data, and detailed protocols.

Mechanism of Action

The principal characteristic of this compound is its inability to stimulate adenylyl cyclase.[1][2] This is in stark contrast to forskolin, which directly activates most isoforms of adenylyl cyclase, leading to the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn phosphorylate numerous target proteins involved in cardiac function, including ion channels and calcium handling proteins.[4][5]

This compound serves as an ideal negative control in experiments investigating cAMP-mediated signaling. Any cellular response observed in the presence of forskolin but absent with this compound can be attributed to the elevation of cAMP.

However, this compound is not biologically inert. It exhibits several cAMP-independent effects, most notably the blockade of voltage-gated calcium channels and nicotinic acetylcholine (B1216132) receptors.[2][3] It has been shown to be more potent than forskolin in blocking Ca2+ channels.[2] These off-target effects are critical to consider when interpreting experimental results.

Data Presentation

Table 1: Comparative Effects of Forskolin and this compound on Cardiac and Neuronal Preparations
ParameterForskolinThis compoundCell/Tissue TypeReference
Adenylyl Cyclase Activity Potent Activator (EC50 ~5-10 µM in membranes)No effectRat cerebral cortical membranes, Myocardial preparations[1][6]
Cardiac Contractile Force Increase (EC50 ~270 nmol/L)No effectIsolated guinea pig heart (Langendorff)[1]
Heart Rate Increase (EC50 ~276 nmol/L)No effectIsolated guinea pig heart (Langendorff)[1]
Coronary Flow Increase (EC50 ~249 nmol/L)No effectIsolated guinea pig heart (Langendorff)[1]
[3H]forskolin Binding InhibitsNo effectMyocardial preparation[1]
K+-induced Ca2+ influx Weak inhibitionPotent inhibitionChromaffin cells[2]
Nicotine-evoked Ca2+ influx Inhibition (10-50 µM)Potent inhibitionChromaffin cells[2]
Voltage-activated Ca2+ currents No significant effect (at 100 µM)Inhibition by 63% (at 100 µM), IC50 ~54 µMRat cerebellar granule cells[3]
Nicotinic AChR currents BlockedBlocked (more potent than forskolin)Chromaffin cells[2]

Experimental Protocols

Protocol 1: Adenylyl Cyclase Activity Assay in Cardiac Membranes

Objective: To confirm the inability of this compound to stimulate adenylyl cyclase activity in cardiac tissue preparations, using forskolin as a positive control.

Materials:

  • Isolated cardiac ventricular membranes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 0.1% BSA

  • Forskolin (100 µM stock in DMSO)

  • This compound (100 µM stock in DMSO)

  • cAMP standard solutions

  • Commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay)

  • Protein assay kit (e.g., Bradford or BCA)

Procedure:

  • Thaw the cardiac membrane preparation on ice.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Prepare reaction tubes with the desired final concentrations of forskolin (e.g., 0, 1, 10, 100 µM) and this compound (e.g., 0, 1, 10, 100 µM). Include a vehicle control (DMSO).

  • Add 50 µg of membrane protein to each reaction tube.

  • Initiate the reaction by adding the Assay Buffer to a final volume of 100 µL.

  • Incubate the reaction tubes at 37°C for 15 minutes.

  • Terminate the reaction by boiling the tubes for 5 minutes or by adding 0.1 M HCl.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the membrane debris.

  • Collect the supernatant and measure the cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Express adenylyl cyclase activity as pmol of cAMP generated per minute per mg of protein.

Protocol 2: Patch-Clamp Electrophysiology to Assess Effects on L-type Ca²⁺ Channels in Isolated Cardiomyocytes

Objective: To investigate the direct effects of this compound on L-type calcium channel currents (ICa,L) in adult ventricular myocytes.

Materials:

  • Isolated adult ventricular myocytes

  • External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution: 120 mM CsCl, 20 mM TEA-Cl, 5 mM Mg-ATP, 0.1 mM Na-GTP, 10 mM HEPES, 10 mM EGTA (pH 7.2 with CsOH)

  • Forskolin and this compound stock solutions in DMSO

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Isolate ventricular myocytes from an adult animal heart using established enzymatic digestion protocols.

  • Allow the myocytes to adhere to the bottom of a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with the internal solution.

  • Clamp the cell membrane potential at a holding potential of -80 mV. To inactivate Na⁺ channels, apply a prepulse to -40 mV for 500 ms.

  • Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 300 ms) every 10 seconds.

  • Record baseline ICa,L for several minutes to ensure stability.

  • Apply this compound at various concentrations (e.g., 1, 10, 50, 100 µM) via the perfusion system.

  • Record the steady-state effect of each concentration on the peak ICa,L amplitude.

  • Perform a washout with the external solution to check for reversibility.

  • As a control, apply forskolin (e.g., 10 µM) to observe its known PKA-mediated enhancement of ICa,L.

  • Analyze the data by measuring the peak inward current at each voltage step and construct a current-voltage (I-V) relationship. Calculate the percentage of inhibition of ICa,L by this compound.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates This compound This compound This compound->AC No Effect Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocks cAMP cAMP AC->cAMP Converts Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx ATP ATP PKA PKA cAMP->PKA Activates PKA->Ca_Channel Cardiac_Effects Increased Contractility & Heart Rate Ca_Influx->Cardiac_Effects

Caption: Signaling pathways of Forskolin and this compound in cardiomyocytes.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_tissue Isolate Cardiac Tissue (e.g., Myocytes, Membranes) baseline Measure Baseline Activity (e.g., I_Ca,L, AC activity) prep_tissue->baseline add_forskolin Apply Forskolin (Positive Control) baseline->add_forskolin add_ddf Apply this compound (Test Compound) baseline->add_ddf washout Washout add_forskolin->washout add_ddf->washout measure_fsk Measure Effect of Forskolin (cAMP-dependent response) washout->measure_fsk measure_ddf Measure Effect of this compound (cAMP-independent response) washout->measure_ddf compare Compare Responses measure_fsk->compare measure_ddf->compare

Caption: Workflow for dissecting cAMP-dependent vs. -independent effects.

Conclusion

This compound is an indispensable tool in cardiac research for elucidating the role of cAMP-dependent signaling pathways. Its inability to activate adenylyl cyclase, combined with its distinct ion channel blocking properties, allows for the precise dissection of molecular mechanisms underlying cardiac function and pharmacology. Researchers using this compound should be mindful of its cAMP-independent effects to avoid misinterpretation of experimental data. The protocols and data provided herein serve as a guide for the effective application of this compound in the study of cardiac physiology and disease.

References

1,9-Dideoxyforskolin: A Key Tool for Investigating cAMP-Independent Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,9-Dideoxyforskolin is a potent pharmacological research tool and a derivative of forskolin (B1673556), a labdane (B1241275) diterpene isolated from the Indian coleus plant (Coleus forskohlii). Unlike its parent compound, this compound does not activate adenylyl cyclase and therefore does not lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This unique property makes it an invaluable negative control for forskolin experiments and, more importantly, a specific agent to investigate the direct, cAMP-independent modulation of various cellular processes, particularly the activity of ion channels. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of ion channels.

Mechanism of Action

This compound exerts its effects on ion channels through direct interaction, independent of the adenylyl cyclase/cAMP signaling cascade. This allows researchers to dissect the direct effects of the forskolin backbone on ion channel gating and conductance from those mediated by cAMP-dependent protein kinases.

DDF This compound AC Adenylyl Cyclase DDF->AC Modulation Direct Modulation (Block/Gating Alteration) DDF->Modulation cAMP cAMP AC->cAMP X (No Activation) PKA Protein Kinase A cAMP->PKA IonChannel Ion Channel PKA->IonChannel X (No Phosphorylation) IonChannel->Modulation

Figure 1: Mechanism of this compound on Ion Channels.

Applications in Ion Channel Research

This compound has been demonstrated to directly modulate a variety of ion channels. Its primary applications include:

  • Dissecting cAMP-dependent vs. independent signaling: By comparing the effects of forskolin and this compound, researchers can distinguish between cAMP-mediated and direct effects on ion channel function.

  • Investigating direct ligand-channel interactions: It serves as a probe to study how small molecules can directly alter the conformational state and gating properties of ion channels.

  • Elucidating the physiological roles of direct ion channel modulation: Understanding the direct modulation of channels by forskolin-like compounds can provide insights into the physiological regulation of cellular excitability and signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various ion channels as reported in the literature.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Calcium Channels (VGCCs)

Cell TypeChannel TypeConcentrationEffectIC₅₀Reference
Rat Cerebellar Granule CellsVoltage-Activated Ca²⁺ Currents100 µM63% inhibition of Ca²⁺ currents54 µM[1]
100 µM71% reduction in K⁺-induced Ca²⁺ influx[1]
Bovine Chromaffin CellsCa²⁺ Channels10-50 µMPotent blockerNot specified[2]

Table 2: Modulatory Effects of this compound on Other Ion Channels

Cell TypeChannel TypeConcentrationEffectReference
PC12 CellsVoltage-Gated K⁺ ChannelsNot specifiedAlters channel gating[3]
Bovine Chromaffin CellsNicotinic Acetylcholine Receptors (nAChRs)10-50 µMReversible block of nAChR currents (more potent than on Ca²⁺ channels)[2]

Experimental Protocols

1. Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution is critical for experimental reproducibility.

  • Reconstitution:

    • This compound is a solid. To prepare a 10 mM stock solution, dissolve the compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, for 1 mg of this compound (Molecular Weight: 378.5 g/mol ), add 264.2 µL of DMSO.

    • Gentle warming to 37°C for 3-5 minutes can aid in solubilization.[4]

    • Vortex briefly to ensure the compound is fully dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.[4]

    • When stored correctly, the stock solution is stable for an extended period.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium or experimental buffer should not exceed a level that affects cell viability or channel function (typically ≤ 0.5%).[4]

  • To avoid precipitation when adding the stock solution to aqueous buffers, pre-warm the buffer and mix thoroughly.

Start Start: this compound (Solid) Dissolve Dissolve in DMSO (e.g., to 10 mM) Start->Dissolve Warm Warm to 37°C (optional) Dissolve->Warm Vortex Vortex to Mix Warm->Vortex Aliquot Aliquot into smaller volumes Vortex->Aliquot Store Store at -20°C, protected from light Aliquot->Store End Ready for Experimental Use Store->End

Figure 2: Workflow for Preparing this compound Stock Solution.

2. Protocol for Studying Voltage-Gated Calcium Channel (VGCC) Inhibition using Calcium Imaging

This protocol is adapted from methodologies used to assess changes in intracellular calcium concentration ([Ca²⁺]i) in response to depolarization.[1]

  • Cell Preparation:

    • Culture cells (e.g., rat cerebellar granule cells) on glass coverslips suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

  • Fura-2 Loading (Calcium Indicator):

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with the Fura-2 AM loading buffer at 37°C for 30-60 minutes in the dark.

    • Wash the cells with fresh physiological saline solution to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.

    • Continuously perfuse the cells with a physiological saline solution.

    • Excite Fura-2 loaded cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Induce depolarization to open VGCCs by switching to a high potassium (e.g., 30 mM KCl) perfusion solution. This will cause an increase in the F340/F380 ratio, indicating a rise in intracellular calcium.

    • After the response returns to baseline, pre-incubate the cells with the desired concentration of this compound (e.g., 10-100 µM) for a defined period.

    • While still in the presence of this compound, stimulate the cells again with the high potassium solution.

    • Record the change in the F340/F380 ratio and compare the peak response to the control (before drug application) to quantify the inhibitory effect.

  • Data Analysis:

    • Calculate the F340/F380 ratio over time.

    • The peak change in the ratio in the presence of this compound is expressed as a percentage of the control response.

    • A dose-response curve can be generated by testing a range of this compound concentrations to determine the IC₅₀.

CellPrep Cell Culture on Coverslips Fura2 Load Cells with Fura-2 AM CellPrep->Fura2 Wash Wash and De-esterify Fura2->Wash Imaging Mount on Microscope & Perfuse Wash->Imaging Baseline Establish Baseline F340/F380 Ratio Imaging->Baseline Stim1 Stimulate with High KCl (Control) Baseline->Stim1 Incubate Incubate with this compound Stim1->Incubate Stim2 Stimulate with High KCl + Drug Incubate->Stim2 Analyze Analyze F340/F380 Ratio Change Stim2->Analyze

References

Troubleshooting & Optimization

Technical Support Center: 1,9-Dideoxyforskolin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,9-dideoxyforskolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Overview

This compound is a structural analog of forskolin (B1673556), a well-known activator of adenylyl cyclase. However, it is critical to note that this compound does not activate adenylyl cyclase and is often used as a negative control in experiments involving forskolin.[1][2] Its utility extends to studies on glucose transport inhibition and as a calcium channel blocker, independent of the cAMP pathway.[1][3][4]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected Adenylyl Cyclase Activation Contamination with forskolin.Source a new, high-purity batch of this compound. Ensure dedicated labware to prevent cross-contamination.
Misidentification of the compound.Confirm the identity of the compound using analytical methods such as mass spectrometry or NMR.
No Observable Effect (as a negative control) The observed forskolin effect is not mediated by adenylyl cyclase.Investigate alternative signaling pathways for forskolin in your experimental system.
Insufficient concentration of forskolin used for comparison.Ensure the forskolin concentration is adequate to elicit a measurable response.
Cell Toxicity or Off-Target Effects Concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Start with a low micromolar range.
Solvent toxicity.Ensure the final solvent concentration (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level (typically <0.1%).
Poor Solubility/Precipitation in Media Incorrect solvent or low temperature.Prepare stock solutions in an appropriate solvent like DMSO or ethanol (B145695) at a high concentration. Warm the media to 37°C before adding the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Unlike forskolin, this compound does not activate adenylyl cyclase.[1][5] It is often considered biologically inactive in the context of cAMP signaling and is primarily used as a negative control. However, it does have other biological activities, including the inhibition of glucose transport and blockade of voltage-activated Ca2+ channels.[1][3]

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[2] It is recommended to prepare a concentrated stock solution in one of these solvents and store it at -20°C. For experiments, the stock solution should be diluted in the aqueous buffer or cell culture medium to the final desired concentration.

Q3: What concentration of this compound should I use in my experiments?

A3: The optimal concentration will vary depending on the cell type and the specific application. When used as a negative control, it should be used at the same concentration as forskolin. For studying its other effects, such as glucose transport inhibition or Ca2+ channel blockade, concentrations in the micromolar range have been reported. For instance, an IC50 of 54 µM was estimated for Ca2+ channel blockade in rat cerebellar granule cells.[3] A dose-response experiment is always recommended.

Q4: Can this compound be used to study adenylyl cyclase isoform specificity?

A4: Yes, some research suggests that this compound and its analogs can have differential effects on various adenylyl cyclase isoforms, sometimes acting as antagonists or inverse agonists.[6][7] Therefore, it can be a useful tool in dissecting the isoform-specific functions of adenylyl cyclases.

Data Presentation

Solubility Data
SolventSolubility
Chloroform50 mg/mL
DMF30 mg/mL
DMSO30 mg/mL
Methanol28 mg/mL
Ethanol15 mg/mL
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL
Dilute aqueous acid and baseInsoluble

Data sourced from various suppliers.[2]

Reported Experimental Concentrations and Effects
Cell TypeConcentrationObserved EffectReference
Rat AdipocytesUp to 100 µMDid not stimulate adenylyl cyclase[1]
Rat Adipocytes12.8 µM (EC50)Inhibition of glucose transport[1]
Rat Cerebellar Granule Cells54 µM (IC50)Inhibition of voltage-activated Ca2+ currents[3]
CHOrH2 cells1 and 10 µMNo significant cAMP production[8]

Experimental Protocols

Protocol 1: Validating this compound as a Negative Control for Adenylyl Cyclase Activation

Objective: To confirm that this compound does not stimulate cAMP production in a given cell line, in contrast to forskolin.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Forskolin

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • Lysis buffer

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Compounds: Prepare stock solutions of forskolin and this compound in DMSO. Prepare serial dilutions in serum-free medium.

  • Pre-treatment: Wash cells with serum-free medium and then pre-incubate with a phosphodiesterase inhibitor (e.g., 300 µM IBMX) for 10-15 minutes to prevent cAMP degradation.[8]

  • Treatment: Add different concentrations of forskolin (e.g., 0.1, 1, 10 µM) and this compound (e.g., 0.1, 1, 10 µM) to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the compound concentration. Forskolin should show a dose-dependent increase in cAMP, while this compound should show no significant increase compared to the vehicle control.

Visualizations

Signaling Pathway: Forskolin vs. This compound

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC Activates Dideoxy This compound Dideoxy->AC Does NOT Activate cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates G start Start: Define Experimental Goal (e.g., Negative Control, Ca2+ Blockade) solubilize Prepare Stock Solution (e.g., 10-50 mM in DMSO) start->solubilize range_finding Perform Dose-Response Experiment (e.g., 0.1 µM to 100 µM) solubilize->range_finding assay Conduct Primary Assay (e.g., cAMP measurement, Ca2+ imaging) range_finding->assay toxicity Assess Cell Viability (e.g., MTT or Trypan Blue) range_finding->toxicity analyze Analyze Data: - Determine IC50/EC50 or effective concentration - Check for toxicity assay->analyze toxicity->analyze decision Is concentration optimal and non-toxic? analyze->decision refine Refine Concentration Range and Repeat decision->refine No end Proceed with Optimized Concentration decision->end Yes refine->range_finding G start Unexpected Result Observed q1 Is there unexpected adenylyl cyclase activation? start->q1 check_purity Check Purity of this compound (Potential Forskolin Contamination) q1->check_purity Yes q2 Is there no effect when used as a control? q1->q2 No check_forskolin Verify Forskolin Activity and Concentration q2->check_forskolin Yes q3 Is cell toxicity observed? q2->q3 No lower_conc Lower Concentration and Check Solvent Effects q3->lower_conc Yes other Investigate Off-Target Effects (e.g., Ca2+ channels, glucose transport) q3->other No

References

1,9-Dideoxyforskolin Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of 1,9-Dideoxyforskolin, along with troubleshooting guides for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a labdane (B1241275) diterpene that is a biologically inactive analog of forskolin (B1673556). Its primary use in research is as a negative control for experiments involving forskolin.[1][2] Since it does not activate adenylyl cyclase, it helps to ensure that the observed effects of forskolin are specifically due to the activation of this enzyme.[1]

Q2: Why is this compound inactive towards adenylyl cyclase?

A2: Forskolin activates adenylyl cyclase by binding to a specific site on the enzyme. This interaction is dependent on the presence of hydroxyl groups at positions 1 and 9 of the forskolin molecule. In this compound, these crucial hydroxyl groups are absent, which prevents it from effectively binding to and activating adenylyl cyclase.[1]

Q3: What are the recommended long-term storage conditions for solid this compound?

A3: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[3]

Q4: How should I prepare and store solutions of this compound?

A4: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent.[4] Stock solutions in anhydrous DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light.[4] Under these conditions, solutions are expected to be stable for at least 3-4 months.[4] It is not recommended to store aqueous solutions for more than one day.[5]

Stability and Storage Data

Solid this compound
ParameterRecommendationCitation
Storage Temperature -20°C
Long-Term Stability ≥ 4 years[3]
This compound in Solution
SolventConcentrationStorage TemperatureStability (inferred from Forskolin data)Citation
Anhydrous DMSOUp to 3 mg/mL-20°C or lowerAt least 3-4 months (protect from light, avoid freeze-thaw)[4]
EthanolUp to 6.6 mg/mL-20°CInformation not available
MethanolUp to 28 mg/mL-20°CInformation not available
ChloroformUp to 50 mg/mL-20°CInformation not available
Aqueous BuffersSparingly solubleN/ANot recommended for storage for more than one day[5]

Note: The stability of this compound in aqueous solutions is expected to be pH-dependent, similar to forskolin. Forskolin is most stable in the pH range of 3.5 to 6.5 and degrades more rapidly in solutions with a pH between 6.5 and 8.5, which is typical for many cell culture media.[6]

Experimental Protocols

Adenylyl Cyclase Activation Assay Using this compound as a Negative Control

This protocol outlines the measurement of adenylyl cyclase activity in response to a test compound, using forskolin as a positive control and this compound as a negative control.

1. Preparation of Cellular Membranes:

  • Harvest cultured cells and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in an ice-cold lysis buffer containing a protease inhibitor cocktail.

  • Incubate on ice for 15-30 minutes to allow for cell swelling.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Aliquots of the membrane preparation can be stored at -80°C for future use.[1]

2. Adenylyl Cyclase Activation Assay:

  • Thaw the prepared membranes on ice.

  • In a 96-well microplate, set up the following reactions:

    • Basal Activity: Membrane preparation + vehicle (e.g., DMSO).

    • Positive Control: Membrane preparation + Forskolin.

    • Negative Control: Membrane preparation + this compound.

    • Test Compound: Membrane preparation + Test compound.

  • Include a phosphodiesterase inhibitor (e.g., 100 µM IBMX) in all wells to prevent cAMP degradation.

  • Pre-incubate the plate at 30°C or 37°C for 5-10 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 30°C or 37°C for 10-30 minutes with gentle agitation.

  • Terminate the reaction according to the instructions of your chosen cAMP detection kit (e.g., by adding a lysis buffer or stop solution).

  • Measure the amount of cAMP produced using a suitable detection method (e.g., ELISA, HTRF®, or luminescence-based).[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal in all wells - Suboptimal reagent concentrations (ATP, MgCl₂).- Contaminated reagents.- Inadequate washing steps in immunoassays.- Titrate reagent concentrations to find the optimal levels.- Use fresh, high-purity reagents.- Ensure thorough washing between antibody incubation steps.
No or very low signal in positive control (Forskolin) wells - Inactive adenylyl cyclase enzyme.- Sub-optimal Forskolin concentration.- Insufficient cell number or membrane protein.- Degradation of cAMP by phosphodiesterases (PDEs).- Ensure proper storage and handling of cell preparations.- Perform a dose-response curve for Forskolin.- Increase the amount of membrane protein per reaction.- Ensure the PDE inhibitor is active and at an effective concentration.
High variability between replicate wells - Pipetting errors.- Inconsistent cell seeding.- "Edge effects" in the microplate.- Temperature gradients across the plate.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer.- Ensure uniform incubation temperature.
Unexpected activity with this compound (negative control) - Non-specific effects of the compound at high concentrations.- Contamination of the this compound stock.- Perform a dose-response curve for this compound to check for non-specific effects.- Use a new, certified stock of this compound.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR binds G_protein G-protein (Gαs) GPCR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Forskolin Forskolin (Activator) Forskolin->AC directly activates Dideoxyforskolin This compound (Inactive) Dideoxyforskolin->AC does not activate

Caption: Adenylyl cyclase signaling pathway and points of modulation.

Troubleshooting_Workflow Start Experiment Start: Adenylyl Cyclase Assay Check_Results Review Experimental Results Start->Check_Results Results_OK Results as Expected Check_Results->Results_OK Yes Unexpected_Results Unexpected Results Check_Results->Unexpected_Results No End Proceed with Data Analysis Results_OK->End High_Background High Background Signal? Unexpected_Results->High_Background Low_Signal Low/No Signal in Controls? High_Background->Low_Signal No Check_Reagents Check Reagent Concentrations and Purity High_Background->Check_Reagents Yes High_Variability High Variability? Low_Signal->High_Variability No Check_Enzyme Verify Enzyme Activity and Concentration Low_Signal->Check_Enzyme Yes Check_Technique Review Pipetting Technique and Plate Seeding High_Variability->Check_Technique Yes Optimize_Assay Optimize Assay Conditions (Temp, Incubation Time) High_Variability->Optimize_Assay No Check_Reagents->Check_Results Check_Enzyme->Check_Results Check_Technique->Check_Results Optimize_Assay->Check_Results

Caption: Troubleshooting workflow for adenylyl cyclase assays.

References

Technical Support Center: 1,9-Dideoxyforskolin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 1,9-Dideoxyforskolin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Forskolin (B1673556)?

A1: this compound is a structural analog of Forskolin. The primary difference lies in their activity towards adenylyl cyclase (AC), the enzyme that synthesizes cyclic AMP (cAMP). Forskolin is a potent activator of most adenylyl cyclase isoforms.[1][2] In contrast, this compound is considered a biologically inactive analog because it does not stimulate adenylyl cyclase to produce cAMP.[3][4] It can interact with the enzyme but fails to activate it.[5]

Q2: Why should I use this compound in my experiments?

A2: It serves as an essential negative control. Forskolin has known effects that are independent of its ability to activate adenylyl cyclase and raise cAMP levels.[6][7] These are often referred to as "off-target" effects. By running a parallel experiment with this compound at the same concentration as Forskolin, you can differentiate between cellular responses caused specifically by cAMP elevation and those resulting from off-target activities. If an effect is observed with Forskolin but not with this compound, it is likely mediated by cAMP. If both compounds produce the same effect, it is likely cAMP-independent.[8]

Q3: I'm having trouble dissolving this compound. What is the recommended procedure?

A3: this compound is insoluble in aqueous solutions.[3] It must first be dissolved in an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental buffer. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <1%) and consistent across all conditions, including vehicle controls, as the solvent itself can have effects on cells.[9] For difficult-to-dissolve situations, preparing a stock in 100% DMSO is a standard approach.[10]

Q4: My this compound control is showing a biological effect. What does this mean?

A4: This is a critical observation and strongly suggests a cAMP-independent mechanism. This compound has known off-target effects, most notably as a blocker of voltage-gated Ca2+ channels and nicotinic acetylcholine (B1216132) receptors.[6][7] It has been shown to be a more potent Ca2+ channel blocker than Forskolin itself.[6][7] If your experimental system is sensitive to changes in calcium influx or nicotinic receptor activity, you may observe effects. This finding is valuable, as it helps correctly interpret the effects seen with Forskolin, which also shares these off-target activities.[6]

Q5: How should I store this compound?

A5: The solid compound should be stored at -20°C.[5][11] Under these conditions, it is stable for at least four years.[5] Stock solutions prepared in solvents like DMSO can also be stored at -20°C for several months.[12]

Data Presentation: Properties and Solubility

Table 1: Comparison of Forskolin and this compound

FeatureForskolinThis compound
Primary Action Activates Adenylyl Cyclase[1]Inactive Analog of Forskolin[3]
Effect on cAMP Increases intracellular cAMP[1]Does not increase cAMP[8][13]
Primary Use Experimental tool to raise cAMP levelsNegative control for Forskolin[3]
Known Off-Target Effects Ca2+ channel blockade, nAChR blockade, Glucose transporter interaction[6][14][15]Ca2+ channel blockade (more potent than Forskolin), nAChR blockade[6][7]

Table 2: Solubility of this compound

SolventReported Solubility
Chloroform50 mg/mL[3]
Dimethylformamide (DMF)30 mg/mL[5]
Dimethyl sulfoxide (DMSO)3 - 30 mg/mL[3][5]
Methanol28 mg/mL[3]
Ethanol6.6 - 15 mg/mL[3][5]
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL[5]
Dilute Aqueous BuffersInsoluble[3]

Visualizing Pathways and Workflows

G cluster_0 Cell Membrane cluster_1 Experimental Compounds GPCR GPCR (e.g., Gs-coupled) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Directly Activates (Bypasses GPCR) DDF This compound DDF->AC Binds, No Activation (Negative Control)

Caption: Adenylyl cyclase signaling and points of intervention.

workflow start 1. Prepare Cells or Cell Membranes treatment 2. Aliquot and Treat with Compounds start->treatment groups Treatment Groups: - Vehicle (e.g., DMSO) - Forskolin (Positive Control) - this compound (Negative Control) - Test Compound treatment->groups incubation 3. Incubate at 37°C (e.g., 10-30 min) treatment->incubation stop_lysis 4. Stop Reaction & Lyse Cells incubation->stop_lysis detection 5. Detect cAMP Levels (ELISA, HTRF, etc.) stop_lysis->detection analysis 6. Analyze Data (Normalize to Vehicle) detection->analysis

Caption: Experimental workflow for an adenylyl cyclase assay.

troubleshoot start Did this compound (DDF) show a biological effect in your assay? no_effect Result: No Effect Conclusion: DDF is a valid negative control. Any effect seen with Forskolin is likely due to adenylyl cyclase activation. start->no_effect No effect Result: Effect Observed start->effect Yes question1 Is your system sensitive to changes in intracellular Ca2+? effect->question1 question2 Does your system involve nicotinic acetylcholine receptors (nAChRs)? effect->question2 question3 Does your assay measure glucose transport or metabolism? effect->question3 conclusion_ca Conclusion: The observed effect may be due to DDF's known Ca2+ channel blocking activity. [IC50 ~54 µM] question1->conclusion_ca Yes conclusion_nachr Conclusion: The effect could be caused by DDF's nAChR blocking activity. question2->conclusion_nachr Yes conclusion_glut Conclusion: The effect may be due to interaction with glucose transporters. question3->conclusion_glut Yes

Caption: Troubleshooting unexpected effects of this compound.

Experimental Protocols

Protocol 1: In Vitro Adenylyl Cyclase Activation Assay

This protocol is adapted for measuring adenylyl cyclase activity in prepared cell membranes and is ideal for confirming the specific effects of Forskolin versus this compound.[9]

A. Preparation of Cellular Membranes

  • Harvest cultured cells and wash them twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Incubate on ice for 15-30 minutes to allow cells to swell.

  • Homogenize the cells using a Dounce homogenizer until >90% lysis is observed under a microscope.

  • Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet nuclei and intact cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in Assay Buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.

B. Adenylyl Cyclase Assay

  • Thaw the prepared membranes on ice. Dilute to the desired concentration in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, and a phosphodiesterase inhibitor like 100 µM IBMX).

  • Prepare serial dilutions of Forskolin and this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO). Ensure the final solvent concentration is identical in all wells.

  • In a 96-well plate, add your compounds: vehicle (for basal activity), Forskolin dilutions, and this compound dilutions.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the diluted membrane preparation to each well.

  • Incubate the plate at 37°C for 10-30 minutes with gentle agitation.

  • Stop the reaction according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Measure the amount of cAMP produced using a suitable detection method (e.g., ELISA, HTRF, or luminescence-based kits).

Protocol 2: Cell-Based Glucose Uptake Assay

This protocol describes a common method to assess glucose uptake in cultured cells using a fluorescent glucose analog, 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose).

  • Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere overnight.

  • The next day, wash the cells three times with warm PBS to remove glucose-containing media.

  • Starve the cells in a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) for 1-2 hours.

  • Prepare treatment solutions containing your compounds (e.g., vehicle, Forskolin, this compound) in glucose-free buffer.

  • Remove the starvation buffer and add the treatment solutions to the cells. Incubate for the desired pre-treatment time (e.g., 30 minutes).

  • Add the fluorescent glucose analog 2-NBDG to each well to a final concentration of 50-100 µM.

  • Incubate for 10-30 minutes at 37°C. This step is time-sensitive and should be optimized.

  • Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.

  • Add PBS or a cell lysis buffer to each well.

  • Read the fluorescence on a plate reader with appropriate filters (e.g., ~485 nm excitation / ~535 nm emission).

  • Normalize the fluorescence signal to cell number or protein content to account for differences in cell density.

References

Technical Support Center: 1,9-Dideoxyforskolin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,9-dideoxyforskolin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on its use and to troubleshoot potential experimental issues arising from its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound in experiments?

A1: this compound is primarily used as a negative control in experiments involving its structural analog, forskolin (B1673556).[1] While forskolin is a well-known activator of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels, this compound does not activate adenylyl cyclase.[2][3] Its use helps researchers to distinguish the cAMP-dependent effects of forskolin from its other potential biological activities.

Q2: Is this compound completely biologically inactive?

A2: No. While it is inactive in terms of stimulating adenylyl cyclase, this compound exhibits several significant biological activities, often referred to as off-target effects.[2][4] These effects are independent of the cAMP signaling pathway.

Q3: What are the known off-target effects of this compound?

A3: The primary documented off-target effects of this compound include:

  • Blockade of voltage-activated Ca2+ channels .[5][6]

  • Inhibition of nicotinic acetylcholine (B1216132) receptors .[6]

  • Inhibition of glucose transport .[2]

  • Interaction with adenylyl cyclase isoforms without activation .[7][8]

Q4: Can this compound affect cytochrome P450 (CYP450) enzymes?

A4: A study investigating the effects of Coleus forskohlii extract and its major constituents, including this compound, on CYP450 mRNA expression in rat hepatocytes suggested that they may not be involved in CYP450 induction-based drug interactions.[9]

Troubleshooting Guides

Issue 1: Unexpected decrease in intracellular calcium levels or inhibition of calcium-dependent processes when using this compound as a control.

  • Possible Cause: This is likely due to the off-target effect of this compound as a blocker of voltage-activated calcium channels.[5] It has been shown to reduce depolarization-induced increases in cytosolic free Ca2+ concentration and inhibit voltage-activated Ca2+ currents.[5]

  • Troubleshooting Steps:

    • Verify the concentration: Ensure the concentration of this compound used is appropriate for a negative control and not excessively high. The IC50 for the reduction of KCI-induced Ca2+ entry has been estimated at 54 µM.[5]

    • Alternative negative control: If feasible, consider using a different inactive forskolin analog or another method to control for non-cAMP-related effects that does not involve calcium channel blockade.

    • Directly measure Ca2+ influx: Use techniques like fura-2 (B149405) microfluorimetry or patch-clamp to quantify the effect of your specific concentration of this compound on calcium currents in your experimental system.[5]

Issue 2: Observing inhibitory effects on neuronal signaling or muscle contraction in experiments using this compound.

  • Possible Cause: this compound is known to be a more potent blocker of nicotinic acetylcholine receptors than forskolin itself.[6] This can lead to the inhibition of neurotransmission at cholinergic synapses.

  • Troubleshooting Steps:

    • Consider the experimental model: This effect is particularly relevant in systems where nicotinic acetylcholine receptors play a key role, such as in studies of the neuromuscular junction, autonomic ganglia, or specific brain regions.

    • Dose-response analysis: Perform a dose-response curve to determine the concentration at which this compound affects your system.

    • Pharmacological blockade: Use a known nicotinic acetylcholine receptor antagonist as a positive control for the inhibitory effect to confirm that the observed effect of this compound is consistent with receptor blockade.

Issue 3: Altered glucose metabolism in cells treated with this compound.

  • Possible Cause: this compound has been demonstrated to inhibit glucose transport in adipocytes.[2]

  • Troubleshooting Steps:

    • Assess glucose uptake: If your experiment involves metabolic readouts, directly measure glucose uptake to quantify the inhibitory effect of this compound in your cell type.

    • Compare with forskolin: Note that forskolin also inhibits glucose transport, so this is an effect that is not unique to the dideoxy analog and is independent of adenylyl cyclase activation.[2] The EC50 for this compound in inhibiting glucose transport in rat adipocyte plasma membranes is approximately 12.8 µM.[2]

Data Presentation

Table 1: Quantitative Data on Off-Target Effects of this compound

Off-Target EffectExperimental SystemKey ParameterValueReference
Voltage-Activated Ca2+ Channel Blockade Rat cerebellar granule cellsIC50 for reduction of KCI-induced Ca2+ entry54 µM[5]
Rat cerebellar granule cellsInhibition of voltage-activated Ca2+ currents (at 100 µM)63%[5]
Rat cerebellar granule cellsReduction of KCI-induced increase in cytosolic free Ca2+ (at 100 µM)71%[5]
Inhibition of Glucose Transport Rat adipocyte plasma membranesEC5012.8 µM[2]

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Intracellular Calcium Concentration

This protocol is based on the methodology described for rat cerebellar granule cells.[5]

  • Cell Culture: Culture rat cerebellar granule cells according to standard laboratory procedures.

  • Fluorescent Dye Loading:

    • Incubate the cultured cells with the ratiometric calcium indicator dye Fura-2 AM (e.g., 2-5 µM) in a suitable buffer (e.g., a HEPES-buffered saline solution) for 30-60 minutes at 37°C.

    • Wash the cells to remove the extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Microfluorimetry:

    • Mount the coverslip with the loaded cells onto the stage of an inverted microscope equipped for fluorescence imaging.

    • Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular free Ca2+ concentration.

  • Experimental Procedure:

    • Establish a baseline fluorescence ratio in the resting buffer.

    • Pre-incubate a subset of cells with the desired concentration of this compound (e.g., 10-100 µM) for a defined period.

    • Induce membrane depolarization to open voltage-activated Ca2+ channels by perfusing the cells with a high potassium solution (e.g., 30 mM KCI).

    • Record the change in the F340/F380 ratio.

  • Data Analysis:

    • Calculate the peak change in the fluorescence ratio in response to KCI in both control and this compound-treated cells.

    • Express the response in the presence of this compound as a percentage of the control response to determine the extent of inhibition.

Visualizations

Off_Target_Effects cluster_forskolin Forskolin Analogs cluster_pathways Signaling Pathways & Targets cluster_effects Cellular Effects Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC Activates DDF This compound (Negative Control) DDF->AC Does Not Activate Ca_Channel Voltage-Activated Ca2+ Channels DDF->Ca_Channel Blocks nAChR Nicotinic Acetylcholine Receptors DDF->nAChR Blocks GLUT Glucose Transporters DDF->GLUT Inhibits cAMP cAMP Production AC->cAMP Catalyzes cAMP_Effect cAMP-Mediated Effects cAMP->cAMP_Effect Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Neuronal_Inhibition Inhibition of Neuronal Signaling nAChR->Neuronal_Inhibition Glucose_Uptake Decreased Glucose Uptake GLUT->Glucose_Uptake

Caption: Primary and off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Result with This compound (DDF) Check_Concentration Is DDF concentration within expected range? Start->Check_Concentration Check_Concentration->Start No, adjust & repeat Identify_Phenotype Characterize the Unexpected Phenotype Check_Concentration->Identify_Phenotype Yes Calcium_Issue Decreased Intracellular Ca2+ or related signaling? Identify_Phenotype->Calcium_Issue Neuronal_Issue Inhibition of neuronal signaling/muscle contraction? Calcium_Issue->Neuronal_Issue No Hypothesis_Ca Hypothesis: Off-target blockade of Ca2+ channels Calcium_Issue->Hypothesis_Ca Yes Metabolic_Issue Altered glucose metabolism? Neuronal_Issue->Metabolic_Issue No Hypothesis_nAChR Hypothesis: Off-target blockade of nAChRs Neuronal_Issue->Hypothesis_nAChR Yes Hypothesis_GLUT Hypothesis: Off-target inhibition of glucose transport Metabolic_Issue->Hypothesis_GLUT Yes End Identify Off-Target Effect & Refine Experiment Metabolic_Issue->End No, investigate other causes Action_Ca Action: Measure Ca2+ influx directly (e.g., Fura-2, Patch-clamp) Hypothesis_Ca->Action_Ca Action_nAChR Action: Use specific nAChR antagonist as positive control Hypothesis_nAChR->Action_nAChR Action_GLUT Action: Directly measure glucose uptake Hypothesis_GLUT->Action_GLUT Action_Ca->End Action_nAChR->End Action_GLUT->End

Caption: Troubleshooting workflow for unexpected experimental results.

References

how to prevent 1,9-Dideoxyforskolin degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,9-Dideoxyforskolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Forskolin?

A1: this compound is a structural analog of Forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii. The key difference lies in their chemical structures: this compound lacks the hydroxyl (-OH) groups at the C1 and C9 positions that are present in Forskolin. This modification renders this compound biologically inactive as an activator of adenylyl cyclase, making it an ideal negative control in studies investigating the effects of Forskolin.[1]

Q2: What is the known stability of this compound?

A2: When stored correctly at -20°C, this compound is a stable compound with a shelf life of at least four years.

Q3: What are the primary factors that could potentially lead to the degradation of this compound?

A3: While specific degradation studies on this compound are limited, data from its parent compound, Forskolin, suggest that the primary factors contributing to degradation are inappropriate pH, elevated temperature, and prolonged light exposure. Forskolin is known to be least stable in aqueous solutions with a pH outside the range of 3.5-6.5.

Q4: How should I properly store my this compound samples?

A4: For long-term storage, this compound should be stored as a solid at -20°C.[2] For short-term storage of solutions, it is advisable to use anhydrous solvents and store at -20°C or -80°C, minimizing freeze-thaw cycles.

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in a variety of organic solvents. The approximate solubilities are as follows:

  • Chloroform: 50 mg/mL

  • Methanol: 28 mg/mL

  • Ethanol: 6.6 mg/mL

  • DMSO: 3 mg/mL It is reported to be insoluble in dilute aqueous acid and base.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving this compound, likely stemming from its degradation.

Observed Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound leading to reduced effective concentration or the presence of active degradants.- Prepare fresh solutions of this compound for each experiment. - Ensure proper storage of stock solutions (anhydrous solvents, -20°C or -80°C, protected from light). - Verify the pH of your experimental buffer; if aqueous, maintain a pH between 3.5 and 6.5.
Precipitate forms in the experimental medium. Poor solubility in the aqueous medium.- First, dissolve this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. - Then, dilute the stock solution into the aqueous experimental medium with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Loss of compound activity over time in a multi-day experiment. Gradual degradation in the experimental medium, especially if aqueous and at physiological temperature.- If possible, replenish the experimental medium with freshly prepared this compound at regular intervals. - Consider the stability limitations when designing long-term experiments.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.- Analyze a freshly prepared standard of this compound to confirm its retention time. - Review the handling and storage procedures of the sample that showed unknown peaks. - Based on studies of Forskolin, potential degradation products could include isomers or deacetylated forms.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 3.785 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in an Aqueous Buffer (Based on Forskolin Stability Studies)

This protocol provides a framework for assessing stability. Actual degradation rates for this compound may differ from Forskolin.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0)

    • HPLC system with a C18 column and UV detector

    • Incubator or water bath

  • Procedure:

    • Prepare solutions of this compound at a final concentration of 100 µM in each of the selected aqueous buffers. Ensure the final DMSO concentration is low and consistent across all samples (e.g., less than 1%).

    • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial peak area of this compound.

    • Incubate the remaining solutions at a chosen temperature (e.g., 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

    • Analyze each aliquot by HPLC and record the peak area of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time for each pH condition to determine the stability profile.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility (mg/mL)
Chloroform50
Methanol28
Ethanol6.6
DMSO3
Dilute Aqueous Acid/BaseInsoluble

Table 2: Comparative Stability of Forskolin in Aqueous Solution at 37°C (as a proxy for this compound)

pHStability
3.5 - 6.5Relatively Stable
< 3.5Decreased Stability
> 6.5Decreased Stability
Note: This data is for Forskolin and should be used as a precautionary guide for this compound.

Visualizations

Forskolin_Degradation_Pathway cluster_info Potential Degradation Pathway (based on Forskolin) Forskolin Forskolin Isoförskolin Isoförskolin Forskolin->Isoförskolin Isomerization (pH > 6.5) Deacetylforskolin 7-Deacetylforskolin Forskolin->Deacetylforskolin Hydrolysis Isoförskolin->Deacetylforskolin Hydrolysis Note This pathway is for Forskolin and serves as a potential model for This compound degradation. The absence of the 1-OH and 9-OH groups in this compound may alter its degradation profile.

Caption: Potential degradation pathway of Forskolin, a proxy for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Start This compound (Solid) Weigh Weigh Compound Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -20°C Stock->Store Dilute Dilute Stock in Buffer Store->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Collect Samples Over Time Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Determine Determine Stability Profile Plot->Determine

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: 1,9-Dideoxyforskolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 1,9-Dideoxyforskolin during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Forskolin?

This compound is a structural analog of Forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii. Unlike Forskolin, which is a potent activator of adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels, this compound is biologically inactive in this regard and does not stimulate adenylyl cyclase.[1] It is often used as a negative control in experiments involving Forskolin to ensure that the observed effects are specifically due to adenylyl cyclase activation.[1] However, this compound has been shown to exhibit other biological activities, such as acting as a calcium channel blocker.[2][3]

Q2: I am having trouble dissolving this compound. What are its general solubility properties?

This compound is a hydrophobic molecule and is poorly soluble in aqueous solutions. It is known to be insoluble in dilute aqueous acid and base.[1] However, it is soluble in several organic solvents.

Q3: In which organic solvents can I dissolve this compound?

Based on available data, this compound has the following approximate solubilities in common organic solvents:

SolventSolubility (mg/mL)
Chloroform50[1]
Methanol (B129727)28[1]
Ethanol (B145695)6.6[1]
Dimethyl Sulfoxide (DMSO)3[1]

Q4: How can I prepare a stock solution of this compound?

For most in vitro biological assays, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO or ethanol. This stock solution can then be diluted into your aqueous assay buffer to the final desired concentration.

Q5: What is the maximum concentration of organic solvent, like DMSO, that is tolerated in cell-based assays?

The tolerance of cell lines to organic solvents can vary. Generally, for most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. It is always recommended to perform a vehicle control experiment (containing the same concentration of the solvent as the experimental samples) to assess the effect of the solvent on your specific assay.

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution into aqueous buffer.

This is a common issue due to the hydrophobic nature of the compound. Here are several strategies to overcome this problem:

Method 1: Using a Co-solvent System

A co-solvent system can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG).

  • General Protocol:

    • Dissolve this compound in 100% ethanol to make a concentrated stock solution.

    • For your final working solution, dilute the ethanolic stock into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to ensure rapid and uniform dispersion.

    • The final concentration of ethanol in the assay medium should be kept as low as possible, ideally below 1%.

Method 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

  • Recommended Cyclodextrins: β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • General Protocol:

    • Prepare a stock solution of the cyclodextrin (B1172386) (e.g., 10-50 mM HP-β-CD) in your aqueous buffer.

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

    • Slowly add the this compound stock solution to the cyclodextrin solution while vortexing or sonicating. The molar ratio of cyclodextrin to the compound may need to be optimized (e.g., 10:1, 100:1).

    • Allow the mixture to equilibrate, which may take from a few minutes to several hours. Gentle heating may facilitate complexation but should be used with caution depending on the stability of the compound.

Method 3: Preparation of a Solid Dispersion

For drug development applications, creating a solid dispersion can enhance the dissolution rate and apparent solubility. This involves dispersing the drug in an inert carrier matrix at the solid state.

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Solvent Evaporation Method (Lab Scale):

    • Dissolve both this compound and the carrier (e.g., PVP) in a common volatile solvent (e.g., methanol or ethanol).

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The resulting solid mass is a dispersion of the compound in the carrier matrix.

    • This solid dispersion can then be weighed and dissolved in the aqueous medium for experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (Molecular Weight: 378.50 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 3.785 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Vortex the solution thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution. For a 100 µM final concentration, you will need a 1:100 dilution.

    • Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.

    • Immediately vortex the solution gently to ensure proper mixing and minimize precipitation.

    • The final DMSO concentration in this working solution will be 0.1%.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_solubilization Solubilization for Aqueous Assays cluster_outcome Outcome start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Direct Dilution into Aqueous Buffer stock->dilute Direct Dilution cosolvent Use of Co-solvents (e.g., Ethanol, PEG) stock->cosolvent Co-solvent Method cyclodextrin Complexation with Cyclodextrins stock->cyclodextrin Cyclodextrin Method precipitate Precipitation Occurs (Troubleshooting Required) dilute->precipitate If concentration > solubility limit soluble Soluble Working Solution dilute->soluble If concentration < solubility limit cosolvent->soluble cyclodextrin->soluble

Caption: Experimental workflow for dissolving this compound.

Caption: Contrasting signaling pathways of Forskolin and this compound.

References

Technical Support Center: 1,9-Dideoxyforskolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-dideoxyforskolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a structural analog of forskolin (B1673556). Its primary application is as a negative control in experiments involving forskolin.[1] Unlike forskolin, which is a potent activator of adenylyl cyclase, this compound does not stimulate this enzyme and, therefore, does not lead to an increase in intracellular cyclic AMP (cAMP).[1] This makes it an essential tool to differentiate between cAMP-dependent and cAMP-independent effects of forskolin.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is a solid that is insoluble in dilute aqueous acids and bases. It is soluble in organic solvents such as DMSO, DMF, ethanol, and chloroform.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.[2] Stock solutions should be stored at -20°C for long-term stability.

Q3: At what concentration should I use this compound as a negative control?

A3: When used as a negative control, this compound should be used at the same concentration as forskolin in your experiment.[3] This ensures that any observed effects are not due to the compound's structure or solvent, but rather the specific action of forskolin on adenylyl cyclase.

Q4: Does this compound have any biological activity?

A4: Yes, despite being inactive towards adenylyl cyclase, this compound exhibits off-target effects. It is known to act as a calcium channel blocker and can also interact with other cellular targets like nicotinic acetylcholine (B1216132) receptors.[4] It is crucial to be aware of these activities when interpreting your experimental results.

Troubleshooting Guides

Issue 1: Unexpected biological activity observed with this compound treatment.
  • Possible Cause 1: Off-target effects.

    • Explanation: this compound can block voltage-gated calcium channels, which can impact a wide range of cellular processes. It has been shown to reduce Ca2+ influx with an estimated IC50 of 54 µM in rat cerebellar granule cells. At a concentration of 100 µM, it can inhibit voltage-activated Ca2+ currents by 63%.[4] It has also been reported to be a more potent blocker of nicotinic acetylcholine receptors than forskolin.

    • Troubleshooting Steps:

      • Review Concentration: Check the concentration of this compound used in your experiment. If it is in the high micromolar range, off-target effects are more likely.

      • Dose-Response Experiment: Perform a dose-response experiment with this compound to determine if the observed effect is concentration-dependent.

      • Alternative Negative Controls: Consider using other structurally unrelated compounds that do not activate adenylyl cyclase as additional negative controls to confirm that the observed effect is not a non-specific compound effect.

      • Calcium Imaging: If your experimental system is sensitive to changes in intracellular calcium, consider performing calcium imaging experiments to directly assess the impact of this compound on calcium signaling.

  • Possible Cause 2: Compound precipitation in cell culture medium.

    • Explanation: While soluble in DMSO, this compound has limited solubility in aqueous solutions. Adding a highly concentrated DMSO stock to your cell culture medium can cause the compound to precipitate, leading to inconsistent results and potential cytotoxicity.

    • Troubleshooting Steps:

      • Check for Precipitate: Visually inspect your cell culture medium after adding the this compound stock solution. Look for any cloudiness or particulate matter.

      • Optimize Dilution: When preparing your working solution, ensure that the final concentration of DMSO is low (typically below 0.5%) to maintain compound solubility and minimize solvent toxicity. It may be necessary to perform a serial dilution of the stock solution in your culture medium.

      • Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

Issue 2: High background or false positives in fluorescence-based assays.
  • Possible Cause: Intrinsic fluorescence of this compound.

    • Explanation: Like many organic molecules, this compound may exhibit some level of intrinsic fluorescence, which can interfere with fluorescence-based assays (e.g., cell viability assays using fluorescent reporters, fluorescence microscopy).

    • Troubleshooting Steps:

      • Run a Compound-Only Control: In a cell-free well, add your highest concentration of this compound in the assay medium and measure the fluorescence at the excitation and emission wavelengths of your dye. This will determine the compound's background fluorescence.

      • Subtract Background: If the background fluorescence is significant, subtract this value from your experimental readings.

      • Use a Different Assay: If interference is high, consider using a non-fluorescence-based assay, such as a colorimetric or luminescence-based assay, to measure your endpoint.[5]

Issue 3: No difference observed between forskolin and this compound treatment.
  • Possible Cause: The observed effect is cAMP-independent.

    • Explanation: Forskolin itself can have cAMP-independent effects. If both forskolin and this compound produce the same result, it is likely that the observed cellular response is not mediated by the activation of adenylyl cyclase. For example, both compounds have been shown to have effects on nicotinic acetylcholine receptors.

    • Interpretation: This result suggests that the signaling pathway you are investigating is not regulated by cAMP. This is a valid and important finding.

    • Next Steps:

      • Confirm with other cAMP elevators: To be certain, you can treat your cells with other agents that increase cAMP levels through different mechanisms (e.g., IBMX, a phosphodiesterase inhibitor, or a cell-permeable cAMP analog like 8-Br-cAMP) to see if they replicate the effect of forskolin.

      • Investigate alternative pathways: Based on the known off-target effects of forskolin and this compound, you can start to investigate other potential signaling pathways, such as those involving calcium signaling.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Chloroform50 mg/mL
Methanol28 mg/mL
Ethanol6.6 mg/mL
DMSO3 mg/mL
DMF30 mg/mL[2]
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL[2]
Dilute aqueous acid and baseInsoluble

Table 2: Reported Off-Target Effects of this compound

TargetEffectReported Concentration/IC50Cell TypeReference
Voltage-gated Ca2+ channelsInhibition of Ca2+ influxIC50 ≈ 54 µMRat cerebellar granule cells[4]
Voltage-gated Ca2+ channels63% inhibition of currents100 µMRat cerebellar granule cells[4]
Nicotinic acetylcholine receptorsBlockade of currents10-50 µMChromaffin cells
Glucose TransportersInhibitionNot specifiedNot specified[6]
Multidrug ResistancePartial reversal of doxorubicin (B1662922) resistance10 µMMurine sarcoma S180 variants[7]

Experimental Protocols

Protocol 1: Adenylyl Cyclase Activity Assay

This protocol outlines the general steps for measuring adenylyl cyclase activity using cell membranes and demonstrates the use of this compound as a negative control.

  • Preparation of Cellular Membranes:

    • Harvest cultured cells and wash them twice with ice-cold PBS.

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Adenylyl Cyclase Assay:

    • Prepare a reaction mixture containing assay buffer, ATP, a phosphodiesterase inhibitor (e.g., IBMX), and your membrane preparation.

    • Prepare serial dilutions of forskolin and this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and is kept low (e.g., <0.5%).

    • Add forskolin, this compound, or vehicle (for basal activity) to the reaction mixture.

    • Initiate the reaction by adding the diluted membrane preparation to each well.

    • Incubate the plate at 30°C or 37°C for 10-30 minutes.

    • Stop the reaction (e.g., by adding a stop solution or by boiling).

    • Measure the amount of cAMP produced using a commercially available cAMP detection kit (e.g., ELISA, HTRF®, or luminescence-based).

  • Data Analysis:

    • Subtract the background cAMP levels (from wells with no membrane preparation) from all readings.

    • Compare the cAMP levels in the forskolin-treated wells to those in the this compound-treated and vehicle-treated wells. A significant increase in cAMP with forskolin but not with this compound indicates specific activation of adenylyl cyclase.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability after treatment with this compound to check for potential cytotoxicity.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in your cell culture medium. Remember to keep the final DMSO concentration consistent and low across all wells. Include a vehicle-only control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

Visualizations

Signaling_Pathway cluster_forskolin Forskolin Action cluster_dideoxyforskolin This compound Action forskolin Forskolin ac Adenylyl Cyclase (AC) forskolin->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates dideoxy This compound ac2 Adenylyl Cyclase (AC) dideoxy->ac2 Does NOT Activate ca_channel Ca2+ Channel dideoxy->ca_channel Blocks ca_influx Ca2+ Influx ca_channel->ca_influx

Caption: Signaling pathways of Forskolin vs. This compound.

Experimental_Workflow cluster_treatments Treatments start Start: Prepare Cells treatment Treatment Groups start->treatment assay Perform Assay (e.g., cAMP measurement) treatment->assay analysis Data Analysis assay->analysis conclusion Conclusion analysis->conclusion analysis->conclusion Forskolin effect > Dideoxy/Vehicle -> cAMP-dependent analysis->conclusion Forskolin effect = Dideoxy effect -> cAMP-independent vehicle Vehicle (e.g., DMSO) forskolin Forskolin dideoxy This compound

Caption: Experimental workflow for using this compound as a negative control.

Troubleshooting_Logic start Unexpected effect with This compound check_conc Is concentration > 10 µM? start->check_conc check_precipitate Is there precipitate in the media? check_conc->check_precipitate No off_target Likely off-target effect (e.g., Ca2+ channel blocking) check_conc->off_target Yes solubility_issue Solubility issue check_precipitate->solubility_issue Yes other Consider other non-specific effects check_precipitate->other No lower_conc Lower concentration and re-test off_target->lower_conc optimize_sol Optimize solubilization (e.g., lower DMSO) solubility_issue->optimize_sol

Caption: Troubleshooting logic for unexpected results with this compound.

References

Technical Support Center: 1,9-Dideoxyforskolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential cytotoxicity issues with 1,9-Dideoxyforskolin. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability After Treatment

You've treated your cells with this compound and observed a significant decrease in cell viability, which was unexpected as it's often used as a negative control for forskolin (B1673556).

Possible Causes and Troubleshooting Steps:

  • High Concentration: Although generally considered non-cytotoxic at standard working concentrations, high concentrations may induce off-target effects leading to cell death.

    • Troubleshooting:

      • Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.

      • Review the literature for concentrations used in similar cell lines.

      • Compare your results with a vehicle-only control (e.g., DMSO).

  • Off-Target Effects: this compound has known off-target activities that could contribute to cytotoxicity in sensitive cell lines. These include:

    • Calcium Channel Blockade: It has been shown to block voltage-activated Ca2+ channels.[1] In cells where calcium signaling is critical for survival, this could trigger apoptosis.

    • Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Blockade: It can act as a blocker of nAChRs.[2]

    • Pregnane (B1235032) X Receptor (PXR) Agonism: Both forskolin and this compound can activate PXR, which is involved in the metabolism of xenobiotics.[3] This could lead to the production of toxic metabolites in certain cell types.

    • Troubleshooting:

      • Investigate whether your cell line expresses the off-target receptors (e.g., specific calcium channels, nAChRs, PXR).

      • If so, consider using a different negative control or co-treatment with an agonist for the affected channel/receptor to see if the cytotoxic effect is rescued.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Troubleshooting:

      • Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

      • Always include a vehicle control with the same solvent concentration as your experimental wells.

Experimental Workflow for Investigating Unexpected Cytotoxicity

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes cluster_3 Resolution A Unexpected Decrease in Cell Viability B Perform Dose-Response (e.g., MTT, CellTiter-Glo) A->B Investigate C Evaluate Off-Target Effects (e.g., Calcium imaging, Receptor binding assay) A->C Investigate D Assess Solvent Toxicity (Vehicle Control vs. Untreated) A->D Investigate E Concentration Too High B->E Identifies F Cell Line Sensitivity to Off-Target Effects C->F Identifies G Solvent Toxicity D->G Identifies H Optimize Concentration E->H Leads to I Select Alternative Negative Control F->I Leads to J Adjust Solvent Concentration G->J Leads to

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic?

A: this compound is generally considered non-cytotoxic at concentrations where it is used as a negative control for forskolin's adenylyl cyclase activity. However, at higher concentrations or in specific cell lines, it can exhibit cytotoxicity due to off-target effects.[1][2]

Q2: What are the known off-target effects of this compound that could lead to cytotoxicity?

A: The primary off-target effects reported are:

  • Blockade of nicotinic acetylcholine receptors and Ca2+ channels. [2]

  • Activation of the pregnane X receptor (PXR). [3]

These actions can interfere with essential cellular processes, potentially leading to apoptosis or necrosis in susceptible cell types.

Q3: How can I assess the cytotoxicity of this compound in my experiments?

A: You can use a variety of standard cytotoxicity assays to measure cell viability and cell death. Common methods include:

  • Metabolic Assays (e.g., MTT, WST-1, CellTiter-Glo®): These measure the metabolic activity of viable cells.[4][5] A decrease in signal indicates a reduction in viable cells.

  • Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a marker of late apoptosis or necrosis.[6][7]

Q4: My cell viability has decreased, could it be due to apoptosis? How can I check for that?

A: Yes, a decrease in cell viability could be due to the induction of apoptosis. You can investigate this by:

  • Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.

  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • DNA Fragmentation Analysis (e.g., TUNEL assay): Identifies DNA breaks that occur during apoptosis.

Signaling Pathway Potentially Involved in Off-Target Cytotoxicity

G DDF This compound Ca_Channel Voltage-gated Ca2+ Channels DDF->Ca_Channel Blocks PXR Pregnane X Receptor (PXR) DDF->PXR Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Inhibits PXR_Activation PXR Activation PXR->PXR_Activation Downstream Disruption of Ca2+ Signaling Ca_Influx->Downstream Metabolism Induction of Metabolizing Enzymes (e.g., CYP3A) PXR_Activation->Metabolism Apoptosis Apoptosis Downstream->Apoptosis Metabolism->Apoptosis Potential for Toxic Metabolites

Caption: Potential off-target signaling pathways of this compound.

Quantitative Data Summary

Assay TypeEndpoint MeasuredTypical Result Indicating CytotoxicityReference Compound
MTT/WST-1 Conversion of tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.Decrease in absorbance.Doxorubicin
CellTiter-Glo® ATP content, indicative of metabolically active cells.[4]Decrease in luminescence.Staurosporine
LDH Release Lactate dehydrogenase released from cells with damaged membranes.Increase in absorbance/fluorescence.Triton™ X-100 (as a positive control for 100% lysis)[8]
Caspase-3/7 Glo® Activity of executioner caspases in apoptotic cells.Increase in luminescence.Etoposide

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control and an untreated control.

  • Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Measuring Apoptosis using Caspase-3/7 Activity Assay

Objective: To determine if this compound induces apoptosis through the activation of executioner caspases.

Materials:

  • Cells of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated, and a known apoptosis inducer like staurosporine).

  • Incubate for the desired period.

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

References

Validation & Comparative

Validating 1,9-Dideoxyforskolin: A Comparative Guide to Adenylyl Cyclase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a comprehensive comparison of 1,9-Dideoxyforskolin and its parent compound, Forskolin (B1673556), in the context of adenylyl cyclase (AC) activation. Through experimental data and detailed protocols, we elucidate the critical structural determinants for AC agonism and highlight the utility of this compound as a negative control.

Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[1] Forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, is a widely used research tool due to its ability to directly activate most isoforms of adenylyl cyclase (AC1-8).[2][3] In contrast, this compound, a synthetic analog, is consistently reported to be biologically inactive in stimulating adenylyl cyclase.[4] This lack of activity makes it an ideal negative control for experiments investigating the effects of forskolin.

Comparative Analysis of Forskolin and this compound

The key to the differential activity between Forskolin and this compound lies in their chemical structures. Forskolin possesses hydroxyl groups at the C1 and C9 positions, which are absent in this compound. The C1-OH group is particularly critical, as it forms a hydrogen bond with the backbone oxygen of a valine residue within the catalytic subunit of adenylyl cyclase, a necessary step for the conformational change that leads to enzyme activation.[1][5] Diterpenes lacking the C1-OH group, such as this compound, fail to activate the enzyme.[1][5]

While this compound is ineffective at activating adenylyl cyclase, some 1-deoxy-forskolin analogs can act as antagonists to forskolin's stimulatory effects.[2][6] This suggests that while they can bind to the enzyme, they do not induce the necessary conformational change for activation and can prevent the binding of active analogs like forskolin.

The following table summarizes the comparative effects of Forskolin and various analogs on adenylyl cyclase activity, demonstrating the importance of specific structural moieties.

CompoundStructureEffect on Adenylyl Cyclase ActivityPotency (EC50/IC50)Isoform Selectivity
Forskolin Contains C1-OH and C9-OH groupsPotent Activator~5-10 µM for activation[3]Activates AC1-8; does not activate AC9[7][8]
This compound Lacks C1-OH and C9-OH groupsInactive / No StimulationNot applicableDoes not stimulate AC isoforms[4][9]
1-Deoxy-forskolin Lacks C1-OH groupAntagonist / Inverse Agonist (isoform dependent)Varies by isoformCan antagonize forskolin stimulation; shows inverse agonism at AC2[2][6]
9-Deoxy-forskolin Lacks C9-OH groupActivatorSimilar efficacy to Forskolin[1]Activates AC isoforms
7-Deacetyl-1,9-dideoxy-forskolin Lacks C1-OH, C9-OH, and has modified C7Inverse Agonist (at AC2)Varies by isoformShows inverse agonistic effects on AC2[2][6]
Signaling Pathway of Adenylyl Cyclase Activation by Forskolin

Forskolin directly binds to the catalytic subunit of adenylyl cyclase, promoting a conformational change that enhances its enzymatic activity. This leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This compound is unable to initiate this cascade due to its inability to effectively bind and activate the enzyme.

cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates Dideoxy This compound Dideoxy->AC No Activation cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Figure 1. Forskolin activates adenylyl cyclase, while this compound does not.

Experimental Protocols

Measurement of Adenylyl Cyclase Activity in Cell Membranes

This protocol is a standard method to directly measure the enzymatic activity of adenylyl cyclase in isolated cell membranes.

1. Membrane Preparation:

  • Culture cells expressing the adenylyl cyclase isoform of interest.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend cells in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA, protease inhibitors) and incubate on ice.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the lysate at a low speed (e.g., 500 x g) to remove nuclei and unbroken cells.

  • Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.

  • Wash the membrane pellet with lysis buffer and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

2. Adenylyl Cyclase Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl2, 1 mM ATP, an ATP regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase).

  • Add [α-³²P]ATP to the reaction mixture as a tracer.

  • Aliquot the reaction mixture into tubes.

  • Add the test compounds (e.g., Forskolin, this compound, or other analogs) at various concentrations.

  • Initiate the reaction by adding a specific amount of membrane protein (e.g., 20-50 µg) to each tube.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stop solution (e.g., 100 mM EDTA, 2% SDS).

  • Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.

  • Quantify the amount of [³²P]cAMP produced using a scintillation counter.

  • Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein).

Experimental Workflow for Adenylyl Cyclase Activity Measurement

The following diagram illustrates the typical workflow for assessing the effect of compounds on adenylyl cyclase activity.

cluster_prep cluster_assay cluster_analysis cell_culture Cell Culture membrane_prep Membrane Preparation cell_culture->membrane_prep reaction_setup Reaction Setup ([α-³²P]ATP, Buffers) membrane_prep->reaction_setup compound_addition Compound Addition (Forskolin vs. This compound) reaction_setup->compound_addition incubation Incubation (30°C) compound_addition->incubation reaction_stop Stop Reaction incubation->reaction_stop separation cAMP Separation (Column Chromatography) reaction_stop->separation quantification Quantification (Scintillation Counting) separation->quantification data_analysis Data Analysis (Activity Calculation) quantification->data_analysis

Figure 2. Workflow for measuring adenylyl cyclase activity.

References

A Comparative Analysis of 1,9-Dideoxyforskolin and Forskolin: Unraveling cAMP-Dependent and Independent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between forskolin (B1673556) and its analogue, 1,9-dideoxyforskolin, is critical for designing precise experiments and interpreting results accurately. While forskolin is widely recognized for its potent activation of adenylyl cyclase, this compound serves as a crucial negative control, lacking this canonical activity. However, emerging evidence reveals a more complex picture, with both compounds exhibiting effects independent of cyclic AMP (cAMP) signaling.

This guide provides an objective comparison of the biological effects of this compound and forskolin, supported by experimental data and detailed methodologies. We present quantitative data in a structured format, detail experimental protocols for key studies, and provide visual diagrams of the signaling pathways to facilitate a comprehensive understanding.

Core Mechanisms of Action: A Tale of Two Diterpenes

Forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, is a cornerstone of biochemical research due to its ability to directly activate most isoforms of the enzyme adenylyl cyclase.[1][2][3] This activation leads to a significant increase in intracellular levels of the second messenger cAMP.[1][2][4] The elevation of cAMP, in turn, activates downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA) and the Exchange protein activated by cAMP (EPAC).[1] This mechanism underlies many of forskolin's physiological effects, including smooth muscle relaxation and the regulation of glycogen (B147801) and lipid metabolism.[4][5]

In stark contrast, this compound is a synthetic analogue of forskolin that lacks the hydroxyl groups at the 1 and 9 positions. This structural modification renders it incapable of activating adenylyl cyclase.[6][7] Consequently, it does not increase intracellular cAMP levels and is frequently employed as a negative control in experiments to delineate cAMP-dependent from cAMP-independent effects of forskolin.[7][8]

However, the story does not end with adenylyl cyclase. Both forskolin and this compound have been shown to interact with other cellular targets in a cAMP-independent manner. For instance, both compounds can function as agonists of the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes.[9] Furthermore, studies have revealed that both molecules can act as blockers of various ion channels, with this compound often exhibiting greater potency in these off-target effects.[10][11]

Quantitative Comparison of Biological Effects

To provide a clear overview of the differential effects of these two compounds, the following table summarizes key quantitative data from comparative studies.

Biological Target/EffectForskolinThis compoundCell/System TypeReference
Adenylyl Cyclase Activation Potent ActivatorInactive/Does not stimulateVarious[6][7]
cAMP Production Dose-dependent increaseNo significant increaseCHO-H2 cells[12]
Voltage-Activated Ca2+ Current Inhibition ~20% inhibition at 100 µM~71% inhibition at 100 µM (IC50 = 54 µM)Rat cerebellar granule cells[10]
Nicotinic Acetylcholine (B1216132) Receptor Current Blockade Effective blockerMore potent blocker than forskolinChromaffin cells[11]
CYP3A Gene Expression Induction (via PXR) InducerInducerPrimary hepatocytes[9]

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.

forskolin_pathway Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Cellular_Response Cellular Response PKA->Cellular_Response EPAC->Cellular_Response

Caption: Forskolin's canonical cAMP-dependent signaling pathway.

dideoxyforskolin_pathway Dideoxyforskolin This compound AC Adenylyl Cyclase (AC) Dideoxyforskolin->AC Does not activate cAMP cAMP AC->cAMP No conversion

Caption: this compound does not activate the adenylyl cyclase pathway.

independent_pathways cluster_forskolin Forskolin cluster_dideoxy This compound Forskolin Forskolin PXR Pregnane X Receptor (PXR) Forskolin->PXR Activates Ion_Channels Ion Channels (e.g., Ca2+, nAChR) Forskolin->Ion_Channels Blocks Dideoxyforskolin This compound Dideoxyforskolin->PXR Activates Dideoxyforskolin->Ion_Channels Blocks (more potent) Gene_Expression CYP3A Gene Expression PXR->Gene_Expression Channel_Blockade Channel Blockade Ion_Channels->Channel_Blockade

Caption: cAMP-independent effects of Forskolin and this compound.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.

Measurement of Adenylyl Cyclase Activity
  • Principle: This assay quantifies the enzymatic conversion of ATP to cAMP in response to the test compounds.

  • Protocol:

    • Prepare membranes from cells or tissues of interest (e.g., rat brain, rabbit heart).

    • Incubate the membranes with a reaction mixture containing ATP, a buffer system (e.g., Tris-HCl), MgCl₂, and an ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine).

    • Add forskolin or this compound at various concentrations to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA or by heating).

    • Quantify the amount of cAMP produced using a competitive binding assay (e.g., radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA)).

    • Express the adenylyl cyclase activity as pmol or nmol of cAMP produced per mg of protein per minute.

Determination of Intracellular cAMP Levels
  • Principle: This method measures the accumulation of cAMP within intact cells following treatment with the compounds.

  • Protocol:

    • Culture cells (e.g., CHO-H2 cells) to a suitable confluency in multi-well plates.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

    • Treat the cells with varying concentrations of forskolin or this compound for a specified duration (e.g., 10 minutes at 37°C).

    • Lyse the cells to release the intracellular contents.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

    • Normalize the cAMP levels to the total protein concentration in each sample.

Patch-Clamp Electrophysiology for Ion Channel Blockade
  • Principle: This technique allows for the direct measurement of ion currents through cell membranes, enabling the assessment of channel blockade by the test compounds.

  • Protocol:

    • Isolate and culture the cells of interest (e.g., rat cerebellar granule cells or chromaffin cells).

    • Use the whole-cell patch-clamp configuration to gain electrical access to the cell's interior.

    • Apply a voltage protocol to elicit specific ion currents (e.g., voltage-activated Ca²⁺ currents or nicotinic acetylcholine receptor-mediated currents).

    • Record the baseline currents in the absence of the test compounds.

    • Perfuse the cells with solutions containing different concentrations of forskolin or this compound.

    • Record the ion currents in the presence of the compounds and after washout.

    • Analyze the data to determine the percentage of current inhibition and, if applicable, the IC₅₀ value.

Conclusion

The comparison between forskolin and this compound highlights the importance of using appropriate controls in pharmacological studies. While forskolin remains an invaluable tool for investigating cAMP-mediated signaling, researchers must be cognizant of its potential cAMP-independent effects. This compound serves as an excellent negative control for adenylyl cyclase activation but demonstrates its own distinct biological activities, particularly as a more potent ion channel blocker. A thorough understanding of these differences is paramount for the accurate interpretation of experimental data and the development of novel therapeutic agents targeting these pathways.

References

A Comparative Guide to Adenylyl Cyclase Activators: 1,9-Dideoxyforskolin in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1,9-Dideoxyforskolin with other key adenylyl cyclase (AC) activators. The information presented is curated to assist researchers in selecting appropriate tools for studying cAMP signaling pathways and for drug development programs targeting adenylyl cyclase. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key assays.

Introduction to Adenylyl Cyclase Activation

Adenylyl cyclase is a critical enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous physiological processes. The modulation of adenylyl cyclase activity is a key area of research for understanding and treating a wide range of diseases. Activation of AC can be achieved through various mechanisms, including direct activation by compounds like forskolin (B1673556) and its derivatives, or indirect activation via G-protein coupled receptors (GPCRs).

Forskolin, a diterpene isolated from the plant Coleus forskohlii, is a widely used direct activator of most adenylyl cyclase isoforms. Its derivatives have been synthesized to modulate its activity, solubility, and isoform selectivity. Among these, this compound is notable as it is broadly considered a biologically inactive analog and is frequently employed as a negative control in experimental settings.

Comparison of Forskolin Derivatives

Experimental data consistently demonstrates that this compound is ineffective at activating adenylyl cyclase. This lack of activity is attributed to the absence of hydroxyl groups at the 1 and 9 positions of the forskolin structure, which are crucial for the activation of the enzyme.

A study by Seidel et al. (2008) systematically evaluated the effects of forskolin and its analogs on different adenylyl cyclase isoforms (AC1, AC2, and AC5) expressed in Sf9 insect cells. The results clearly show that while forskolin is a potent activator, this compound and 7-deacetyl-1,9-dideoxyforskolin are devoid of agonistic activity. In fact, under certain conditions, some inactive analogs can even exhibit inverse agonistic properties, reducing the basal activity of some AC isoforms.

CompoundTarget AC IsoformEC50 (µM)Maximal Activation (% of Forskolin)Reference
Forskolin AC11.5 ± 0.2100%Seidel et al., 2008
AC211 ± 1100%Seidel et al., 2008
AC53.0 ± 0.4100%Seidel et al., 2008
This compound AC1, AC2, AC5> 100No agonistic activity observedSeidel et al., 2008
7-Deacetyl-1,9-dideoxyforskolin AC1, AC2, AC5> 100No agonistic activity observedSeidel et al., 2008
NKH477 (a water-soluble forskolin derivative) AC-V (cardiac isoform)More potent than forskolin~187% (relative to forskolin)[1]

Overview of Other Adenylyl Cyclase Activators

Beyond forskolin and its derivatives, a variety of other agents can activate adenylyl cyclase, acting through different mechanisms.

Activator ClassExamplesMechanism of Action
GPCR Agonists (Indirect) Epinephrine, Glucagon, IsoproterenolBind to Gs-coupled receptors, leading to the activation of Gαs subunit which in turn activates adenylyl cyclase.
Bacterial Toxins Cholera Toxin, Pertussis Toxin (indirectly by inhibiting Gi)Cholera toxin ADP-ribosylates the Gαs subunit, locking it in an active state. Pertussis toxin ADP-ribosylates the Gαi subunit, preventing it from inhibiting adenylyl cyclase.
Endogenous Activators Calmodulin (in the presence of Ca2+)Directly binds to and activates specific adenylyl cyclase isoforms (e.g., AC1, AC8).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway for adenylyl cyclase activation and a general workflow for an adenylyl cyclase activity assay.

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP G_protein->AC 3. Gαs activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation Forskolin Forskolin Forskolin->AC Direct Activation

Caption: Adenylyl Cyclase Signaling Pathway.

Experimental_Workflow A Cell Culture or Tissue Homogenization B Membrane Preparation (Centrifugation) A->B C Incubation with Activators (e.g., Forskolin, this compound) B->C D Adenylyl Cyclase Reaction (Addition of ATP) C->D E Termination of Reaction D->E F cAMP Quantification (e.g., ELISA, TR-FRET) E->F G Data Analysis (EC50, Maximal Activation) F->G

Caption: Experimental Workflow for AC Assay.

Experimental Protocols

Preparation of Crude Cellular Membranes

This protocol describes the isolation of crude membranes from cultured cells, which are a common source of adenylyl cyclase for in vitro assays.

Materials:

  • Cultured cells expressing the adenylyl cyclase isoform of interest.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors), ice-cold.

  • Dounce homogenizer.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cultured cells and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 15-30 minutes to allow for cell swelling.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method such as the Bradford assay.

  • Aliquots of the membrane preparation can be stored at -80°C for future use.

Adenylyl Cyclase Activity Assay

This protocol provides a general framework for measuring adenylyl cyclase activity in prepared membranes. The specific concentrations and incubation times may need to be optimized for different cell types and AC isoforms.

Materials:

  • Prepared cellular membranes.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases).

  • Adenylyl cyclase activators (e.g., Forskolin, this compound, GPCR agonists).

  • ATP solution.

  • Stop Solution (e.g., 100 mM EDTA).

  • cAMP detection kit (e.g., ELISA, TR-FRET, or radioligand binding assay).

Procedure:

  • Thaw the membrane aliquots on ice. Dilute to the desired concentration in ice-cold Assay Buffer.

  • Prepare serial dilutions of the adenylyl cyclase activators to be tested.

  • In a microplate, add the diluted membrane preparation, the activator dilutions, and the Assay Buffer.

  • Pre-incubate the plate at 30°C for 5-10 minutes.

  • Initiate the reaction by adding a pre-warmed ATP solution.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding the Stop Solution.

  • Quantify the amount of cAMP produced using a suitable detection method according to the manufacturer's instructions.

  • Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein) and determine the EC50 and maximal activation for each compound.

Conclusion

The available experimental evidence robustly supports the use of this compound as a negative control in studies of adenylyl cyclase activity. Unlike its parent compound, forskolin, it does not stimulate cAMP production, making it an invaluable tool for confirming the specificity of effects observed with forskolin. For researchers investigating cAMP signaling, a clear understanding of the distinct activities of forskolin derivatives and other adenylyl cyclase activators is paramount for the accurate interpretation of experimental results and the successful development of novel therapeutics.

References

Cross-Validation of 1,9-Dideoxyforskolin Results: A Comparative Guide to Adenylyl Cyclase Modulation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,9-Dideoxyforskolin with other methods for modulating adenylyl cyclase (AC) activity and cyclic AMP (cAMP) signaling. The objective is to equip researchers with the necessary information to design robust experiments, accurately interpret data, and effectively cross-validate findings related to this critical signaling pathway.

Introduction to this compound and cAMP Signaling

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential second messenger system that regulates a vast array of physiological processes. The central enzyme in this pathway is adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. Forskolin (B1673556), a diterpene isolated from the plant Coleus forskohlii, is a widely used research tool due to its ability to directly activate most isoforms of adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels.

This compound is a close structural analog of forskolin that lacks the hydroxyl groups at positions 1 and 9. These modifications render it incapable of activating adenylyl cyclase.[1][2] Consequently, this compound serves as an invaluable negative control in experiments utilizing forskolin. Its primary role is to help researchers distinguish between the cAMP-mediated (on-target) effects of forskolin and its potential off-target effects, which are independent of adenylyl cyclase activation.[3]

The cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs). This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates a multitude of substrate proteins, culminating in a cellular response.

cluster_membrane Extracellular Extracellular Space Intracellular Intracellular Space Membrane Plasma Membrane GPCR GPCR G_protein G Protein (Gαsβγ) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates Ligand Ligand (e.g., Hormone) Ligand->GPCR Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Substrate Substrate Protein PKA_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

Figure 1. The canonical cAMP signaling pathway.

Mechanism of Action: Forskolin vs. This compound

Forskolin directly binds to and activates the catalytic subunit of most adenylyl cyclase isoforms, bypassing the need for GPCR stimulation. In contrast, this compound, due to its structural modifications, does not bind to or activate adenylyl cyclase. This fundamental difference is the basis for its use as a negative control.

cluster_forskolin Forskolin cluster_dideoxy This compound Forskolin Forskolin AC_F Adenylyl Cyclase Forskolin->AC_F Activates cAMP_F cAMP Production AC_F->cAMP_F Dideoxy This compound AC_D Adenylyl Cyclase Dideoxy->AC_D Does NOT Activate No_cAMP No cAMP Production cluster_cAMP_assays cAMP Measurement Methods cluster_downstream_assays Downstream Effect Assays start Hypothesis: Phenotype is cAMP-mediated treatment Treat cells with: - Forskolin (Activator) - this compound (Negative Control) - Other AC Activators/Inhibitors - Vehicle Control start->treatment measure_cAMP Measure Intracellular cAMP Levels treatment->measure_cAMP measure_downstream Measure Downstream Effects treatment->measure_downstream phenotype Observe Cellular Phenotype treatment->phenotype analysis Data Analysis and Interpretation measure_cAMP->analysis ELISA ELISA measure_cAMP->ELISA FRET FRET measure_cAMP->FRET Radiolabeled_AC Radiolabeled AC Assay measure_cAMP->Radiolabeled_AC measure_downstream->analysis Reporter_Assay CRE-Luciferase measure_downstream->Reporter_Assay PKA_activity PKA Activity Assay measure_downstream->PKA_activity phenotype->analysis conclusion Conclusion: Phenotype is (or is not) cAMP-dependent analysis->conclusion

References

A Comparative Analysis of 1,9-Dideoxyforskolin and Colforsin Efficacy in Adenylyl Cyclase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular tools is paramount. This guide provides a detailed comparison of the efficacy of 1,9-Dideoxyforskolin and Colforsin (more commonly known as Forskolin) as activators of adenylyl cyclase, supported by experimental data and methodologies.

Colforsin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, is a cornerstone of cell biology research, widely recognized for its ability to directly activate most isoforms of adenylyl cyclase (AC). This activation leads to a subsequent increase in intracellular levels of the second messenger cyclic AMP (cAMP)[1][2][3][4]. In stark contrast, its structural analog, this compound, is consistently reported to be inactive as a stimulator of adenylyl cyclase[5][6][7]. This key difference establishes this compound as an essential negative control in experiments aiming to distinguish between cAMP-dependent and independent pathways of Forskolin's various biological effects[6][8].

Quantitative Comparison of Adenylyl Cyclase Activation

The following table summarizes the quantitative data on the efficacy of Colforsin and this compound in activating adenylyl cyclase. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency.

CompoundTarget EnzymeEC50 for Adenylyl Cyclase ActivationMaximal Activation
Colforsin (Forskolin) Adenylyl Cyclase~2-10 µM[5][9][10][11]Potent Activator[1][2][3]
This compound Adenylyl CyclaseNo activation observed up to 100 µM[5]Inactive[5][6][7]

Table 1: Summary of the comparative efficacy of Colforsin and this compound on adenylyl cyclase activation.

Mechanism of Action: A Tale of Two Analogs

The functional difference between these two compounds lies in their interaction with the adenylyl cyclase enzyme. Colforsin directly binds to the catalytic subunit of adenylyl cyclase, inducing a conformational change that stimulates its enzymatic activity and the conversion of ATP to cAMP[4]. This cAMP-mediated signaling cascade is central to numerous cellular processes[2].

Conversely, this compound lacks the hydroxyl groups at the 1 and 9 positions, which are critical for the activation of adenylyl cyclase. While it does not stimulate cAMP production, research has revealed that this compound is not biologically inert. It has been shown to exhibit cAMP-independent effects, such as the inhibition of glucose transport and the blockade of voltage-gated Ca2+ channels[5][12][13]. This makes it an invaluable tool for dissecting the multifaceted activities of Forskolin (B1673556).

cluster_colforsin Colforsin (Forskolin) Pathway cluster_dideoxyforskolin This compound Pathway colforsin Colforsin ac_active Adenylyl Cyclase (Active) colforsin->ac_active Activates camp cAMP ac_active->camp Catalyzes atp ATP atp->ac_active pka Protein Kinase A camp->pka Activates cellular_response_active cAMP-Mediated Cellular Responses pka->cellular_response_active Phosphorylates Targets dideoxy This compound ac_inactive Adenylyl Cyclase (Inactive) dideoxy->ac_inactive No Activation other_targets Other Cellular Targets (e.g., Ion Channels) dideoxy->other_targets cellular_response_inactive cAMP-Independent Cellular Responses other_targets->cellular_response_inactive

Figure 1: Signaling pathways of Colforsin and this compound.

Experimental Protocols

To experimentally determine and compare the efficacy of these compounds, a standardized workflow is typically employed. This involves preparing cellular membranes or using whole cells, incubating them with varying concentrations of the compounds, and then quantifying the resulting adenylyl cyclase activity, usually by measuring cAMP levels.

Key Experimental Steps:
  • Preparation of Biological Material: This can range from isolated cell membranes from tissues like the rat brain to cultured cell lines such as S49 lymphoma cells[9].

  • Incubation with Compounds: The biological preparations are incubated with a range of concentrations of Colforsin or this compound. A vehicle control (e.g., DMSO) is also included.

  • Adenylyl Cyclase Assay: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [α-³²P]ATP) and other necessary cofactors. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Quantification of cAMP: The reaction is terminated, and the amount of cAMP produced is quantified. This can be achieved through various methods, including competitive binding assays using a cAMP-binding protein or, more commonly, through radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) for higher sensitivity and throughput[14].

  • Data Analysis: The amount of cAMP produced at each compound concentration is measured. This data is then used to generate dose-response curves, from which EC50 values and maximal activation levels can be calculated using non-linear regression analysis.

start Start: Prepare Cell Membranes or Whole Cells incubation Incubate with varying concentrations of: - Colforsin - this compound - Vehicle Control start->incubation assay Initiate Adenylyl Cyclase Assay with ATP incubation->assay quantify Terminate Reaction and Quantify cAMP Levels (e.g., ELISA, RIA) assay->quantify analysis Data Analysis: - Generate Dose-Response Curves - Calculate EC50 and  Maximal Activation quantify->analysis end End: Comparative Efficacy Determined analysis->end

References

A Comparative Analysis of 1,9-Dideoxyforskolin: In Vitro Mechanisms Versus In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential effects of a compound in cellular versus whole-organism systems is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of 1,9-dideoxyforskolin, a derivative of the well-known adenylyl cyclase activator, forskolin (B1673556). By presenting key experimental data, detailed protocols, and visual aids, this document aims to facilitate a deeper understanding of this compound's biological activities.

This compound is widely recognized in in vitro settings as a crucial negative control for its parent compound, forskolin.[1][2] While forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cyclic adenosine (B11128) monophosphate (cAMP), this compound is characterized by its inability to perform this function.[3][4] This distinction makes it an invaluable tool for dissecting cAMP-dependent signaling pathways from other cellular events. However, the effects of this compound are not merely passive; it exhibits distinct biological activities, particularly on ion channels, that are independent of the cAMP pathway.[5][6]

The in vivo profile of this compound is less extensively characterized. However, emerging evidence suggests it is not biologically inert and may have significant effects on metabolic pathways.[3] This guide will delve into the known in vitro and in vivo data to provide a clear comparative overview.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo (or in vivo-relevant) studies on this compound.

Table 1: In Vitro Effects of this compound

EffectModel SystemConcentrationQuantitative Outcome
Adenylyl Cyclase Activation Rat brain and rabbit heart membranesNot specifiedInactive; does not antagonize forskolin's stimulatory effects[7]
Purified catalytic AC subunitsNot specifiedIneffective in activating adenylyl cyclase catalysis[4][8]
CHO cells1 µM and 10 µMMinimal increase in cAMP production, significantly less than forskolin[9]
Ion Channel Blockade
Voltage-activated Ca2+ channelsRat cerebellar granule cells100 µM63% inhibition of currents[5]
Rat cerebellar granule cellsIC50 = 54 µMDose-dependent inhibition of Ca2+ entry[5]
Nicotinic acetylcholine (B1216132) receptorsChromaffin cells10-50 µMEffective blockade of receptor currents[6]
Drug Resistance Modulation
Doxorubicin resistanceMurine sarcoma S180 variantsNot specifiedPartial reversal of resistance[1]

Table 2: In Vivo-Relevant Effects of this compound

EffectModel SystemConcentration/DoseQuantitative Outcome
Gene Expression Primary rat hepatocytesNot specifiedInduction of CYP3A gene expression via pregnane (B1235032) X receptor (PXR) agonism[3]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided.

forskolin_pathway forskolin Forskolin ac Adenylyl Cyclase forskolin->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Responses pka->cellular_response Phosphorylates targets

Figure 1. Forskolin-activated adenylyl cyclase/cAMP signaling pathway.

dideoxyforskolin_pathway dideoxy This compound ca_channel Voltage-gated Ca2+ Channel dideoxy->ca_channel Blocks nachr Nicotinic Acetylcholine Receptor dideoxy->nachr Blocks ca_influx Ca2+ Influx ca_channel->ca_influx Inhibits na_influx Na+ Influx nachr->na_influx Inhibits cellular_effects cAMP-Independent Cellular Effects ca_influx->cellular_effects na_influx->cellular_effects

Figure 2. cAMP-independent ion channel blockade by this compound.

experimental_workflow cluster_invitro In Vitro Experiment cell_culture Cell Culture (e.g., Rat Cerebellar Granule Cells) treatment Treatment with This compound cell_culture->treatment assay Functional Assay (e.g., Patch-Clamp) treatment->assay data_analysis Data Analysis assay->data_analysis

References

1,9-Dideoxyforskolin: A Comparative Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular signaling research, the diterpenoid forskolin (B1673556) is a widely utilized tool for the direct activation of adenylyl cyclase (AC), a crucial enzyme in the cyclic AMP (cAMP) signaling cascade. However, the utility of forskolin as a specific activator of this pathway is complicated by its array of off-target effects. This has led to the use of analogs like 1,9-dideoxyforskolin, which lacks the ability to activate adenylyl cyclase, as a negative control to delineate cAMP-dependent and -independent effects. This guide provides a comparative analysis of the specificity and selectivity of this compound against its parent compound, forskolin, supported by experimental data and detailed protocols.

On-Target vs. Off-Target Activity: A Tale of Two Molecules

Forskolin's primary mechanism of action involves the direct stimulation of most isoforms of transmembrane adenylyl cyclase, leading to an increase in intracellular cAMP levels. In contrast, this compound is consistently reported as a biologically inactive analog in this regard, incapable of stimulating adenylyl cyclase. This fundamental difference forms the basis of their respective applications in research, with this compound serving as an essential tool to probe the adenylyl cyclase-independent actions of forskolin.

However, the story is more complex than a simple active/inactive dichotomy. Both forskolin and this compound have been shown to interact with a variety of other cellular targets, often referred to as "off-target" effects. These interactions are independent of adenylyl cyclase activation and are a critical consideration in the interpretation of experimental results.

Quantitative Comparison of Biological Activities

The following tables summarize the known quantitative data for the biological activities of forskolin and this compound on their primary target and several key off-targets.

Table 1: Activity at Adenylyl Cyclase

CompoundTargetAssayEffectPotency (EC50)Reference
ForskolinAdenylyl CyclasecAMP ProductionActivation~5-10 µM
This compoundAdenylyl CyclasecAMP ProductionNo Activation>100 µM

Table 2: Off-Target Effects on Ion Channels

CompoundTargetAssayEffectPotency (IC50/EC50)Reference
ForskolinVoltage-gated K+ channelsElectrophysiologyAltered Gating-[1]
This compoundVoltage-gated K+ channelsElectrophysiologyAltered Gating-[1]
ForskolinVoltage-activated Ca2+ channelsFura-2 MicrofluorimetryInhibition (20% at 100 µM)-[2]
This compoundVoltage-activated Ca2+ channelsFura-2 MicrofluorimetryInhibition (71% at 100 µM)~54 µM[2]

Table 3: Off-Target Effects on Glucose Transporters

CompoundTargetAssayEffectReference
ForskolinGlucose Transporters2-Deoxyglucose UptakeInhibition[3]
This compoundGlucose Transporters2-Deoxyglucose UptakeInhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the activity of forskolin and its analogs.

Adenylyl Cyclase Activity Assay

This protocol outlines a common method for measuring the effect of compounds on adenylyl cyclase activity in cell membranes.

1. Membrane Preparation:

  • Harvest cultured cells expressing the adenylyl cyclase isoform of interest.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA, with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and intact cells.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Adenylyl Cyclase Assay:

  • In a 96-well plate, add the prepared cell membranes to an assay buffer containing ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the test compounds (forskolin, this compound, or vehicle control) at various concentrations.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or a lysis buffer from a commercial cAMP detection kit).

  • Quantify the amount of cAMP produced using a commercially available cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

3. Data Analysis:

  • Generate concentration-response curves by plotting the amount of cAMP produced against the logarithm of the compound concentration.

  • Calculate the EC50 value for activators or the IC50 value for inhibitors using a non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Activity

This protocol describes the measurement of ion channel currents in whole cells to assess the effects of test compounds.

1. Cell Preparation:

  • Plate cells expressing the ion channel of interest on glass coverslips suitable for microscopy and electrophysiology.

  • Allow cells to adhere and grow to an appropriate confluency.

2. Electrophysiological Recording:

  • Transfer a coverslip with cells to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill them with an appropriate intracellular solution.

  • Under visual guidance, form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential and apply voltage steps to elicit ion channel currents.

  • Record the resulting currents using a patch-clamp amplifier and digitize the data for analysis.

3. Compound Application:

  • Dissolve the test compounds (forskolin or this compound) in the extracellular solution at the desired concentrations.

  • Apply the compound-containing solution to the cell using a perfusion system.

  • Record ion channel currents before, during, and after compound application to determine the effect.

4. Data Analysis:

  • Measure the peak current amplitude and other kinetic parameters of the ion channel currents.

  • Compare the current characteristics in the presence and absence of the test compound to determine the percentage of inhibition or activation.

  • Generate concentration-response curves and calculate IC50 or EC50 values.

Visualizing the Molecular Interactions and Workflows

To better understand the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental procedures.

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR 1. Binding G_protein G Protein (α, β, γ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP G_protein->AC 3. Gαs activates AC ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation Forskolin Forskolin Forskolin->AC Direct Activation Dideoxyforskolin This compound Dideoxyforskolin->AC No Activation

Caption: Adenylyl Cyclase Signaling Pathway.

Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture cells expressing Adenylyl Cyclase Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Reaction_Setup 3. Set up reaction with membranes, ATP, MgCl2, and IBMX Membrane_Prep->Reaction_Setup Add_Compounds 4. Add Forskolin, this compound, or vehicle Reaction_Setup->Add_Compounds Incubation 5. Incubate at 30°C Add_Compounds->Incubation Termination 6. Terminate reaction Incubation->Termination cAMP_Detection 7. Detect cAMP levels (e.g., ELISA) Termination->cAMP_Detection Data_Analysis 8. Analyze data and generate dose-response curves cAMP_Detection->Data_Analysis Specificity_Selectivity_Comparison cluster_targets Molecular Targets Forskolin Forskolin AC Adenylyl Cyclase (On-Target) Forskolin->AC Activates Ion_Channels Ion Channels (Off-Target) Forskolin->Ion_Channels Modulates Glucose_Transporters Glucose Transporters (Off-Target) Forskolin->Glucose_Transporters Inhibits Dideoxyforskolin This compound Dideoxyforskolin->AC Inactive Dideoxyforskolin->Ion_Channels Modulates Dideoxyforskolin->Glucose_Transporters Inhibits

References

Safety Operating Guide

Navigating the Disposal of 1,9-Dideoxyforskolin: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides essential information and procedural steps for the appropriate disposal of 1,9-Dideoxyforskolin, a common forskolin (B1673556) analog used in research.

Key Safety and Handling Properties

A summary of the pertinent safety and physical properties of this compound is provided below to inform handling and disposal decisions.

PropertyValueCitation
Form Solid[1][2]
Color White to off-white[1][2]
Storage Temperature -20°C[1][2]
Storage Class 11 - Combustible Solids[1][2]
Water Hazard Class (WGK) WGK 3[1][2]
Solubility Methanol (B129727): 28 mg/mL, Chloroform: 50 mg/mL, DMSO: 3 mg/mL, Ethanol: 6.6 mg/mL, Insoluble in dilute aqueous acid and base[1]
Hazard Classification Not classified as hazardous according to Regulation (EC) No 1272/2008 [CLP][3]

Procedural Guidance for Disposal

The following step-by-step process outlines the recommended procedure for the disposal of this compound. This process emphasizes a safety-first approach and compliance with local regulations.

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's specific chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.

  • Waste Identification and Segregation:

    • Treat this compound as a chemical waste product.

    • Do not mix it with non-hazardous waste such as regular trash or sewer-disposable liquids.[4] Proper segregation is crucial to prevent environmental contamination and to manage disposal costs effectively.[4]

  • Containerization and Labeling:

    • Place waste this compound in a clearly labeled, sealed, and appropriate waste container.

    • The label should include the full chemical name ("this compound"), the quantity, and any relevant hazard warnings.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or designated waste management provider to arrange for the collection and disposal of the chemical waste.

    • Due to its WGK 3 rating, it should be disposed of through an authorized hazardous or special waste collection point.[5]

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., methanol or ethanol).

    • Collect the rinse solvent as chemical waste.

    • Once clean, deface or remove the original label to prevent misuse.[6]

    • Dispose of the clean, de-labeled container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

G cluster_0 start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_sds_specific Does SDS provide specific disposal instructions? consult_ehs->is_sds_specific follow_sds Follow SDS Instructions is_sds_specific->follow_sds Yes treat_as_chemical_waste Treat as Chemical Waste due to WGK 3 rating is_sds_specific->treat_as_chemical_waste No end End: Waste Disposed follow_sds->end segregate Segregate from non-hazardous waste treat_as_chemical_waste->segregate containerize Properly containerize and label segregate->containerize arrange_disposal Arrange for professional disposal via EHS containerize->arrange_disposal arrange_disposal->end

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 1,9-Dideoxyforskolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 1,9-Dideoxyforskolin. The following procedural guidance is designed to ensure a safe laboratory environment and maintain experimental integrity.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to prevent exposure to this compound, a physiologically active compound whose toxicological properties have not been fully investigated. The following table summarizes the required PPE.

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a face shield that protects the entire face from splashes.EN 166
Hand Protection Chemical-resistant gloves. The specific material should be chosen based on the solvent used to dissolve the compound.EN ISO 374
Body Protection A lab coat, long-sleeved jacket, or coveralls. Protective clothing should be worn to prevent skin exposure.EN ISO 27065
Respiratory Protection A dust mask of type N95 (US) or an EN 149 (EU) approved respirator should be used if handling the solid form and dust formation is possible.NIOSH/MSHA/EN 149

Operational Plan: Handling and Storage

1. Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust inhalation.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

2. Procedural Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize the generation of dust when working with the solid form.

  • Use designated tools (e.g., spatulas, weighing paper) for handling the compound and decontaminate them after use.

  • Prepare solutions in a fume hood.

3. Storage:

  • Store this compound in a tightly sealed container in a freezer at -20°C.

  • Keep the container in a dry and well-ventilated place.

  • Store away from strong oxidizing agents.

Disposal Plan

1. Waste Categorization:

  • All solid this compound waste, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and empty containers should be treated as hazardous chemical waste.

  • Solutions of this compound should also be disposed of as hazardous chemical waste.

2. Disposal Procedure:

  • Collect all solid and liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatible.

  • Dispose of the waste through an approved waste disposal company, following all local, state, and federal regulations.

  • Contaminated clothing should be washed separately before reuse. If heavily contaminated, it should be disposed of as hazardous waste.

Signaling Pathway: Forskolin (B1673556) vs. This compound

This compound is an analog of forskolin that does not activate adenylyl cyclase, making it a useful negative control in cAMP signaling studies.[1] The following diagram illustrates their differential effects on the adenylyl cyclase pathway.

Forskolin_vs_Dideoxyforskolin cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates This compound This compound This compound->AC Binds but does not activate cAMP cAMP AC->cAMP Converts NoEffect No Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Differential effects of Forskolin and this compound.

Experimental Protocol: cAMP Assay Using this compound as a Negative Control

This protocol outlines a typical cell-based cAMP assay to measure the effect of a test compound on adenylyl cyclase activity, using forskolin as a positive control and this compound as a negative control.

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis A 1. Seed cells in a multi-well plate B 2. Culture cells until adherent and confluent A->B C 3. Prepare treatment solutions: - Vehicle (Control) - Test Compound - Forskolin (Positive Control) - this compound (Negative Control) D 4. Remove media and add treatment solutions to cells C->D E 5. Incubate for a defined period (e.g., 30 mins) D->E F 6. Lyse cells to release intracellular cAMP G 7. Perform cAMP detection (e.g., ELISA, HTRF) F->G H 8. Measure signal (e.g., absorbance, fluorescence) G->H I 9. Analyze data and compare treatments H->I

Workflow for a cell-based cAMP assay.
Detailed Methodology

1. Cell Preparation: a. Seed a suitable cell line (e.g., HEK293, CHO) into a 96-well plate at a predetermined optimal density. b. Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.

2. Reagent Preparation: a. Prepare a stock solution of this compound in a suitable solvent, such as DMSO. b. Prepare stock solutions of forskolin (positive control) and the test compound(s) in the same solvent. c. On the day of the experiment, dilute the stock solutions to the desired final concentrations in serum-free media or an appropriate assay buffer. Also prepare a vehicle control containing the same final concentration of the solvent.

3. Treatment: a. Gently remove the culture medium from the wells. b. Add the prepared treatment solutions to the respective wells (e.g., vehicle, test compound, forskolin, and this compound). c. Incubate the plate at 37°C for a specified time, typically 15-30 minutes.

4. cAMP Measurement: a. After incubation, lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based assays). b. Add the detection reagents to the cell lysates. c. Incubate as required by the kit protocol to allow for the detection reaction to occur.

5. Data Acquisition and Analysis: a. Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader. b. Generate a standard curve if required by the assay kit. c. Calculate the concentration of cAMP in each well based on the standard curve. d. Compare the cAMP levels in cells treated with the test compound to the controls:

  • Vehicle Control: Basal cAMP level.
  • Forskolin (Positive Control): Should show a significant increase in cAMP levels.
  • This compound (Negative Control): Should show no significant change in cAMP levels compared to the vehicle control, confirming its inactivity towards adenylyl cyclase.

References

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Reactant of Route 1
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